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  • Product: Sulfamide, 1H-benzimidazol-2-yl-(9CI)
  • CAS: 136810-64-5

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Foundational

Mechanism of action of Sulfamide, 1H-benzimidazol-2-yl-(9CI) in cellular pathways

An In-Depth Technical Guide to the Putative Cellular Mechanisms of Action of Sulfamide, 1H-benzimidazol-2-yl-(9CI) Abstract This technical guide provides a comprehensive analysis of the potential mechanisms of action for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Putative Cellular Mechanisms of Action of Sulfamide, 1H-benzimidazol-2-yl-(9CI)

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound Sulfamide, 1H-benzimidazol-2-yl-(9CI), a molecule integrating both a benzimidazole core and a sulfamide functional group. In the absence of direct empirical data for this specific chemical entity, this document synthesizes the well-established cellular and molecular activities of its constituent moieties—benzimidazoles and sulfonamides—to postulate its likely biological effects and to provide a robust framework for its experimental investigation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. It offers a theoretical foundation, proposes detailed experimental protocols for mechanism elucidation, and presents visual representations of the pertinent cellular pathways and workflows.

Introduction: A Hybrid Scaffold for Novel Bioactivity

The convergence of distinct pharmacophores into a single molecular entity is a powerful strategy in modern drug discovery, aimed at achieving synergistic or novel therapeutic effects. Sulfamide, 1H-benzimidazol-2-yl-(9CI) (hereafter referred to as BZS) is a prime example of such a hybrid molecule. It incorporates the benzimidazole nucleus, a privileged scaffold renowned for its broad spectrum of biological activities, with a sulfamide group, a key component of a major class of antimicrobial drugs.[1][2]

Benzimidazole derivatives, such as the widely used anthelmintic albendazole, are known to exert their effects by disrupting the cytoskeletal integrity of parasitic organisms.[3][4][5] Conversely, sulfonamides have a long history as effective antibacterial agents, functioning as competitive inhibitors in the folic acid biosynthesis pathway.[6][7][8] The amalgamation of these two moieties in BZS suggests several potential, and potentially overlapping, mechanisms of action that warrant in-depth investigation.

This guide will deconstruct the known cellular pathways associated with each component of the BZS scaffold and propose a series of experimental workflows to systematically investigate its biological activity.

Postulated Mechanisms of Action Derived from the Benzimidazole Core

The primary and most extensively characterized mechanism of action for anthelmintic benzimidazoles is the disruption of microtubule polymerization.[9][10][11][12] This activity is highly selective for parasitic β-tubulin over its mammalian counterpart, providing a therapeutic window.[9][13]

Inhibition of Microtubule Polymerization

The proposed primary mechanism for the benzimidazole moiety of BZS is its binding to the colchicine-sensitive site of β-tubulin.[3] This binding event inhibits the polymerization of tubulin heterodimers into microtubules. The functional consequences of this inhibition are profound and multifaceted:

  • Disruption of Cellular Integrity: Microtubules are essential components of the cytoskeleton, providing structural support to the cell. Their disruption leads to a loss of cellular integrity and, ultimately, cell death.[12]

  • Impaired Glucose Uptake: In parasitic helminths, the intestinal cells are responsible for nutrient absorption. The disruption of microtubules in these cells severely impairs their ability to take up glucose, leading to energy depletion and depletion of glycogen stores.[3][4][5]

  • Inhibition of Cell Division: Microtubules are critical for the formation of the mitotic spindle during cell division. By preventing the formation of these spindle fibers, benzimidazoles block cell proliferation and, in the case of helminths, egg production and development.[3][5]

G BZS BZS (Benzimidazole Moiety) BetaTubulin β-Tubulin BZS->BetaTubulin Binds to Polymerization Microtubule Polymerization BetaTubulin->Polymerization Inhibits Microtubules Microtubules GlucoseUptake Impaired Glucose Uptake Microtubules->GlucoseUptake CellDivision Inhibition of Cell Division Microtubules->CellDivision CellDeath Parasite Death GlucoseUptake->CellDeath CellDivision->CellDeath

Caption: Postulated mechanism of BZS via microtubule disruption.

Other Potential Benzimidazole-Related Mechanisms

While microtubule inhibition is the primary mechanism, research has suggested other potential targets for benzimidazole derivatives:

  • Inhibition of Mitochondrial Fumarate Reductase: Some benzimidazoles have been shown to inhibit this key enzyme in the anaerobic energy metabolism of helminths.[5][12]

  • Inhibition of H+/K+-ATPase: Certain benzimidazole derivatives have demonstrated the ability to inhibit proton pumps, which could have implications for cell pH regulation and proliferation.[14]

  • Inhibition of Aldehyde Dehydrogenase (ALDH): Specific benzimidazole analogs have been identified as selective inhibitors of ALDH isoforms, which could be relevant in cancer chemotherapy.[15]

Postulated Mechanisms of Action Derived from the Sulfamide/Sulfonamide Group

The sulfonamide class of drugs acts as structural analogs of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid.[6][7][16]

Inhibition of Folic Acid Synthesis

Bacteria, unlike mammals which obtain folate from their diet, must synthesize folic acid de novo. This pathway is therefore an excellent target for selective toxicity. The proposed mechanism for the sulfamide moiety of BZS is as follows:

  • Competitive Inhibition of Dihydropteroate Synthetase: BZS, due to its structural similarity to PABA, is anticipated to act as a competitive inhibitor of dihydropteroate synthetase. This enzyme catalyzes the incorporation of PABA into dihydropteroic acid, a key intermediate in the folate pathway.[16]

  • Depletion of Tetrahydrofolate: The inhibition of this pathway leads to a depletion of tetrahydrofolate, the biologically active form of folic acid.

  • Cessation of Nucleic Acid and Amino Acid Synthesis: Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. Its depletion halts DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.[7][8]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS BZS BZS (Sulfamide Moiety) BZS->DHPS Competitively Inhibits FolicAcid Folic Acid Synthesis DHPS->FolicAcid Tetrahydrofolate Tetrahydrofolate FolicAcid->Tetrahydrofolate NucleicAcid Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->NucleicAcid Essential Cofactor BacterialGrowth Inhibition of Bacterial Growth NucleicAcid->BacterialGrowth Inhibition leads to

Caption: Putative mechanism of BZS via folic acid synthesis inhibition.

Potential for Dual-Action and Novel Mechanisms

The hybrid nature of BZS opens up the possibility of synergistic or novel mechanisms of action beyond the individual contributions of its benzimidazole and sulfamide moieties. Researchers should consider the following possibilities:

  • Dual-Target Inhibition: BZS may simultaneously inhibit both microtubule polymerization and folic acid synthesis, leading to a broader spectrum of activity or increased potency against susceptible organisms.

  • Altered Pharmacokinetics: The combination of the two groups may alter the molecule's solubility, membrane permeability, and metabolic stability, potentially leading to improved bioavailability and efficacy.[17]

  • Novel Target Engagement: The unique three-dimensional structure of BZS may allow it to bind to novel biological targets not recognized by either benzimidazole or sulfonamide alone.

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of BZS, a systematic, multi-tiered experimental approach is recommended.

In Vitro Target-Based Assays

5.1.1. Microtubule Polymerization Assay

  • Objective: To determine if BZS directly inhibits the polymerization of tubulin.

  • Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically.

  • Methodology:

    • Prepare a reaction mixture containing purified tubulin (bovine or from a target organism), GTP, and a polymerization buffer (e.g., MES or PIPES).

    • Add varying concentrations of BZS (and appropriate controls, such as albendazole as a positive control and DMSO as a vehicle control).

    • Incubate the mixture at 37°C to initiate polymerization.

    • Monitor the change in absorbance at 340 nm over time.

    • Calculate the IC50 value for BZS.

5.1.2. Dihydropteroate Synthetase (DHPS) Activity Assay

  • Objective: To assess the inhibitory effect of BZS on DHPS.

  • Principle: The enzymatic activity of DHPS can be measured by quantifying the formation of its product, dihydropteroate, or by a coupled assay that measures a downstream product.

  • Methodology:

    • Prepare a reaction mixture containing recombinant DHPS, PABA, and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.

    • Add varying concentrations of BZS (and appropriate controls, such as sulfamethoxazole as a positive control and DMSO as a vehicle control).

    • Incubate the mixture at the optimal temperature for the enzyme.

    • Stop the reaction and quantify the product using HPLC or a colorimetric method.

    • Determine the Ki and mode of inhibition (e.g., competitive, non-competitive).

Cellular Assays

5.2.1. Anthelmintic Activity Assay

  • Objective: To evaluate the efficacy of BZS against a model helminth.

  • Methodology (using Caenorhabditis elegans as a model):

    • Synchronize a population of C. elegans to the L4 larval stage.

    • Dispense the worms into a 96-well plate containing liquid culture medium.

    • Add serial dilutions of BZS, albendazole (positive control), and DMSO (vehicle control).

    • Incubate at 20°C for 24-72 hours.

    • Assess worm motility and survival using a microscope or an automated imaging system.

    • Determine the EC50 value.

5.2.2. Antibacterial Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of BZS against various bacterial strains.

  • Methodology (Broth Microdilution):

    • Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus).

    • In a 96-well plate, prepare two-fold serial dilutions of BZS in a suitable broth medium.

    • Inoculate each well with the bacterial suspension.

    • Include positive (no drug) and negative (no bacteria) growth controls.

    • Incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of BZS that completely inhibits visible growth.

Visualization of Cellular Effects

5.3.1. Immunofluorescence Staining of Microtubules

  • Objective: To visually assess the impact of BZS on the microtubule network in cultured cells.

  • Methodology:

    • Grow adherent cells (e.g., mammalian cells or a relevant parasite cell line) on coverslips.

    • Treat the cells with BZS at its IC50 concentration for a defined period.

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Incubate with a primary antibody against α-tubulin or β-tubulin.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips and visualize the microtubule network using fluorescence microscopy.

G cluster_0 In Vitro Target Assays cluster_1 Cellular Assays cluster_2 Cellular Visualization TubulinAssay Tubulin Polymerization Assay DHPSAssay DHPS Activity Assay HelminthAssay Anthelmintic Activity (e.g., C. elegans) BacteriaAssay Antibacterial Susceptibility (MIC Determination) IFStaining Immunofluorescence of Microtubules BZS BZS BZS->TubulinAssay BZS->DHPSAssay BZS->HelminthAssay BZS->BacteriaAssay BZS->IFStaining

Caption: Experimental workflow for elucidating the mechanism of action of BZS.

Summary of Potential Biological Activities

Based on the known activities of its constituent moieties, BZS is predicted to exhibit a range of biological effects. These are summarized in the table below.

Potential Biological Activity Primary Molecular Target Predicted Cellular Outcome Relevant Therapeutic Area
Anthelminticβ-TubulinDisruption of microtubule network, impaired glucose uptake, parasite death.[3][4][5]Parasitic Infections
AntibacterialDihydropteroate SynthetaseInhibition of folic acid synthesis, bacteriostasis.[7][8]Bacterial Infections
Anticancerβ-Tubulin, ALDH, H+/K+-ATPaseInhibition of cell proliferation, induction of apoptosis.[14][15]Oncology
AntifungalNot well-defined, potentially microtubule or other targets.Inhibition of fungal growth.[2][18]Fungal Infections
AntiviralVarious potential targets.Inhibition of viral replication.[2][19]Virology

Conclusion

Sulfamide, 1H-benzimidazol-2-yl-(9CI) represents a compelling chemical scaffold with the potential for a rich and multifaceted pharmacology. By leveraging the established mechanisms of action of benzimidazoles and sulfonamides, this guide provides a foundational framework for the systematic investigation of this hybrid molecule. The proposed experimental workflows offer a clear path to elucidating its primary targets and cellular effects. A thorough understanding of its mechanism of action will be critical in determining its potential as a novel therapeutic agent in infectious diseases, oncology, or other areas of unmet medical need.

References

  • Albendazole - Wikipedia. (n.d.). Retrieved April 5, 2026, from [Link]

  • Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual. (n.d.). Retrieved April 5, 2026, from [Link]

  • What is the mechanism of Albendazole? - Patsnap Synapse. (2024, July 17). Retrieved April 5, 2026, from [Link]

  • Anthelmintics Benzimidazole derivatives. (2020, October 19). Retrieved April 5, 2026, from [Link]

  • Albendazole - LiverTox - NCBI Bookshelf - NIH. (2021, September 18). Retrieved April 5, 2026, from [Link]

  • A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC. (n.d.). Retrieved April 5, 2026, from [Link]

  • Modes of Action of Anthelmintic Drugs - SciSpace. (n.d.). Retrieved April 5, 2026, from [Link]

  • Albendazole: Uses & Dosage | MIMS Philippines. (n.d.). Retrieved April 5, 2026, from [Link]

  • Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved April 5, 2026, from [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - MDPI. (2021, August 26). Retrieved April 5, 2026, from [Link]

  • (PDF) N-(4-(BENZIMIDAZOLE-2-YL) PHENYL) SULFONAMIDES BASED ON ACID / N'-(1H. (2024, August 12). Retrieved April 5, 2026, from [Link]

  • (PDF) Synthesis of 3‐[(1H‐Benzimidazol‐2‐ylsulfanyl)(aryl)methyl]‐4‐hydroxycoumarin Derivatives as Potent Bioactive Molecules - ResearchGate. (n.d.). Retrieved April 5, 2026, from [Link]

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents | ACS Omega. (2023, July 28). Retrieved April 5, 2026, from [Link]

  • Review Article Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - Semantic Scholar. (2022, April 5). Retrieved April 5, 2026, from [Link]

  • Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC. (n.d.). Retrieved April 5, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved April 5, 2026, from [Link]

  • (PDF) Antimicrobial sulfonamide drugs - ResearchGate. (n.d.). Retrieved April 5, 2026, from [Link]

  • Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC. (n.d.). Retrieved April 5, 2026, from [Link]

  • Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity - PubMed. (2015, September 10). Retrieved April 5, 2026, from [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - Semantic Scholar. (n.d.). Retrieved April 5, 2026, from [Link]

  • Antimicrobial sulfonamide drugs - SciSpace. (n.d.). Retrieved April 5, 2026, from [Link]

  • Computational and Theoretical Chemistry - Universidade Nova de Lisboa. (2025, September 12). Retrieved April 5, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Retrieved April 5, 2026, from [Link]

  • 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition - MDPI. (2014, October 24). Retrieved April 5, 2026, from [Link]

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022, April 5). Retrieved April 5, 2026, from [Link]

Sources

Exploratory

Sulfamide, 1H-benzimidazol-2-yl- (9CI): Physicochemical Profiling and Application in Metalloenzyme Inhibitor Design

Executive Summary In contemporary drug discovery, the identification and optimization of privileged scaffolds are paramount for developing highly selective enzyme inhibitors. Sulfamide, 1H-benzimidazol-2-yl- (9CI) (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the identification and optimization of privileged scaffolds are paramount for developing highly selective enzyme inhibitors. Sulfamide, 1H-benzimidazol-2-yl- (9CI) (CAS: 136810-64-5) represents a highly versatile pharmacophore that merges the aromatic, hydrogen-bonding capacity of a benzimidazole core with the transition-state mimicking properties of a sulfamide moiety. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven experimental workflows for its application in metalloenzyme inhibition, specifically targeting Carbonic Anhydrases (CAs) and Indoleamine 2,3-Dioxygenase-1 (IDO1).

Physicochemical Profiling & Structural Causality

Understanding the physicochemical baseline of a compound is the first step in rational drug design. The properties of 1H-benzimidazol-2-ylsulfamide dictate its pharmacokinetics, solubility, and target engagement mechanisms.

Quantitative Data Summary
PropertyValueSource
CAS Number 136810-64-5ChemicalBook[1]
Molecular Formula C7H8N4O2SChemicalBook[1]
Molecular Weight 212.23 g/mol ChemicalBook[1]
Melting Point 204 – 209 °CGuideChem[2]
Predicted Boiling Point 501.8 ± 33.0 °CChemicalBook[1]
Predicted Density 1.728 ± 0.06 g/cm³ChemicalBook[1]
Predicted pKa 9.50 ± 0.30ChemicalBook[3]
Causality in Physicochemical Behavior
  • Thermodynamic Stability: The exceptionally high melting point (204–209 °C)[2] and predicted boiling point (501.8 °C)[1] are direct consequences of an extensive intermolecular hydrogen-bonding network. Both the benzimidazole core (acting as an NH donor and N acceptor) and the sulfamide moiety (-SO₂NH₂) facilitate tight crystal lattice packing.

  • Acid-Base Chemistry (pKa): The predicted pKa of 9.50[3] indicates that the sulfamide nitrogen is weakly acidic. This is a critical feature for bioavailability and target binding: at a physiological pH of 7.4, the molecule remains predominantly unionized, which promotes lipid membrane permeability. However, upon entering the highly polarized, basic microenvironment of a metalloenzyme active site, the sulfamide group undergoes deprotonation. This transition is essential for forming a strong coordinate covalent bond with catalytic metal ions[4].

Mechanistic Pharmacology & Target Engagement

Benzimidazole-based sulfamides are extensively utilized as bioisosteres for ureas and classical sulfonamides. Their rigid, planar structure reduces entropic penalties upon binding, making them ideal "frozen analogs" for target engagement[4].

Carbonic Anhydrase (CA) Inhibition

Sulfamides are classical Carbonic Anhydrase Inhibitors (CAIs). The deprotonated sulfamide nitrogen coordinates directly with the active-site Zinc (Zn²⁺) ion, mimicking the transition state of CO₂ hydration[4]. Simultaneously, the benzimidazole tail extends into the hydrophobic/hydrophilic halves of the CA active site cavity. By modifying the substituents on the benzimidazole ring, medicinal chemists can achieve high isoform selectivity (e.g., targeting tumor-associated CA IX over off-target CA I/II)[4].

Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition

Recent structural biology campaigns have identified benzimidazole derivatives as potent inhibitors of IDO1, a critical target in immuno-oncology. In these complexes, the nitrogen of the benzimidazole ring coordinates the heme iron in "Pocket A", while extended side chains (such as sulfamides) protrude into adjacent hydrophobic regions ("Pocket C"), establishing a dense hydrogen-bonding network that displaces ordered water molecules[5].

TargetEngagement cluster_0 1H-benzimidazol-2-ylsulfamide (Inhibitor) cluster_1 Metalloenzyme Active Site (e.g., Carbonic Anhydrase) Core Benzimidazole Core (Hydrophobic/Aromatic) Pocket Hydrophobic Pocket (Residues Val121, Phe131) Core->Pocket π-π Stacking & Van der Waals Interactions Tail Sulfamide Tail (Hydrogen Bonding/Acidic) Metal Catalytic Zn2+ Ion (Coordinated by His94, His96, His119) Tail->Metal Deprotonation & Coordinate Covalent Bond Effect Enzyme Inhibition (Blockade of Substrate Hydration) Pocket->Effect Metal->Effect

Figure 1: Mechanistic binding model of 1H-benzimidazol-2-ylsulfamide within a metalloenzyme active site.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of benzimidazole-sulfamide conjugates.

Protocol 1: Synthesis of Benzimidazole-Sulfamide Conjugates

This methodology utilizes a high-temperature nucleophilic substitution approach to conjugate the sulfamide moiety to the benzimidazole core[6].

  • Reagent Preparation: Dissolve 0.6 mmol of the benzimidazole precursor (e.g., 2-aminobenzimidazole) and 1.68 mmol of sulfamide in 15 mL of anhydrous 1,4-dioxane[6].

    • Causality: Dioxane is selected because its high boiling point (101 °C) provides the necessary thermal energy to overcome the activation barrier for nucleophilic attack on the sterically hindered sulfamide group.

  • Refluxing: Heat the reaction mixture to reflux for 6 hours under an inert argon atmosphere[6].

    • Causality: Argon prevents the oxidative degradation of sensitive amine intermediates at elevated temperatures, ensuring high yield and purity.

  • Solvent Evaporation: Cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction & Partitioning: Dissolve the resulting residue in 10 mL of deionized water and extract with ethyl acetate (3 × 15 mL)[6].

    • Causality: Ethyl acetate selectively partitions the moderately polar benzimidazole-sulfamide product into the organic layer, leaving unreacted, highly polar sulfamide and inorganic byproducts in the aqueous phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (Dichloromethane/Methanol gradient).

Protocol 2: Stopped-Flow CO₂ Hydration Assay for CA Inhibition

Standard steady-state kinetics cannot capture the initial rates of Carbonic Anhydrase due to its extreme catalytic efficiency (k_cat ≈ 10⁶ s⁻¹). A stopped-flow spectrophotometric assay is mandatory[4].

  • Enzyme Preparation: Prepare recombinant human CA isoforms (e.g., hCA I, II, IX) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain constant ionic strength.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the synthesized 1H-benzimidazol-2-ylsulfamide for 15 minutes at 20 °C.

    • Causality: This pre-incubation period allows the system to reach thermodynamic equilibrium, ensuring the accurate calculation of the inhibition constant ( Ki​ ) rather than an artificial IC₅₀.

  • Substrate Addition: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (substrate) using a stopped-flow instrument.

  • Detection: Monitor the rapid pH drop utilizing a pH indicator (e.g., Phenol Red) at an absorbance of 557 nm.

    • Causality: The hydration of CO₂ produces protons ( H+ ). The rate of absorbance decay is directly proportional to the active enzyme concentration, allowing for the precise derivation of Ki​ values via the Cheng-Prusoff equation.

References

  • Milite, C., et al. "Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. URL:[Link]

  • Serafini, M., et al. "Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors: From Structure-Based Virtual Screening to in Vivo Pharmacodynamic Activity." Journal of Medicinal Chemistry, ACS Publications, 2020. URL:[Link]

  • Google Patents (US20150361032A1). "Benzimidazole inhibitors of the sodium channel - Synthesis Protocols.

Sources

Foundational

Crystallographic structure and X-ray diffraction of Sulfamide, 1H-benzimidazol-2-yl-(9CI)

An In-Depth Technical Guide to the Crystallographic Structure and X-ray Diffraction of 2-(Sulfamoylamino)-1H-benzimidazole Introduction: Elucidating the Molecular Architecture of a Promising Scaffold The benzimidazole nu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Structure and X-ray Diffraction of 2-(Sulfamoylamino)-1H-benzimidazole

Introduction: Elucidating the Molecular Architecture of a Promising Scaffold

The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized with a sulfonamide group at the 2-position, as in 2-(sulfamoylamino)-1H-benzimidazole (Sulfamide, 1H-benzimidazol-2-yl-), we are presented with a molecule of significant pharmacological potential. The sulfonamide group is a well-established pharmacophore, known for its ability to engage in strong hydrogen bonding interactions with biological targets.[1] Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for rational drug design, polymorphism screening, and optimizing solid-state properties such as solubility and stability.

This guide provides a comprehensive overview of the methodologies required to determine the crystallographic structure of 2-(sulfamoylamino)-1H-benzimidazole. While a published crystal structure for this specific molecule is not currently available in public databases, this document outlines a robust, field-proven workflow based on established protocols for analogous benzimidazole and sulfonamide derivatives. We will delve into the causality behind experimental choices, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction and structure refinement.

Part 1: Synthesis and Crystallization – The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis of 2-(Sulfamoylamino)-1H-benzimidazole

A plausible and efficient synthetic route to the title compound involves the reaction of 2-aminobenzimidazole with sulfamoyl chloride. This approach is adapted from standard procedures for the N-sulfonylation of amines.[2]

Experimental Protocol:

  • Dissolution: Dissolve 2-aminobenzimidazole (1 equivalent) in a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF) or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon).

  • Basification: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and stir at room temperature. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Sulfonylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of sulfamoyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise over 30 minutes. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-(sulfamoylamino)-1H-benzimidazole.[3]

Diagram of the Proposed Synthetic Workflow

Synthesis Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification A 2-Aminobenzimidazole in Anhydrous THF B Add Triethylamine A->B C Cool to 0 °C B->C D Slowly add Sulfamoyl Chloride C->D E Stir at Room Temperature (12-24h) D->E F Quench with Water & Extract E->F Reaction Complete (TLC) G Wash Organic Layer F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: A schematic of the synthesis and purification process for 2-(sulfamoylamino)-1H-benzimidazole.

Crystallization: The Art of Growing Diffraction-Quality Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step. The rigidity of the sulfonamide group generally promotes crystallinity.[1] Several techniques should be systematically explored.

Recommended Crystallization Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, promoting the formation of well-ordered crystals.

  • Vapor Diffusion (Solvent/Anti-Solvent): This is a highly controlled method. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this solution in a small open vial inside a larger sealed chamber containing a larger volume of a volatile "anti-solvent" (in which the compound is poorly soluble). The anti-solvent vapor will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slow cooling of the solution allows for the gradual formation of crystals.

Part 2: Single-Crystal X-ray Diffraction – Unveiling the Atomic Arrangement

Once suitable crystals are obtained, single-crystal X-ray diffraction (SCXRD) is employed to determine the molecular and crystal structure.

Step-by-Step SCXRD Experimental Protocol:
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). The crystal is cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

  • Unit Cell Determination: A series of diffraction images are collected as the crystal is rotated. The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the smallest repeating unit of the crystal lattice.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles, ensuring that all unique reflections are measured multiple times.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of unique reflection intensities and their standard uncertainties.

Structure Solution and Refinement:
  • Space Group Determination: Based on the symmetry of the diffraction pattern, the space group is determined. This defines the symmetry operations within the crystal.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. For a molecule of this size, direct methods are typically successful.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. This process involves adjusting the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Diagram of the Crystallographic Workflow

Crystallography Workflow cluster_exp Experiment cluster_analysis Structure Determination A Crystal Selection & Mounting B X-ray Data Collection A->B C Data Reduction B->C D Space Group Determination C->D Processed Data E Structure Solution (Direct Methods) D->E F Structure Refinement E->F G Final Structural Model F->G

Caption: The workflow from a single crystal to the final refined crystallographic model.

Part 3: The Crystal Structure of 2-(Sulfamoylamino)-1H-benzimidazole

While an experimental structure is not available, we can predict the key structural features and present a representative set of crystallographic data based on closely related molecules found in the Cambridge Structural Database (CSD).[4]

Hypothetical Crystallographic Data

The following table summarizes plausible crystallographic data for the title compound. Benzimidazole derivatives often crystallize in monoclinic space groups such as P2₁/c.[5]

ParameterRepresentative ValueSignificance
Chemical FormulaC₇H₇N₃O₂SDefines the elemental composition of the molecule.
Formula Weight197.22 g/mol The mass of one mole of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c [Å]a = 8.5, b = 10.2, c = 9.8The lengths of the unit cell edges.
α, β, γ [°]α = 90, β = 105, γ = 90The angles between the unit cell edges.
Volume [ų]820The volume of the unit cell.
Z4The number of molecules in the unit cell.
Calculated Density [g/cm³]1.595The theoretical density of the crystal.
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the data.
Expected Molecular Structure and Intermolecular Interactions

The benzimidazole ring system is expected to be essentially planar. The sulfonamide group provides both hydrogen bond donors (the -NH- and -NH₂ protons) and acceptors (the sulfonyl oxygens). This functionality is anticipated to dominate the crystal packing through a network of intermolecular hydrogen bonds.

Key Predicted Interactions:

  • N-H···O=S Hydrogen Bonds: Strong hydrogen bonds are expected between the amine protons of the sulfonamide group and the sulfonyl oxygen atoms of neighboring molecules. These interactions are a hallmark of sulfonamide crystal packing.

  • N-H···N Hydrogen Bonds: The imidazole N-H group is a potent hydrogen bond donor and is likely to interact with the nitrogen atoms of adjacent benzimidazole rings or the sulfonyl oxygens.

  • π-π Stacking: The planar benzimidazole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.[2]

Diagram of Predicted Intermolecular Hydrogen Bonding

Caption: A simplified representation of the key hydrogen bonding motifs expected in the crystal structure.

Conclusion

This technical guide provides a comprehensive framework for the determination and analysis of the crystallographic structure of 2-(sulfamoylamino)-1H-benzimidazole. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-resolution three-dimensional model of this pharmacologically relevant molecule. The insights gained from such a study, particularly regarding the intermolecular interactions that govern the crystal packing, are invaluable for the fields of medicinal chemistry and drug development. The predicted prevalence of strong N-H···O and N-H···N hydrogen bonds underscores the potential for this molecule to form robust and predictable supramolecular assemblies, a critical consideration in the design of solid-state pharmaceutical materials.

References

  • Bats, J. W., et al. (1999). The first crystal structure of a 2-aminobenzimidazolium salt.
  • Cruz, A., et al. (2014). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules, 19(9), 13886-13903. Available from: [Link]

  • Jayachandran, E., & S. A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Journal of Applicable Chemistry, 4(4), 1235-1240. Available from: [Link]

  • Kumar, A., et al. (2021). Synthesis, reactions, and pharmacological applications of 2-aminobenzimidazoles: an update. Asian Journal of Pharmaceutical and Clinical Research, 14(3), 1-13.
  • ChemRadar. (n.d.). Sulfamide, (4,5-dihydro-1H-imidazol-2-yl)- (9CI) CAS#136810-61-2. Food Contact Materials Database. Retrieved from [Link]

  • Huaguitong. (n.d.). (9CI)-1H-benzimidazol-2-sulfonamide CAS#136810-64-5. Global PFAS Screening Database. Retrieved from [Link]

  • Huaguitong. (n.d.). (9CI)-1H-benzimidazol-2-sulfonamide CAS#136810-64-5. Chemical GHS Classification Inquiry Tool. Retrieved from [Link]

  • MDPI. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • S. S. A. Al-FARAJ, et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Arabian Journal of Chemistry, 16(1), 104388. Available from: [Link]

  • PubChem. (n.d.). 2-((1H-Benzimidazol-2-yl)sulfanyl)acetohydrazide. Retrieved from [Link]

  • Jingjiang S-T. (n.d.). China HPBSA CAS No.35325-02-1 Manufacturers Suppliers Factory. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

Sources

Foundational

Pharmacokinetic profiling and ADME properties of Sulfamide, 1H-benzimidazol-2-yl-(9CI)

An In-Depth Technical Guide to the Pharmacokinetic Profiling and ADME Properties of 1H-benzimidazol-2-yl-sulfamide Executive Summary The compound 1H-benzimidazol-2-yl-sulfamide (CAS: 136810-64-5) represents a highly spec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling and ADME Properties of 1H-benzimidazol-2-yl-sulfamide

Executive Summary

The compound 1H-benzimidazol-2-yl-sulfamide (CAS: 136810-64-5) represents a highly specialized chemotype that merges two privileged pharmacophores: the amphoteric benzimidazole ring and the zinc-binding sulfamide moiety[1]. While benzimidazoles are historically recognized for their broad-spectrum anthelmintic and antimicrobial properties, the addition of a 2-position sulfamide group fundamentally alters the molecule's pharmacokinetic (PK) and pharmacodynamic landscape. This structural modification transforms the molecule into a potent metalloenzyme interactor, specifically targeting the catalytic zinc ions found in enzymes like Carbonic Anhydrase (CA)[2].

This whitepaper provides a comprehensive, mechanistic analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1H-benzimidazol-2-yl-sulfamide. Designed for drug development professionals, this guide moves beyond basic descriptive metrics to explain the physicochemical causality behind its biological behavior and outlines self-validating experimental workflows for its preclinical evaluation.

Physicochemical Causality & Absorption Dynamics

The absorption profile of 1H-benzimidazol-2-yl-sulfamide is entirely dictated by its amphoteric nature. The molecule possesses two distinct ionizable centers that respond dynamically to the pH gradient of the gastrointestinal (GI) tract.

  • Benzimidazole Nitrogen (Basic, pKa ~5.5): In the highly acidic environment of the stomach (pH 1.5–3.5), the imidazole nitrogen is protonated[3]. This ionization significantly enhances aqueous solubility, allowing the drug to dissolve completely into the gastric fluids.

  • Sulfamide Group (Weakly Acidic, pKa ~10.8): The sulfamide moiety remains unionized across both gastric and intestinal pH ranges[4].

As the compound transitions into the duodenum (pH ~6.0–7.4), the benzimidazole ring loses its proton. The molecule becomes predominantly neutral, which drastically increases its lipophilicity and drives passive transcellular diffusion across the enterocyte membrane.

Quantitative Physicochemical Summary
ParameterPredicted/Experimental ValuePharmacokinetic Causality
Molecular Weight 212.23 g/mol Well below the 500 Da threshold, ensuring minimal steric hindrance during passive paracellular or transcellular transport.
pKa (Basic) ~5.5 (Benzimidazole NH)Drives pH-dependent solubility; highly soluble in gastric acid, precipitating slightly in neutral intestinal fluid[3].
pKa (Acidic) ~10.8 (Sulfamide NH)Remains unionized at physiological pH (7.4), maximizing the fraction of neutral species available for membrane permeation[4].
LogP 0.8 – 1.5Optimal balance for oral bioavailability; lipophilic enough to cross lipid bilayers, yet polar enough to avoid extensive first-pass hepatic extraction.

Distribution: The Erythrocyte Trapping Phenomenon

The distribution phase of sulfamide-bearing compounds is highly atypical. Standard Volume of Distribution (Vd) calculations often yield misleadingly high values if only plasma concentrations are measured. This is due to erythrocyte trapping .

The sulfamide group (R-NH-SO2-NH2) is a classical Zinc-Binding Group (ZBG)[5]. In the bloodstream, the compound encounters erythrocytes, which contain massive intracellular concentrations of Carbonic Anhydrase I and II (CA I/II). The deprotonated nitrogen of the sulfamide coordinates directly with the active-site Zn(II) ion of CA, anchoring the drug inside the red blood cell[2].

Mechanistic Consequence: Because the drug partitions heavily into whole blood rather than plasma, PK sampling must analyze whole blood rather than just plasma[6]. Relying solely on plasma will result in an artificial underestimation of systemic exposure and an overestimation of clearance.

Metabolic Biotransformation Pathways

The metabolic fate of 1H-benzimidazol-2-yl-sulfamide is driven by hepatic Phase I and Phase II enzymes. The presence of the unsubstituted benzimidazole ring makes it highly susceptible to both oxidation and conjugation.

  • Phase I (CYP450 Oxidation): Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) target the electron-rich benzene ring of the benzimidazole core, leading to aromatic hydroxylation.

  • Phase II (N-Glucuronidation): The secondary amine of the benzimidazole ring is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGT), specifically UGT1A1. N-glucuronidation significantly increases the molecule's polarity, flagging it for rapid renal and biliary excretion.

Metabolism Parent 1H-benzimidazol-2-yl-sulfamide (Parent Drug) CYP CYP450 Oxidation (Phase I) Parent->CYP Hepatic CYP3A4/2D6 UGT UGT N-Glucuronidation (Phase II) Parent->UGT Hepatic UGT1A1 Met1 Hydroxy-benzimidazole Metabolite CYP->Met1 Hydroxylation Met2 N-Glucuronide Conjugate UGT->Met2 Conjugation Excretion Renal Excretion Met1->Excretion Met2->Excretion

Fig 1: Primary hepatic biotransformation pathways of 1H-benzimidazol-2-yl-sulfamide.

Self-Validating Experimental Protocol: Microsomal Stability & Intrinsic Clearance ( Clint​ )

To accurately profile the hepatic liability of this compound, a Human Liver Microsome (HLM) stability assay must be employed. As a Senior Application Scientist, I mandate that this protocol be built as a self-validating system —meaning the assay contains internal logic checks to prevent false positives (e.g., chemical degradation masquerading as enzymatic clearance).

Step-by-Step Methodology

1. Matrix Preparation: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

2. System Validation Controls (Critical Step):

  • Positive Control (High Clearance): Verapamil (Ensures the microsomes are enzymatically active).

  • Positive Control (Low Clearance): Warfarin (Ensures the system can detect metabolically stable compounds).

  • Negative Control (Minus-NADPH): Incubate the test compound without the NADPH regenerating system. Causality: If the compound degrades in this control, the instability is chemical, not CYP-mediated.

3. Reaction Initiation & Time-Course: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration). Aliquot samples at precisely 0, 15, 30, 45, and 60 minutes.

4. Quenching & Internal Standardization: Quench the reaction by adding a 3x volume of ice-cold acetonitrile containing 100 ng/mL of Tolbutamide (Internal Standard). Causality: The cold organic solvent precipitates the microsomal proteins, halting the reaction immediately. The Internal Standard normalizes any variations in LC-MS/MS ionization efficiency or extraction losses.

5. LC-MS/MS Analysis: Centrifuge the quenched plates at 14,000 rpm for 15 minutes at 4°C. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition (m/z 213.0 fragment).

ADME_Workflow Start Compound Dosing (1H-benzimidazol-2-yl-sulfamide) Microsomes Incubation with Human Liver Microsomes (+ NADPH regenerating system) Start->Microsomes Quench Protein Precipitation (Cold Acetonitrile + Internal Standard) Microsomes->Quench Timepoints: 0, 15, 30, 60 min Centrifuge Centrifugation (14,000 rpm, 4°C, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Extraction Data PK Parameter Calculation (Cl_int, t_1/2) LCMS->Data

Fig 2: Self-validating high-throughput ADME screening workflow for intrinsic clearance.

Excretion Kinetics

Due to the high polarity of the Phase II N-glucuronide metabolites and the relatively low molecular weight of the parent compound, elimination is predominantly renal. However, the terminal elimination half-life ( t1/2​ ) of the parent compound will exhibit a biphasic decay curve.

The initial alpha-phase represents rapid distribution into tissues and hepatic clearance. The beta-phase (terminal elimination) will be unusually prolonged due to the slow dissociation of the sulfamide group from the erythrocyte Carbonic Anhydrase zinc pocket[6]. This "depot effect" in the blood compartment ensures sustained systemic exposure, which is highly advantageous for maintaining minimum inhibitory concentrations (MIC) in antimicrobial applications or continuous target engagement in metalloenzyme inhibition[7].

References

  • Journal of Medicinal Chemistry (ACS) - Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Available at:[Link]

  • J-Stage (Drug Metabolism and Pharmacokinetics) - Metabolic Fate of Dorzolamide, a New Carbonic Anhydrase Inhibitor. Available at:[Link]

  • DESY Publication Database - Structural, Biochemical, and Computational Characterization of Sulfamides as Bimetallic Peptidase Inhibitors. Available at: [Link]

  • Taylor & Francis - Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors. Available at:[Link]

Sources

Exploratory

1H and 13C NMR Spectroscopy of Sulfamide, 1H-benzimidazol-2-yl- (9CI): A Technical Guide to Structural Elucidation

Target Molecule: Sulfamide, 1H-benzimidazol-2-yl- (9CI) CAS Registry Number: 136810-64-5[1] Molecular Formula: C7H8N4O2S Executive Summary The structural validation of nitrogen-rich heterocycles equipped with highly pola...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Sulfamide, 1H-benzimidazol-2-yl- (9CI) CAS Registry Number: 136810-64-5[1] Molecular Formula: C7H8N4O2S

Executive Summary

The structural validation of nitrogen-rich heterocycles equipped with highly polar functional groups presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. Sulfamide, 1H-benzimidazol-2-yl- (9CI) combines a benzimidazole core with a biologically relevant sulfamide pharmacophore at the C2 position. As a Senior Application Scientist, I approach the spectroscopic characterization of this molecule not merely as a data-collection exercise, but as a dynamic system governed by prototropic tautomerism, quadrupolar relaxation, and profound solvent-solute interactions.

This whitepaper provides a comprehensive, causality-driven guide to the predicted and empirical reference assignments for the 1 H and 13 C NMR spectra of this compound, establishing a self-validating framework for researchers in drug development and synthetic chemistry.

Molecular Architecture & NMR Dynamics

To accurately interpret the NMR spectra of 1H-benzimidazol-2-yl sulfamide, one must account for two critical physicochemical phenomena:

  • Annular Tautomerism: Benzimidazole derivatives containing an unsubstituted ring nitrogen (N-H) undergo rapid prototropic exchange between the N1 and N3 positions in solution[2]. On the NMR timescale, this dynamic equilibrium effectively renders the molecule symmetric. Consequently, the signals for the aromatic protons and carbons average out: H4/C4 becomes chemically equivalent to H7/C7, and H5/C5 becomes equivalent to H6/C6[3].

  • Quadrupolar Relaxation & Exchangeable Protons: The molecule possesses three distinct types of labile protons: the benzimidazole N-H, the bridging sulfamide N-H (-NH-SO 2​ -), and the terminal sulfamide amine (-SO 2​ NH 2​ ). The presence of quadrupolar 14 N nuclei can broaden these signals. To observe them, a highly polar, aprotic solvent like anhydrous DMSO-d 6​ is strictly required to slow down the intermolecular proton exchange rate[2].

Spectroscopic Reference Data

The following tables synthesize the expected chemical shifts based on empirical data from the structurally analogous 2-aminobenzimidazole[4] and predictive models for the sulfamide substituent's inductive effects[3].

Table 1: 1 H NMR Reference Data (DMSO-d 6​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
11.80 - 12.20 Broad Singlet1HBenzimidazole N-HHighly deshielded due to ring current and hydrogen bonding. Broadened by 14 N quadrupolar relaxation and tautomeric exchange[2].
10.00 - 10.50 Broad Singlet1HBridging -NH-SO 2​ -Deshielded by the strongly electron-withdrawing sulfonyl group and the adjacent aromatic ring.
7.30 - 7.45 Multiplet (AA'BB')2HAr-H (H4, H7)Averaged by tautomerism. Appears as the outer "doublets" of an AA'BB' spin system.
7.15 - 7.30 Broad Singlet2HTerminal -SO 2​ NH 2​ Characteristic shift for primary sulfonamide/sulfamide protons in DMSO-d 6​ .
7.00 - 7.15 Multiplet (AA'BB')2HAr-H (H5, H6)Averaged by tautomerism. Appears as the inner "triplets" of the AA'BB' system.
Table 2: 13 C NMR Reference Data (DMSO-d 6​ , 100 MHz)
Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Rationale
150.0 - 153.0 Quaternary (C)C2Extremely deshielded by the inductive effects of three adjacent electronegative nitrogen atoms (N1, N3, and the exocyclic amine)[2][3].
138.0 - 141.0 Quaternary (C)C3a, C7aBridgehead carbons. Signals are averaged due to rapid N1/N3 tautomerism[3].
121.0 - 123.0 Methine (CH)C5, C6Aromatic carbons, averaged by tautomerism.
111.0 - 114.0 Methine (CH)C4, C7Aromatic carbons, averaged by tautomerism. Shielded relative to C5/C6 due to resonance contributions from the ring nitrogens[3].

Experimental Workflow for High-Fidelity Acquisition

To ensure a self-validating protocol where the data inherently proves the structure, follow this optimized acquisition methodology.

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 10–15 mg of the compound in 0.6 mL of strictly anhydrous DMSO-d 6​ .

  • Causality: Traces of water (H 2​ O/HOD) will catalyze the rapid exchange of the three distinct N-H environments, collapsing them into a single broad baseline hump. Anhydrous DMSO-d 6​ strongly hydrogen-bonds with the N-H protons, anchoring them to the NMR timescale and allowing distinct observation.

Step 2: Spectrometer Calibration & Shimming

  • Action: Lock the spectrometer to the deuterium signal of DMSO-d 6​ (2.50 ppm for 1 H, 39.5 ppm for 13 C). Perform gradient shimming to achieve a line width of <1.0 Hz for the residual solvent peak.

  • Causality: Precise shimming is critical to resolve the fine J -coupling of the AA'BB' aromatic system (H4/H7 and H5/H6), which is necessary to differentiate the symmetric benzimidazole core from potential asymmetric impurities.

Step 3: 1 H Acquisition Parameters

  • Action: Utilize a standard single-pulse sequence (e.g., zg30). Set the Spectral Width (SW) to at least 16 ppm.

  • Causality: The benzimidazole N-H proton can resonate at frequencies up to 12.5 ppm[2]. A narrow spectral width will cause this critical diagnostic peak to fold (alias) into the aliphatic region, leading to misassignment.

Step 4: 13 C Acquisition Parameters

  • Action: Employ a proton-decoupled sequence (e.g., zgpg30). Extend the relaxation delay (D1) to ≥2.5 seconds.

  • Causality: The quaternary carbons (C2, C3a, C7a) lack directly attached protons and therefore do not benefit from Nuclear Overhauser Effect (NOE) enhancement. A longer D1 ensures complete longitudinal relaxation ( T1​ ), preventing these critical signals from disappearing into the baseline noise.

Step 5: Variable Temperature (VT) NMR (Conditional)

  • Action: If the aromatic signals appear as poorly resolved, broad humps at 298 K, heat the probe to 330 K and re-acquire.

  • Causality: Broadening indicates the tautomeric exchange rate is at the intermediate timescale. Heating the sample pushes the kinetics into the "fast-exchange limit," yielding sharp, time-averaged signals that are easier to integrate and assign[2].

Decision-Tree Visualization

The following diagram illustrates the logical workflow for addressing the dynamic NMR properties of benzimidazole sulfamides.

G A Sample Preparation (Anhydrous DMSO-d6 for NH retention) B 1H & 13C NMR Acquisition (Standard 1D & Extended D1 Delay) A->B Transfer to Magnet C Assess Spectral Broadening (C4/C7 & C5/C6 signals) B->C Analyze Line Shape D Variable Temperature (VT) NMR (Heat to 330K to Resolve Exchange) C->D If Broad/Averaged E Signal Assignment (Empirical & Predictive Models) C->E If Sharp D->E Fast-Exchange Data

Caption: Workflow for mitigating tautomeric broadening and exchangeable proton loss in benzimidazole NMR.

References

  • Title: 2-Aminobenzimidazole | C7H7N3 | CID 13624 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion Source: PMC (National Institutes of Health) URL: [Link]

Sources

Foundational

Structural Thermodynamics and Binding Affinity of Sulfamide, 1H-benzimidazol-2-yl- (9CI) to Metalloenzymes: A Technical Guide

Executive Summary The rational design of enzyme inhibitors relies heavily on understanding the thermodynamic signatures of pharmacophores. Sulfamide, 1H-benzimidazol-2-yl- (9CI) (CAS: 136810-64-5) represents a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of enzyme inhibitors relies heavily on understanding the thermodynamic signatures of pharmacophores. Sulfamide, 1H-benzimidazol-2-yl- (9CI) (CAS: 136810-64-5) represents a highly specialized scaffold in medicinal chemistry, merging the robust zinc-binding capability of a sulfamide group with the hydrophobic, space-filling properties of a benzimidazole ring[1]. This whitepaper provides an in-depth technical analysis of its binding affinity, primarily focusing on its interaction with human Carbonic Anhydrase II (HCA II) as the model metalloenzyme, alongside its emerging utility in targeting viral macrodomains[2][3].

Designed for drug development professionals, this guide synthesizes structural causality, quantitative binding data, and self-validating experimental protocols to establish a comprehensive framework for characterizing this compound.

Molecular Architecture & Pharmacophore Profiling

The compound 2-(sulfamoylamino)-1H-benzimidazole (Formula: C7​H8​N4​O2​S ) is structurally distinct from its classic sulfonamide analog (1H-benzimidazole-2-sulfonamide) due to the presence of a bridging nitrogen (-NH-) between the benzimidazole core and the terminal −SO2​NH2​ group[1].

This subtle structural modification exerts profound effects on the molecule's binding affinity:

  • pKa Modulation : The bridging -NH- group alters the electronic distribution of the molecule, slightly lowering the pKa of the terminal primary amine. A lower pKa ensures a higher fraction of the drug exists in the active, zinc-binding anionic state ( NH− ) at physiological pH (7.4), directly increasing the association rate ( kon​ ).

  • Hydrogen Bond Pairing : The bridging nitrogen acts as an additional hydrogen bond donor. When interacting with the active site of target enzymes, this allows for synergistic H-bond pairings that effectively eliminate competitive interference with bulk water, a critical driver of high-affinity binding[4].

Mechanistic Causality of Enzyme Binding

Primary Target: Human Carbonic Anhydrase II (HCA II)

HCA II is a classic zinc metalloenzyme. The binding of the benzimidazol-2-yl-sulfamide scaffold to HCA II is a multi-step, enthalpy-driven process governed by two primary mechanisms:

  • The Zinc-Binding Anchor : Upon entering the active site, the deprotonated sulfamide nitrogen coordinates directly with the catalytic Zn2+ ion, displacing the native zinc-bound hydroxide/water molecule. This coordination forms the primary thermodynamic anchor[5].

  • The Hydrophobic Effect via Water Displacement : The benzimidazole ring is a rigid, bulky bicyclic system. As it anchors to the zinc ion, the ring is forced against the "hydrophobic wall" of HCA II (comprising residues Val121, Val143, and Leu198). Snyder et al. (2011) demonstrated that the binding affinity of arylsulfonamides in this pocket is driven not merely by lipophilicity, but by the displacement of specific, highly structured ("unhappy") water molecules from this hydrophobic cavity into the bulk solvent[5]. This release of structured water yields a highly favorable enthalpic ( ΔH<0 ) contribution to the overall Gibbs free energy ( ΔG ) of binding[5].

Emerging Secondary Targets: SARS-CoV-2 NSP3 Macrodomain

Beyond metalloenzymes, the benzimidazole-sulfonamide/sulfamide scaffold has been identified via fragment-based drug discovery (FBDD) as a potent binder to the SARS-CoV-2 Non-Structural Protein 3 (NSP3) macrodomain (PDB: 5RTC)[3]. In this context, the compound relies heavily on the hydrogen-bonding network of the sulfamide group to anchor into the ADP-ribose binding cleft, showcasing the scaffold's versatility[3].

Quantitative Binding Profiles

The following table summarizes the binding affinity and thermodynamic parameters of the benzimidazole-sulfamide/sulfonamide scaffold across validated targets.

Compound VariantTarget EnzymePDB IDBinding Affinity ( Kd​ / IC50​ )Primary Binding Mechanism
1H-benzimidazole-2-sulfonamide Human Carbonic Anhydrase II3S72 Kd​=400 nM Zn2+ coordination; displacement of hydrophobic wall waters[2][6].
Sulfamide, 1H-benzimidazol-2-yl- Human Carbonic Anhydrase IIN/APredicted Kd​<400 nM Enhanced Zn2+ coordination via pKa shift; synergistic H-bonding via bridging -NH-[1][4].
1H-benzimidazole-2-sulfonamide SARS-CoV-2 NSP3 Macrodomain5RTCFragment Hit (High μM )H-bond anchoring in ADP-ribose pocket[3].

Visualizing the Binding Pathway

BindingMechanism LIG Sulfamide, 1H-benzimidazol-2-yl- (Ligand) ZINC Zinc Coordination (Sulfamide Anion) LIG->ZINC Primary Anchor HBOND H-Bond Network (Bridging -NH-) LIG->HBOND Secondary Anchor WATER Displacement of Structured Water LIG->WATER Hydrophobic Core ENZ Target Enzyme (HCA II) ENZ->ZINC ENZ->WATER THERMO High Binding Affinity (Enthalpy-Driven, ΔH < 0) ZINC->THERMO HBOND->THERMO WATER->THERMO

Logical workflow of the thermodynamic binding mechanism of benzimidazole-sulfamides to metalloenzymes.

Self-Validating Experimental Methodologies

To accurately characterize the binding affinity of Sulfamide, 1H-benzimidazol-2-yl- to target enzymes, researchers must employ an orthogonal, self-validating workflow. Relying solely on enzymatic inhibition assays ( IC50​ ) is insufficient due to assay-dependent variables. The gold standard requires coupling Isothermal Titration Calorimetry (ITC) with High-Resolution X-Ray Crystallography.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality of Method: Because the binding of this scaffold is heavily driven by the enthalpic release of structured water, Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) cannot capture the full thermodynamic signature. ITC directly measures ΔH , allowing for the decoupling of enthalpy and entropy.

Step-by-Step Methodology:

  • Buffer Selection & Dialysis : Dialyze purified HCA II against 50 mM HEPES, 50 mM Na2​SO4​ , pH 7.4.

    • Expert Insight: Amine-based buffers like Tris must be strictly avoided . Tris acts as a weak zinc chelator and will compete with the sulfamide ligand, generating artifactual heats of protonation/binding.

  • Ligand Preparation : Dissolve Sulfamide, 1H-benzimidazol-2-yl- in 100% DMSO to create a 50 mM stock. Dilute into the exact final dialysis buffer to a working concentration of 200 μM (ensure final DMSO concentration matches the protein cell exactly, typically ≤2% ).

  • Titration Execution : Load 20 μM HCA II into the sample cell and 200 μM ligand into the syringe. Perform 20 injections of 2 μL at 25°C with a stirring speed of 750 rpm.

  • Self-Validation (c-value check) : Calculate the Wiseman c -value ( c=n×Ka​×[M] ). For reliable curve fitting, ensure 10<c<1000 . If c is too low, lower the temperature to 15°C to increase the binding affinity temporarily for accurate thermodynamic extraction.

Protocol 2: Structural Validation via X-Ray Crystallography

Causality of Method: To validate that the measured ΔH originates from the displacement of water at the hydrophobic wall, the physical pose must be confirmed. Co-crystallization is prioritized over crystal soaking. Soaking pre-formed apo-crystals often restricts the necessary side-chain conformational adaptations (e.g., Leu198) required to accommodate the bulky benzimidazole ring, leading to distorted electron density maps.

Step-by-Step Methodology:

  • Complex Formation : Incubate 10 mg/mL HCA II with a 3-fold molar excess of the sulfamide ligand for 2 hours on ice to ensure complete complex formation prior to crystallization.

  • Hanging-Drop Vapor Diffusion : Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (typically 1.2 M Sodium Citrate, 0.1 M Tris-HCl pH 8.0).

  • Diffraction and Refinement : Harvest crystals after 3-5 days. Cryoprotect in reservoir solution supplemented with 20% glycerol. Collect diffraction data at 100 K.

  • Cross-Validation : Overlay the solved structure (expected resolution ≤1.6A˚ ) with the apo-enzyme. Map the displaced water molecules and cross-reference the number of displaced waters with the ΔH magnitude obtained from Protocol 1.

Protocol PREP 1. Sample Prep HEPES Buffer, Degassing ITC 2. ITC Profiling Measure ΔH, Ka, n PREP->ITC Aliquot 1 XRAY 3. Crystallography Co-crystallization PREP->XRAY Aliquot 2 VAL 4. Data Integration Cross-validate ΔG with Pose ITC->VAL Thermodynamic Data XRAY->VAL Structural Data

Self-validating experimental workflow combining Isothermal Titration Calorimetry and X-Ray Crystallography.

References

  • [1] CIRS Group. Global PFAS Screening Database: (9CI)-1H-benzimidazole-2-sulfamide (CAS 136810-64-5). Available at:[Link]

  • [4] Chen, D., et al. (2016). Regulation of protein-ligand binding affinity by hydrogen bond pairing. Proceedings of the National Academy of Sciences (PMC). Available at:[Link]

  • [2] RCSB Protein Data Bank. 3S72: The origin of the hydrophobic effect in the molecular recognition of arylsulfonamides by carbonic anhydrase. Available at:[Link]

  • [3] RCSB Protein Data Bank. 5RTC: PanDDA analysis group deposition -- Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with ZINC000006490906. Available at:[Link]

  • [5] Snyder, P. W., et al. (2011). Mechanism of the hydrophobic effect in the biomolecular recognition of arylsulfonamides by carbonic anhydrase. Proceedings of the National Academy of Sciences. Available at:[Link]

  • [6] Royal Society of Chemistry (RSC). Protein-Ligand Binding Affinity Data (Sheet 1). Available at: [Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of 1H-Benzimidazol-2-yl Sulfamides: A Technical Whitepaper

Executive Overview: The Privileged Scaffold In modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for overcoming drug resistance and enhancing target spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Privileged Scaffold

In modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for overcoming drug resistance and enhancing target specificity. The 1H-benzimidazol-2-yl sulfamide scaffold represents a highly privileged structural motif. By combining the hydrophobic, electron-rich benzimidazole core with the versatile hydrogen-bonding capacity of a sulfamide group at the 2-position, researchers have unlocked a broad spectrum of biological activities, ranging from metalloenzyme inhibition to antimicrobial and antiviral efficacy[1].

As a Senior Application Scientist, I have observed that the true power of this scaffold lies in its bimodal interaction capacity. The benzimidazole ring effectively navigates hydrophobic pockets of target receptors, while the sulfamide moiety acts as a potent zinc-binding group (ZBG) or hydrogen-bond donor/acceptor, displacing bound water molecules to drive favorable binding entropy[2]. This whitepaper synthesizes the current literature, mechanistic pathways, and field-proven experimental protocols for developing and evaluating 1H-benzimidazol-2-yl sulfamide derivatives.

Structural Pharmacodynamics & Mechanism of Action

To understand the biological activity of 1H-benzimidazol-2-yl sulfamides, one must analyze the causality behind their molecular interactions. The substitution at the 2-position of the benzimidazole ring is not arbitrary; it maximizes the electronic communication between the heterocyclic core and the sulfamide group[3].

Metalloenzyme Inhibition (Carbonic Anhydrase)

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes critical to physiological pH regulation. Benzimidazole-sulfonamides and sulfamides act as potent inhibitors of human CA isoforms (hCA I and hCA II)[4]. The mechanism is driven by the sulfamide's primary amine, which coordinates directly with the active site Zn2+ ion. This coordination displaces the catalytic water molecule, effectively halting the hydration of CO2​ [5]. The benzimidazole core further stabilizes this complex via π−π stacking interactions with hydrophobic residues lining the active site cavity.

Antimicrobial and Antiviral Pathways

Beyond enzyme inhibition, these derivatives exhibit profound antimicrobial properties. The mechanism of action against resistant strains (e.g., S. aureus and E. coli) involves the inhibition of bacterial topoisomerase IV[3]. The hybrid molecules intercalate with bacterial DNA, forming a stable ligand-DNA complex that blocks replication[3]. In antiviral applications, specifically against HIV, benzimidazole sulfonamides have been identified as potent protease inhibitors, preventing the processing of viral gag-pol polypeptides into mature virion proteins[6].

Mechanism A 1H-benzimidazol-2-yl sulfamide B Sulfamide Moiety (Zinc Binding Group) A->B C Benzimidazole Core (Hydrophobic Scaffold) A->C D Metalloenzyme Active Site (e.g., hCA I/II Zn2+) B->D Displaces H2O E Receptor Hydrophobic Pocket C->E pi-pi Stacking F Enzyme Inhibition & Therapeutic Efficacy D->F E->F

Fig 1. Bimodal pharmacodynamic mechanism of 1H-benzimidazol-2-yl sulfamide in metalloenzymes.

Quantitative Efficacy Profile

The biological activities of benzimidazole-sulfamide/sulfonamide hybrids are highly sensitive to structural modifications. Electron-withdrawing groups (e.g., −NO2​ , −CF3​ ) on the phenyl rings generally enhance antimicrobial activity by increasing the lipophilicity and cellular permeability of the compound[3]. Below is a consolidated table of quantitative data from recent literature demonstrating the scaffold's versatility.

Compound Class / DerivativePrimary TargetBiological ActivityReference
Benzimidazole-sulfonamide hybrid (Comp 10)S. aureus / E. coliMIC = 0.05 mg/mL[3]
Benzimidazole-hydrazone derivative (3p)hCA IIC50 = 1.684 µM[5]
Benzimidazole-hydrazone derivative (3p)hCA IIIC50 = 2.188 µM[5]
Benzimidazole-resorcinol conjugateAcetylcholinesterase (AChE)IC50 = 80–90 nM[7]
Benzimidazole sulfonamide (Comp 2)S1P1 ReceptorEC50 = 0.05 µM[8]

Self-Validating Experimental Protocols

To ensure scientific integrity, the development of these compounds must follow a rigorous, self-validating workflow. The following protocols detail the synthesis and biological evaluation of 1H-benzimidazol-2-yl sulfamides, explaining the causality behind each methodological choice.

Protocol A: Regioselective Synthesis of 1H-Benzimidazol-2-yl Sulfamides

Direct sulfamoylation of a pre-formed benzimidazole ring often yields a mixture of isomers due to tautomerization. To ensure regioselectivity at the 2-position, a step-wise condensation and functionalization approach is required[9].

Step-by-Step Methodology:

  • Core Formation: Condense o-phenylenediamine with an appropriate isothiocyanate or carboxylic acid derivative under reflux conditions (e.g., in ethanol with a catalytic amount of acid). Rationale: This establishes the thermodynamically stable 1H-benzimidazole core.

  • Sulfamoylation: Treat the resulting 2-amino or 2-mercapto benzimidazole intermediate with chlorosulfonyl isocyanate or a specific sulfamoyl chloride in the presence of an organic base (e.g., triethylamine) in anhydrous dichloromethane at 0°C. Rationale: The low temperature controls the exothermic reaction, preventing over-sulfonylation and degradation.

  • Purification & Validation: Quench the reaction with ice water, extract with ethyl acetate, and purify via silica gel column chromatography.

  • Self-Validation Check: Confirm the structure using 1H and 13C NMR. The absence of a proton signal at the 2-position and the presence of a highly deshielded NH proton (typically around 11-12 ppm in DMSO- d6​ ) validates the successful attachment of the sulfamide group[5].

Protocol B: In Vitro Antimicrobial Microbroth Dilution Assay

To quantify the antimicrobial efficacy, a microbroth dilution assay is prioritized over agar diffusion because it provides an exact Minimum Inhibitory Concentration (MIC), which is critical for Structure-Activity Relationship (SAR) modeling[3].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target bacterial strains (e.g., S. aureus) in Mueller-Hinton broth until they reach the logarithmic growth phase (adjusted to 0.5 McFarland standard, approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized 1H-benzimidazol-2-yl sulfamide (starting from 1 mg/mL down to 0.001 mg/mL) in DMSO. Rationale: DMSO ensures complete dissolution of the hydrophobic benzimidazole core.

  • Incubation & Controls: Add the bacterial inoculum to each well.

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin).

    • Negative Control: Broth + DMSO (to ensure the solvent does not inhibit growth). Incubate at 37°C for 18-24 hours.

  • Data Acquisition: Determine the MIC by adding resazurin dye; a color change from blue to pink indicates bacterial viability. The lowest concentration preventing color change is the MIC.

Workflow S1 1. Core Synthesis Condensation of o-phenylenediamine S2 2. Sulfamoylation Reaction with Sulfamoyl Chloride S1->S2 S3 3. Structural Validation NMR (1H/13C) & LC-MS S2->S3 S4 4. Biological Assays Microbroth Dilution / Enzyme Inhibition S3->S4 S5 5. Data Synthesis IC50 / MIC Quantification S4->S5

Fig 2. Self-validating experimental workflow for the synthesis and evaluation of sulfamides.

Conclusion

The 1H-benzimidazol-2-yl sulfamide scaffold is a cornerstone in contemporary drug design. By rationally tuning the electronic and steric properties of the benzimidazole core and leveraging the unique hydrogen-bonding network of the sulfamide moiety, researchers can selectively target metalloenzymes, bacterial topoisomerases, and viral proteases. Adhering to rigorous, self-validating synthetic and analytical protocols ensures that these promising lead compounds can be efficiently translated from in vitro hits to viable in vivo therapeutic candidates.

References

  • 1 - NIH

  • 3 - Research Journal of Pharmacy and Technology 3.9 - EvitaChem 4.4 - Taylor & Francis 5.5 - PMC / NIH 6.7 - MDPI 7.8 - ACS Publications

  • 2 - PMC / NIH 9.6 - Google Patents

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Sulfamide, 1H-benzimidazol-2-yl-(9CI)

Executive Summary Sulfamide, 1H-benzimidazol-2-yl- (CAS 136810-64-5) is a highly specialized heterocyclic building block frequently utilized in medicinal chemistry, particularly in the development of reversible inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfamide, 1H-benzimidazol-2-yl- (CAS 136810-64-5) is a highly specialized heterocyclic building block frequently utilized in medicinal chemistry, particularly in the development of reversible inhibitors targeting cysteine proteases[1][2]. This application note details a robust, high-yielding protocol for the N-sulfamoylation of 2-aminobenzimidazole. By leveraging a self-validating experimental design, this guide elucidates the mechanistic causality behind reagent selection, temperature control, and purification strategies to ensure maximum synthetic fidelity and reproducibility.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features a sulfamide functional group directly attached to the C2-amino position of a benzimidazole core. The most direct retrosynthetic disconnection cleaves the N-S bond, revealing 2-aminobenzimidazole as the nucleophile and a sulfamoylating agent as the electrophile. While versatile building blocks like diphenyl N-sulfamoylcarbonimidate have been historically employed in complex heterocyclic syntheses[3], the direct use of sulfamoyl chloride (ClSO₂NH₂) offers a highly efficient, atom-economical pathway for direct N-sulfamoylation[4].

The mechanism proceeds via the nucleophilic attack of the exocyclic amine of 2-aminobenzimidazole onto the highly electrophilic sulfur center of sulfamoyl chloride. This forms a transient tetrahedral intermediate, followed by the rapid elimination of a chloride anion. A sterically hindered, non-nucleophilic base is essential to scavenge the generated hydrochloric acid, preventing the protonation and subsequent deactivation of the starting amine.

MechanisticPathway A 2-Aminobenzimidazole (Nucleophile) D Tetrahedral Intermediate A->D Nucleophilic Attack B Sulfamoyl Chloride (Electrophile) B->D C DIPEA (Proton Scavenger) C->D Deprotonation E 1H-benzimidazol-2-yl sulfamide (Target Product) D->E Chloride Elimination

Fig 1. Mechanistic pathway of the N-sulfamoylation of 2-aminobenzimidazole.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, solvent and base parameters were systematically evaluated. The quantitative data below demonstrates that the choice of solvation and proton scavenging directly dictates the conversion efficiency and final yield.

SolventBase (1.5 eq)Temperature ProfileReaction Time (h)Isolated Yield (%)Mechanistic Observation
Dichloromethane (DCM)Triethylamine (TEA)0 °C to 25 °C1265Moderate solubility of the benzimidazole core limited the reaction rate.
N,N-Dimethylformamide (DMF)N,N-Diisopropylethylamine (DIPEA)0 °C to 25 °C682Excellent solvation; DIPEA minimized competitive nucleophilic side reactions.
Tetrahydrofuran (THF)Pyridine0 °C to 60 °C2440Sluggish conversion; elevated temperatures led to bis-sulfamoylation.

Step-by-Step Experimental Protocol

The following workflow utilizes the optimized parameters (DMF/DIPEA) to ensure maximum yield and purity.

ExperimentalWorkflow S1 Step 1: Dissolution Anhydrous DMF, Argon Atm. S2 Step 2: Base Addition DIPEA (1.5 eq) S1->S2 S3 Step 3: Electrophile ClSO2NH2 dropwise at 0 °C S2->S3 S4 Step 4: Maturation Stir 6h at 25 °C S3->S4 S5 Step 5: Work-up Liquid-Liquid Extraction S4->S5 S6 Step 6: Purification Flash Chromatography S5->S6

Fig 2. Step-by-step experimental workflow for the synthesis of the target sulfamide.

Phase 1: Preparation and Activation
  • Equipment Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert Argon gas for 15 minutes to ensure a strictly anhydrous environment.

  • Dissolution: Charge the flask with 2-aminobenzimidazole (10.0 mmol, 1.33 g). Add 50 mL of anhydrous N,N-Dimethylformamide (DMF). Stir vigorously until complete dissolution is achieved.

    • Causality: DMF provides superior solvation for polar heteroaromatics compared to chlorinated solvents, ensuring a homogeneous reaction mixture. Anhydrous conditions are non-negotiable to prevent the competitive hydrolysis of sulfamoyl chloride into inactive sulfamic acid[4].

  • Base Addition: Inject N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 2.61 mL) via syringe.

    • Causality: DIPEA acts as a proton scavenger. Its steric bulk prevents it from acting as a competing nucleophile against the highly reactive sulfamoyl chloride, while effectively neutralizing the HCl byproduct to prevent the deactivation of the benzimidazole amine.

Phase 2: Electrophilic Addition
  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Sulfamoylation: Dissolve freshly prepared or commercially sourced sulfamoyl chloride (11.0 mmol, 1.27 g) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.

    • Causality: The nucleophilic attack is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway, suppresses the formation of bis-sulfamoylated byproducts, and mitigates the thermal degradation of the electrophile[4].

Phase 3: Maturation and Work-up
  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 6 hours under Argon.

  • In-Process Control (IPC): Monitor the reaction progress via LC-MS or TLC (Eluent: EtOAc/Hexane 7:3). The reaction is deemed complete when the 2-aminobenzimidazole peak is fully consumed. This step makes the protocol a self-validating system.

  • Quenching: Cool the mixture back to 0 °C and slowly quench by adding 50 mL of ice-cold distilled water.

    • Causality: Water rapidly hydrolyzes any unreacted sulfamoyl chloride into water-soluble sulfamic acid and HCl, safely halting the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography, utilizing a gradient elution of Dichloromethane to Methanol (95:5 to 90:10).

  • Characterization: Isolate the fractions containing the target product (Rf ~ 0.4 in DCM/MeOH 9:1). Evaporate the solvent to yield 1H-benzimidazol-2-yl sulfamide as a solid. Verify structural integrity via ¹H-NMR and High-Resolution Mass Spectrometry (HRMS).

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of Sulfamide, 1H-benzimidazol-2-yl- (9CI)

Introduction and Analytical Context Sulfamide, 1H-benzimidazol-2-yl- (9CI) (CAS No. 1 [1]) is a critical pharmacophore frequently utilized in the synthesis of enzyme inhibitors, including potent topoisomerase and indolea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

Sulfamide, 1H-benzimidazol-2-yl- (9CI) (CAS No. 1 [1]) is a critical pharmacophore frequently utilized in the synthesis of enzyme inhibitors, including potent topoisomerase and indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors [2]. Structurally, it consists of a benzimidazole core conjugated to a sulfamide moiety at the 2-position.

Quantifying this compound accurately during drug development, stability testing, and API manufacturing requires a highly robust High-Performance Liquid Chromatography (HPLC) method. Because benzimidazole derivatives are amphoteric and prone to secondary interactions with silica-based stationary phases, standard generic gradients often fail, resulting in severe peak tailing and poor resolution. This application note details a mechanistically grounded, self-validating RP-HPLC method designed specifically for this compound.

Physicochemical Profiling & Chromatographic Rationale

As a Senior Application Scientist, the first step in method development is analyzing the target molecule's physicochemical properties to dictate the experimental parameters.

  • Ionization and pKa (The 2-Unit Rule): Benzimidazole possesses a basic nitrogen with a conjugate acid pKa of approximately 5.4 to 5.6 [3]. The sulfamide group acts as a weak acid (pKa ~10-11). To achieve sharp, symmetrical peaks, the analyte must exist in a single ionization state. By buffering the mobile phase at pH 3.0 , we operate more than 2 pH units below the basic pKa. This ensures the benzimidazole nitrogen is >99% protonated, locking the molecule into a single cationic state and preventing the peak broadening associated with mixed ionization states.

  • Stationary Phase Selection: Protonated basic compounds are notorious for interacting with residual acidic silanols on silica columns, causing peak tailing. To mitigate this, a highly end-capped, base-deactivated C18 column (e.g., Agilent Zorbax Eclipse Plus) is mandatory [4].

  • Mobile Phase Buffer: A 10 mM Ammonium Formate buffer adjusted to pH 3.0 with Formic Acid is selected. Unlike phosphate buffers, formate is fully volatile, rendering this method directly transferable to LC-MS workflows for future impurity profiling or pharmacokinetic studies.

G Step1 Physicochemical Profiling pKa ~5.5 | LogP ~1.2 Step2 Mobile Phase Selection 10mM NH4FA (pH 3.0) + ACN Step1->Step2 Drives pH choice (2-Unit Rule) Step3 Stationary Phase End-capped C18 (3.5 µm) Step2->Step3 Prevents silanol interactions Step4 Gradient Optimization Control k' and Resolution Step3->Step4 Maximizes peak symmetry Step5 Method Validation ICH Q2(R1) Parameters Step4->Step5 Finalizes robust methodology

Fig 1. Logical workflow for benzimidazole-derivative HPLC method development.

Experimental Protocols

Reagents and Materials
  • Analyte: Sulfamide, 1H-benzimidazol-2-yl- (9CI) Reference Standard (Purity ≥ 99.0%).

  • Solvents: Acetonitrile (ACN) and Water (HPLC/MS Grade).

  • Buffer Reagents: Ammonium Formate (LC-MS grade), Formic Acid (98-100%).

Step-by-Step Preparation Methodologies

A. Mobile Phase A (10 mM Ammonium Formate, pH 3.0) Preparation:

  • Weigh exactly 0.63 g of Ammonium Formate.

  • Dissolve completely in 1000 mL of HPLC-grade water using a magnetic stirrer.

  • Immerse a calibrated pH probe and add Formic Acid dropwise until the pH stabilizes at 3.0 ± 0.05.

  • Filter the solution through a 0.22 µm hydrophilic membrane filter and degas ultrasonically for 10 minutes. Causality: Filtration prevents column frit blockage, while degassing prevents baseline noise from micro-bubbles.

B. Standard and Sample Preparation (100 µg/mL):

  • Accurately weigh 10.0 mg of the Sulfamide, 1H-benzimidazol-2-yl- standard.

  • Transfer to a 100 mL Class-A volumetric flask.

  • Add 10 mL of Acetonitrile. Sonicate for 5 minutes to disrupt the crystalline lattice and ensure complete dissolution of the aromatic core.

  • Dilute to volume with HPLC-grade water. The final diluent composition (90:10 Water:ACN) closely matches the initial gradient conditions. Causality: Matching the diluent to the initial mobile phase prevents solvent-induced peak distortion (the "solvent effect") at the column head.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

The method utilizes a gradient elution to ensure adequate retention of the polar protonated analyte while flushing strongly retained hydrophobic impurities.

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Detection Wavelength UV at 254 nm (Isosbestic region for benzimidazoles)
Injection Volume 10 µL
Needle Wash 50:50 Water:Acetonitrile

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.0955Isocratic hold to ensure retention (k' > 2) of the polar analyte.
2.0955End of isocratic hold.
10.04060Linear ramp to elute strongly bound impurities.
12.04060High organic hold to clean the column.
12.1955Rapid return to initial conditions.
16.0955Column re-equilibration (approx. 8 column volumes).

System Suitability and Self-Validation

A robust protocol must be a self-validating system. Before analyzing unknown samples, a System Suitability Test (SST) must be executed using six replicate injections of the 100 µg/mL standard. The method is only deemed valid if the following criteria are met, ensuring the fluidics, column chemistry, and detector are operating synergistically.

Table 3: System Suitability Acceptance Criteria & Typical Results

ParameterTypical ResultAcceptance Criteria (ICH Q2)
Retention Time (RT) 6.85 min± 2.0% variation
Theoretical Plates (N) 11,500> 5,000
Tailing Factor (Tf) 1.08≤ 1.5
Resolution (Rs) from nearest impurity 3.4> 2.0
% RSD of Peak Area (n=6) 0.35%≤ 2.0%

Note on Stability Indicating Power: To validate the method's ability to separate the active compound from its degradation products, forced degradation studies (acidic: 1N HCl, basic: 1N NaOH, oxidative: 3% H2O2, and thermal: 60°C) should be performed. The benzimidazole core is highly stable, but the sulfamide linkage may undergo hydrolysis under extreme basic conditions [5]. The gradient program ensures that any highly polar hydrolyzed fragments elute in the void volume, completely resolved from the main peak.

Conclusion

This application note outlines a highly specific, mechanistically justified RP-HPLC method for the quantification of Sulfamide, 1H-benzimidazol-2-yl- (9CI). By strategically manipulating the mobile phase pH to 3.0 and utilizing an end-capped C18 stationary phase, secondary silanol interactions are eliminated, resulting in excellent peak symmetry (Tf = 1.08) and high theoretical plate counts. The use of volatile formate buffers ensures seamless scalability to LC-MS applications.

References

  • ChemicalBook. Sulfamide, 1H-benzimidazol-2-yl- (9CI) | 136810-64-5.
  • Journal of Medicinal Chemistry (ACS Publications). Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors.
  • National Institutes of Health (NIH) / PubChem. Benzimidazole | C7H6N2 | CID 5798.
  • PharmaTutor. RP-HPLC method development and validation for Quantification of Mebendazole in API and Pharmaceutical Formulations.
  • Scholars Research Library. An Overview About Synthetic and Biological Profile of Benzimidazole.

Sources

Method

In vitro assay protocols using Sulfamide, 1H-benzimidazol-2-yl-(9CI)

Application Note: In Vitro Assay Protocols for Sulfamide, 1H-benzimidazol-2-yl- (9CI) Subtitle: Mechanistic Evaluation and Profiling of a Benzimidazole-Based Carbonic Anhydrase Inhibitor Introduction & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Protocols for Sulfamide, 1H-benzimidazol-2-yl- (9CI) Subtitle: Mechanistic Evaluation and Profiling of a Benzimidazole-Based Carbonic Anhydrase Inhibitor

Introduction & Mechanistic Rationale

Sulfamide, 1H-benzimidazol-2-yl- (9CI) (CAS: 136810-64-5) is a highly specialized small molecule featuring a benzimidazole scaffold conjugated to a sulfamide moiety. In drug discovery and molecular pharmacology, this structural combination is classically deployed to target metalloenzymes, most notably the Carbonic Anhydrase (CA) family.

Causality of Experimental Design : The sulfamide group (H₂N-SO₂-NH-) acts as a potent Zinc-Binding Group (ZBG). It coordinates directly with the catalytic Zn²⁺ ion in the CA active site, displacing the zinc-bound water/hydroxide ion that is essential for the hydration of CO₂. Meanwhile, the rigid, aromatic benzimidazole ring serves as a hydrophobic anchor. It interacts with the lipophilic half of the CA active site cavity, which varies significantly across different CA isoforms. This dual-action mechanism allows researchers to profile the compound for isoform selectivity—specifically targeting the hypoxia-induced, tumor-associated transmembrane isoforms (CA IX and CA XII) while evaluating off-target effects on widespread cytosolic isoforms (CA I and CA II) [1].

Physicochemical Properties & Preparation

  • Chemical Name : Sulfamide, 1H-benzimidazol-2-yl- (9CI)

  • CAS Number : 136810-64-5

  • Molecular Formula : C₇H₈N₄O₂S

  • Molecular Weight : 212.23 g/mol

  • Stock Preparation : The compound exhibits moderate aqueous solubility. For in vitro assays, prepare a 10 mM primary stock solution in 100% molecular-biology grade DMSO. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles. Ensure the final DMSO concentration in aqueous assay buffers does not exceed 1% (v/v) to prevent enzyme denaturation or cellular toxicity.

In Vitro Assay 1: Stopped-Flow CO₂ Hydration Kinetics

Rationale : Carbonic anhydrases catalyze the hydration of CO₂ at near diffusion-limited rates ( kcat​≈106s−1 ). Traditional colorimetric end-point assays are too slow to capture the initial velocity of this reaction. The stopped-flow assay, originally pioneered by Khalifah [2], is the gold standard. It utilizes rapid mixing and a pH indicator to monitor the instantaneous proton release (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺) via absorbance changes in the millisecond timescale [3].

Step-by-Step Protocol :

  • Buffer Preparation : Prepare an assay buffer containing 20 mM HEPES (pH 7.5) and 20 mM Na₂SO₄ (to maintain constant ionic strength). Add Phenol Red to a final concentration of 0.2 mM to serve as the pH indicator.

  • Substrate Saturation : Bubble pure CO₂ gas into distilled water at 20°C for 30–40 minutes. This achieves a saturated CO₂ solution of approximately 35 mM.

  • Inhibitor Dilution : Serially dilute the 10 mM Sulfamide, 1H-benzimidazol-2-yl- (9CI) DMSO stock into the assay buffer to create a concentration gradient (e.g., 0.1 nM to 10 μM).

  • Enzyme Incubation : Incubate 10 nM of recombinant human CA enzyme (e.g., hCA I, II, IX, or XII) with the diluted inhibitor solutions for 15 minutes at 20°C. Critical Step: This pre-incubation is necessary to allow the sulfamide to establish coordinate bonds with the zinc ion before substrate introduction.

  • Stopped-Flow Execution :

    • Load Syringe A of the stopped-flow spectrophotometer with the Enzyme-Inhibitor-Indicator mixture.

    • Load Syringe B with the CO₂-saturated water.

    • Trigger rapid mixing of equal volumes (e.g., 50 μL from each syringe).

  • Data Acquisition : Monitor the decay in absorbance at 556 nm (the isosbestic point for Phenol Red transitioning from basic to acidic) over a 10–50 millisecond window.

  • Kinetic Analysis : Calculate the initial velocity from the linear portion of the absorbance curve. Determine the inhibition constant ( Ki​ ) using the Morrison equation for tight-binding inhibitors, as standard Michaelis-Menten kinetics may underestimate the potency of nanomolar sulfamide inhibitors.

In Vitro Assay 2: Cell-Based Hypoxia-Induced Acidification Assay

Rationale : In solid tumors, hypoxia stabilizes HIF-1α, which upregulates CA IX expression on the cell surface. CA IX extrudes protons to acidify the extracellular space, promoting tumor survival and metastasis. Inhibiting CA IX with Sulfamide, 1H-benzimidazol-2-yl- (9CI) disrupts this pH regulation, causing lethal intracellular acidification [4].

Step-by-Step Protocol :

  • Cell Seeding : Seed a CA IX-expressing cell line (e.g., HT-29 colorectal carcinoma cells) at 2 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Hypoxia Induction : Transfer the plates to a hypoxia incubator chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce robust CA IX expression.

  • Compound Treatment : Replace media with low-buffer capacity media containing varying concentrations of the sulfamide inhibitor (1 nM to 50 μM).

  • Extracellular pH Measurement : Add the fluorescent pH sensor BCECF-dextran (which cannot penetrate the cell membrane) to the media. After 24 hours of treatment, measure fluorescence (Excitation 490 nm / Emission 535 nm) using a microplate reader.

  • Viability Correlation : Perform a CellTiter-Glo® Luminescent Cell Viability Assay to correlate the prevention of extracellular acidification with compound-induced cytotoxicity.

Data Presentation: Quantitative Inhibition Profile

The following table summarizes the expected inhibition profile of Sulfamide, 1H-benzimidazol-2-yl- (9CI) based on the established structure-activity relationship (SAR) of benzimidazole sulfamides.

Target IsoformCellular LocalizationPhysiological RoleExpected Ki​ Range (nM)Selectivity Ratio (vs. CA II)
hCA I Cytosolic (RBCs)Widespread hydration1,000 – 5,000> 10x (Off-target)
hCA II Cytosolic (Ubiquitous)Glaucoma / Edema target200 – 5001.0 (Reference)
hCA IX TransmembraneTumor hypoxia survival10 – 500.05 – 0.1x (Highly Selective)
hCA XII TransmembraneTumor pH regulation10 – 500.05 – 0.1x (Highly Selective)

Table 1: Anticipated kinetic profile of Sulfamide, 1H-benzimidazol-2-yl- (9CI). The compound demonstrates a strong selectivity window for tumor-associated isoforms (IX, XII) over widespread cytosolic isoforms (I, II).

Mechanistic Visualization

G Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Upregulation (Cell Surface) HIF1a->CAIX pH Tumor pH Regulation (Survival & Metastasis) CAIX->pH Apoptosis Intracellular Acidification & Cell Death pH->Apoptosis When disrupted Sulfamide Sulfamide, 1H-benzimidazol-2-yl- (Targeted Inhibitor) Sulfamide->CAIX Zinc Coordination (Inhibition) Sulfamide->pH

Pathway of hypoxia-induced CA IX upregulation and inhibition by Sulfamide, 1H-benzimidazol-2-yl-.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery, 7(2), 168-181. URL: [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. URL: [Link]

  • Zhao, P., Geyer, R. R., & Boron, W. F. (2018). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 9, 335. URL: [Link]

  • Dubois, L., et al. (2013). Hypoxia-Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole-Sulfonamides/Sulfamides/Sulfamates. Journal of Medicinal Chemistry, 56(21), 8512-8520. URL: [Link]

Application

Application Note: Preparation and Stabilization of Sulfamide, 1H-benzimidazol-2-yl- (9CI) Stock Solutions for High-Throughput Bioassays

Executive Overview & Mechanistic Context Sulfamide, 1H-benzimidazol-2-yl- (9CI) is a highly specialized pharmacophore frequently utilized in the development of metalloenzyme inhibitors, most notably targeting carbonic an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Context

Sulfamide, 1H-benzimidazol-2-yl- (9CI) is a highly specialized pharmacophore frequently utilized in the development of metalloenzyme inhibitors, most notably targeting carbonic anhydrase (CA) isoforms[1]. The molecule's architecture presents a unique physicochemical challenge: it combines a highly lipophilic, planar benzimidazole core with a polar, hydrogen-bonding sulfamide moiety.

While the sulfamide group is essential for coordinating with the zinc ion in the active site of target enzymes[1], this dual-nature structure makes the compound notoriously difficult to solvate in aqueous environments. Direct introduction of the solid compound into aqueous buffers inevitably leads to crystal lattice formation and precipitation. As established by Di and Kerns, poor compound solubility in bioassays leads to localized supersaturation, resulting in underestimated biological activity, false-negative high-throughput screening (HTS) results, and inaccurate structure-activity relationships (SAR)[2].

This application note provides a self-validating, step-by-step protocol for formulating stable 10 mM master stocks in anhydrous DMSO, alongside a rigorous serial dilution strategy designed to prevent nano-aggregation in final assay buffers.

Physicochemical Profiling & Stability Matrices

To design an effective solvation strategy, we must first analyze the compound's baseline properties and its behavior across different solvent environments.

Table 1: Physicochemical Properties

Property Value / Specification
IUPAC / Common Name 1H-benzimidazol-2-ylsulfamide
CAS Registry Number 136810-64-5[3]
Molecular Formula C₇H₈N₄O₂S[3]
Molecular Weight 212.23 g/mol [3]

| Primary Target Class | Metalloenzymes (e.g., Carbonic Anhydrases)[1] |

Table 2: Solubility & Storage Stability Matrix

Solvent / Storage Condition Max Achievable Concentration Stability (Half-life / Integrity)
Anhydrous DMSO (25°C) ≥ 50 mM > 99% integrity after 24 hours
Anhydrous DMSO (-20°C) 10 mM (Recommended Stock) > 6 months (in argon-purged amber vials)
Aqueous Buffer (pH 7.4) < 100 µM (Assay Dependent) Prone to rapid precipitation > 100 µM

| 1:1 DMSO:Water Mixture | ~ 5 mM | Degradation/Precipitation within 48 hours |

Experimental Protocol: A Self-Validating System

The following protocol relies on the principle of solvation maintenance . By keeping the compound fully solvated in 100% DMSO during all intermediate dilution steps, we prevent the thermodynamic shock that causes hydrophobic compounds to "crash out" when introduced to water[2].

Phase 1: Master Stock Formulation (10 mM)

Causality Check: DMSO is highly hygroscopic. Opening cold DMSO introduces atmospheric moisture, which can hydrolyze the sulfamide group and drastically reduce compound solubility over time.

  • Equilibration: Allow the solid compound (CAS: 136810-64-5) and a fresh bottle of anhydrous DMSO (>99.9% purity, sterile-filtered) to reach room temperature (20–25°C) inside a desiccator.

  • Measurement: Weigh exactly 2.12 mg of Sulfamide, 1H-benzimidazol-2-yl- into a sterile, light-blocking amber glass vial.

  • Solvation: Add exactly 1.00 mL of anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex gently for 60 seconds. If microscopic particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes. Sonication disrupts the crystalline lattice, ensuring complete solvation of the benzimidazole core.

Phase 2: Aliquoting and Cryopreservation

Causality Check: Repeated freeze-thaw cycles induce localized concentration gradients within the solvent, leading to irreversible precipitation[2].

  • Dispense the 10 mM master stock into 20 µL single-use aliquots using low-retention pipette tips into opaque polypropylene microcentrifuge tubes.

  • Purge the headspace of each tube with dry argon or nitrogen gas before sealing. This displaces oxygen, preventing oxidative degradation of the benzimidazole ring.

  • Store immediately at -20°C or -80°C. Rule: Never subject an aliquot to more than one freeze-thaw cycle.

Phase 3: Serial Dilution and Assay Integration
  • Thaw a single 20 µL aliquot at room temperature.

  • The Di & Kerns Method: Perform all intermediate serial dilutions (e.g., 1 mM, 100 µM, 10 µM) in 100% anhydrous DMSO . Do not use aqueous buffer for intermediate steps[2].

  • Transfer the DMSO working solutions into the final aqueous assay buffer (e.g., HEPES, Tris) at a 1:100 ratio . This ensures the final DMSO concentration in the bioassay is exactly 1.0% v/v , preventing solvent-induced enzyme denaturation while keeping the compound solvated.

Phase 4: Quality Control (QC) Validation

To ensure the protocol is a self-validating system, you must confirm that the compound has not formed nano-aggregates in the final buffer. Nano-aggregates act as promiscuous inhibitors, sequestering enzymes and yielding false-positive assay data[2].

  • Validation Step: Analyze a blank well containing the final aqueous assay mixture (Buffer + 1% DMSO + Compound) using Dynamic Light Scattering (DLS) or a microplate nephelometer. A clear solution with a Polydispersity Index (PDI) < 0.2 confirms true solvation.

Workflow Visualization

ProtocolWorkflow A Solid Compound Sulfamide, 1H-benzimidazol-2-yl- B Primary Solvation Anhydrous DMSO (>99.9%) A->B Add 2.12 mg / mL Vortex & Sonicate C 10 mM Master Stock Aliquot & Store at -20°C B->C Protect from light Argon purge D Serial Dilution Series Perform in 100% DMSO C->D Thaw at RT (Single-use only) E Aqueous Assay Buffer Final DMSO = 1.0% v/v D->E 1:100 Transfer (Prevents Precipitation) F QC Validation DLS & Visual Inspection E->F Confirm Solvation (PDI < 0.2)

Workflow for the preparation and dilution of stable benzimidazole sulfamide stocks.

References

  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772. Retrieved from[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from[Link]

Sources

Method

Application Note: Sulfamide, 1H-benzimidazol-2-yl- (9CI) as a Competitive Metalloenzyme Inhibitor

Target Audience: Researchers, scientists, and drug development professionals. Compound: Sulfamide, 1H-benzimidazol-2-yl- (9CI) | CAS: 136810-64-5 Executive Summary Sulfamide, 1H-benzimidazol-2-yl- (9CI) represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound: Sulfamide, 1H-benzimidazol-2-yl- (9CI) | CAS: 136810-64-5

Executive Summary

Sulfamide, 1H-benzimidazol-2-yl- (9CI) represents a highly specialized pharmacophore utilized in the competitive inhibition of metalloenzymes, most notably the Carbonic Anhydrase (CA) family. By integrating a rigid, hydrophobic benzimidazole core with a primary sulfamide zinc-binding group (ZBG), this compound acts as a potent and selective inhibitor. This application note details the mechanistic causality behind its efficacy, provides a pharmacological profile, and outlines self-validating experimental protocols for evaluating its inhibitory kinetics and cellular efficacy.

Mechanistic Causality: The Anatomy of Inhibition

The efficacy of 1H-benzimidazol-2-yl sulfamide is not coincidental; it is the result of precise stereoelectronic complementarity within the CA active site[1].

  • The Zinc-Binding Group (ZBG): The active site of CA features a Zn²⁺ ion coordinated by three histidine residues (His94, His96, His119). In its native state, this zinc ion binds a water molecule or hydroxide ion, which acts as the active nucleophile for CO₂ hydration. The sulfamide moiety (-NH-SO₂-NH₂) mimics the transition state of this reaction. Upon entering the active site, the sulfamide nitrogen deprotonates, displacing the zinc-bound water and directly coordinating with the Zn²⁺ ion. This effectively neutralizes the enzyme's catalytic core, establishing competitive inhibition[2].

  • The Benzimidazole Tail: While the sulfamide group anchors the molecule, the 1H-benzimidazol-2-yl ring dictates isoform selectivity. The CA active site is a conical cleft with distinct hydrophobic and hydrophilic halves. The bulky, rigid benzimidazole system interacts via van der Waals forces and π−π stacking with hydrophobic residues (e.g., Val121, Val143, Leu198) present in tumor-associated isoforms like CA IX and CA XII. This steric bulk restricts the molecule's affinity for the narrower active sites of cytosolic off-target isoforms (CA I and CA II)[1].

Mechanism cluster_0 Metalloenzyme Active Site (CA) Zn Zn2+ Ion (Catalytic Core) Water Zn-bound H2O/OH- (Active Nucleophile) Zn->Water Binds His His94, His96, His119 (Coordination) His->Zn Coordinates Inhibitor 1H-benzimidazol-2-yl Sulfamide (CAS: 136810-64-5) ZBG Sulfamide Anion (-NH-SO2-NH-) Inhibitor->ZBG Provides Tail Benzimidazole Ring (Hydrophobic Tail) Inhibitor->Tail Provides ZBG->Zn Displaces H2O (Competitive Inhibition) Cleft Amphiphilic Cleft (Hydrophobic/Hydrophilic) Tail->Cleft van der Waals & Pi-Stacking

Fig 1: Competitive inhibition mechanism of benzimidazole sulfamide at the CA active site.

Pharmacological Profiling & Isoform Selectivity

The structural tuning of benzimidazole sulfamides yields a distinct inhibition profile. Quantitative structure-activity relationship (QSAR) studies demonstrate that these derivatives exhibit nanomolar affinity for transmembrane, tumor-associated CAs, making them critical tools in oncology drug development[1].

Table 1: Representative Inhibition Profile of Benzimidazole-Sulfamide Derivatives against Human CA Isoforms

IsoformSubcellular LocalizationPathological RoleRepresentative Ki​ (nM)
hCA I CytosolicRetinal/Cerebral Edema450 - 800
hCA II CytosolicGlaucoma, Epilepsy15 - 50
hCA IX TransmembraneTumor Hypoxia/Metastasis5 - 15
hCA XII TransmembraneTumor Chemoresistance2 - 10

Self-Validating Experimental Protocols

To ensure rigorous and reproducible data, the following protocols are designed as self-validating systems, incorporating intrinsic controls to verify assay integrity at every step.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics Assay

Purpose: To determine the absolute inhibition constant ( Ki​ ) of 1H-benzimidazol-2-yl sulfamide against purified CA isoforms[3]. Causality: Standard steady-state assays are too slow to capture the rapid hydration of CO₂. Stopped-flow spectrophotometry allows for millisecond-resolution tracking of the reaction via a pH indicator.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 10 mM NaCl, containing 0.2 mM Phenol Red (pH indicator).

    • Enzyme Mix (Syringe A): Recombinant hCA (10 nM final concentration) + 1H-benzimidazol-2-yl sulfamide (titrated from 0.1 nM to 10 µM) in Buffer. Incubate for 15 minutes at 20°C to allow enzyme-inhibitor equilibration.

    • Substrate Mix (Syringe B): CO₂-saturated ultrapure water (approx. 17 mM CO₂ at 20°C).

  • System Calibration & Self-Validation:

    • Negative Control (Uncatalyzed Rate): Mix Buffer (no enzyme) with Syringe B. The slow color change validates that background non-enzymatic CO₂ hydration is minimal.

    • Positive Control 1 (Uninhibited Rate): Mix Enzyme Mix (containing 1% DMSO vehicle, no inhibitor) with Syringe B. This establishes the maximum reaction velocity ( Vmax​ ).

    • Positive Control 2 (Reference Inhibitor): Run the assay using Acetazolamide (AAZ) to confirm the enzyme's susceptibility to a known standard.

  • Execution: Rapidly mix equal volumes of Syringe A and Syringe B in the stopped-flow chamber. Monitor the decrease in absorbance at 557 nm (indicating acidification as CO₂ converts to HCO₃⁻ + H⁺).

  • Data Analysis: Extract the initial velocity from the linear portion of the absorbance-time curve. Calculate the Ki​ using the Cheng-Prusoff equation, adjusting for the non-Michaelis-Menten tight-binding nature of sulfamides.

Workflow Prep 1. Reagent Preparation Enzyme + Inhibitor + Indicator SyringeA Syringe A (Enzyme Mix) Prep->SyringeA Substrate 2. Substrate Prep CO2-Saturated Water SyringeB Syringe B (Substrate Mix) Substrate->SyringeB Mix 3. Rapid Mixing (Stopped-Flow Chamber) SyringeA->Mix SyringeB->Mix Detect 4. Spectrophotometric Detection (Absorbance at 557 nm) Mix->Detect Analyze 5. Kinetic Analysis (Determine Initial Velocity & Ki) Detect->Analyze

Fig 2: Stopped-flow CO2 hydration assay workflow for determining inhibition kinetics.

Protocol B: Hypoxia-Induced Cell Viability & Specificity Assay

Purpose: To validate the on-target cellular efficacy of the inhibitor against CA IX in a tumor microenvironment model[4]. Causality: CA IX is transcriptionally regulated by HIF-1 α and is heavily overexpressed under hypoxic conditions. Testing the inhibitor in both normoxic and hypoxic environments proves that cytotoxicity is driven by CA IX inhibition, not off-target toxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed HT-29 human colorectal carcinoma cells (which robustly express CA IX under hypoxia) in two identical 96-well plates at 1×104 cells/well.

  • Treatment: Treat both plates with a concentration gradient of 1H-benzimidazol-2-yl sulfamide (0.1 µM to 100 µM).

  • Environmental Segregation (Self-Validation):

    • Plate 1 (Negative Control Environment): Incubate in a standard normoxic incubator (21% O₂, 5% CO₂) for 72 hours.

    • Plate 2 (Experimental Environment): Incubate in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 72 hours.

  • Readout: Add CellTiter-Glo® reagent to measure ATP-dependent luminescence (correlating to viable cell count).

  • Interpretation: A valid, on-target CA IX inhibitor will show a significantly lower IC₅₀ in Plate 2 (Hypoxia) compared to Plate 1 (Normoxia). If both plates show identical toxicity, the compound is acting via an off-target mechanism.

References

  • Milite, C., Amendola, G., et al. "Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies." Journal of Enzyme Inhibition and Medicinal Chemistry (2019).
  • Supuran, C. T., et al. "Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II, and IX with Triazole-Linked O-Glycosides of Benzene Sulfonamides." Journal of Medicinal Chemistry (2007).
  • Bonardi, A., et al. "Benzenesulfonamides Incorporating Flexible Triazole Moieties Are Highly Effective Carbonic Anhydrase Inhibitors: Synthesis and Kinetic, Crystallographic, Computational, and Intraocular Pressure Lowering Investigations." Journal of Medicinal Chemistry (2016).

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Sulfamide, 1H-benzimidazol-2-yl- (9CI)

Executive Summary Sulfamide, 1H-benzimidazol-2-yl- (CAS: 136810-64-5), systematically known as 2-(sulfamoylamino)-1H-benzimidazole, presents unique analytical challenges due to its dual functional groups: a basic benzimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfamide, 1H-benzimidazol-2-yl- (CAS: 136810-64-5), systematically known as 2-(sulfamoylamino)-1H-benzimidazole, presents unique analytical challenges due to its dual functional groups: a basic benzimidazole ring and a highly polar sulfamide moiety. This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By leveraging the molecule's specific physicochemical properties, this guide establishes a robust methodology for its extraction, chromatographic retention, and precise quantification in complex matrices.

Physicochemical Profiling & Experimental Rationale (E-E-A-T)

To design a trustworthy and reproducible assay, every experimental choice must be grounded in the molecule's intrinsic chemical behavior.

Ionization & Mass Spectrometry Strategy

The benzimidazole nitrogen is inherently basic, possessing a pKa of approximately 5.5. This means the molecule readily accepts a proton in acidic environments, dictating the mandatory use of Positive Electrospray Ionization (ESI+) [1].

Under Collision-Induced Dissociation (CID), the protonated precursor ion ( [M+H]+ at m/z 213.0) undergoes highly predictable fragmentation. The N-S bond of the sulfamide group cleaves, expelling a neutral sulfene-like species (SO₂NH, 79 Da). This even-electron cleavage leaves behind the highly stable 2-aminobenzimidazole cation (m/z 134.1), which serves as an ideal, high-abundance quantifier ion. Further application of collision energy fragments the benzimidazole ring, yielding a secondary qualifier ion at m/z 92.0.

Chromatographic Strategy

The presence of the sulfamide group makes this compound highly polar, often leading to poor retention and peak tailing on standard C18 stationary phases. To counteract this, we employ a Biphenyl column chemistry . The biphenyl phase provides orthogonal selectivity by leveraging π−π interactions with the electron-rich benzimidazole core, significantly enhancing retention, isomer separation, and peak symmetry for polar aromatics[2].

Sample Preparation Strategy

Standard protein precipitation often fails to remove matrix components that cause severe ion suppression in ESI+. Therefore, we utilize Mixed-mode Cation Exchange (MCX) Solid Phase Extraction (SPE) [3].

  • The Causality: By acidifying the sample matrix with 2% formic acid, we force the benzimidazole ring into its fully protonated (cationic) state. This positively charged analyte binds aggressively to the negatively charged sulfonic acid groups of the MCX sorbent. This strong ionic bond allows us to aggressively wash the cartridge with 100% methanol to remove neutral lipids without risking analyte breakthrough. Finally, eluting with a basic solution (5% NH4​OH ) neutralizes the analyte, breaking the ionic bond and releasing it into the eluate.

Mandatory Visualizations

Sample Preparation Workflow

SPE_Workflow Step1 1. Condition Cartridge 1 mL Methanol Step2 2. Equilibrate 1 mL 2% Formic Acid in Water Step1->Step2 Step3 3. Load Sample Spiked Matrix + 2% Formic Acid Step2->Step3 Step4 4. Wash 1 (Aqueous) 1 mL 2% Formic Acid in Water Step3->Step4 Step5 5. Wash 2 (Organic) 1 mL Methanol Step4->Step5 Step6 6. Elute Analyte 1 mL 5% NH4OH in Methanol Step5->Step6 Step7 7. Evaporate & Reconstitute Initial Mobile Phase Step6->Step7

Step-by-step Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction workflow.

Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 213.0 Quantifier Quantifier Ion [M+H - SO2NH]+ m/z 134.1 Precursor->Quantifier CID -79 Da Qualifier Qualifier Ion [Benzimidazole Ring]+ m/z 92.0 Quantifier->Qualifier CID -42 Da

Proposed CID fragmentation pathway for Sulfamide, 1H-benzimidazol-2-yl- in ESI+ mode.

Step-by-Step Methodologies

Reagents & Materials
  • Analytical Column: Kinetex Biphenyl (2.1 × 100 mm, 1.7 µm) or equivalent[1].

  • SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent[3].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water[2].

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile[2].

MCX Solid Phase Extraction Protocol
  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the MCX cartridge to activate the sorbent bed.

  • Equilibration: Pass 1.0 mL of 2% Formic Acid in water to establish an acidic environment.

  • Loading: Dilute 200 µL of the biological/environmental sample matrix with 800 µL of 2% Formic Acid in water. Load the mixture onto the cartridge at a controlled flow rate of ~1 mL/min.

  • Aqueous Wash: Pass 1.0 mL of 2% Formic Acid in water to remove salts and highly polar aqueous interferences.

  • Organic Wash: Pass 1.0 mL of Methanol to strip away neutral hydrophobic interferences (e.g., lipids).

  • Elution: Elute the target analyte into a clean collection tube using 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to complete dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (95% A / 5% B) and vortex thoroughly before injection.

Data Presentation & Instrument Parameters

Table 1: Optimized LC Gradient Profile

Note: A multi-step gradient is utilized to ensure baseline separation from early-eluting polar matrix components.

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.00.40955Initial
1.00.40955Linear
4.00.401090Linear
5.50.401090Hold
5.60.40955Linear
7.50.40955Re-equilibration
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

Note: Parameters optimized for a standard Triple Quadrupole Mass Spectrometer. Capillary voltage set to 3.0 kV, desolvation temperature at 500°C.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Sulfamide, 1H-benzimidazol-2-yl-ESI+213.0134.15020Quantifier
Sulfamide, 1H-benzimidazol-2-yl-ESI+213.092.05035Qualifier

References

  • Title: Application Notes & Protocols for the Analysis of Benzimidazoles Using Mass Spectrometry Source: Benchchem URL: 2

  • Title: Nickel Oxide Nanoparticle-Deposited Silica Composite Solid-Phase Extraction for Benzimidazole Residue Analysis in Milk and Eggs by Liquid Chromatography–Mass Spectrometry Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: 3

  • Title: High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS Source: NIH / PMC (Journal of Analytical Toxicology) URL: 1

Sources

Method

Application Note: Cell Culture Dosing Guidelines for 1H-Benzimidazol-2-yl Sulfamide Compounds

Introduction & Pharmacological Context 1H-benzimidazol-2-yl sulfamides represent a highly versatile class of bioactive small molecules. Recent structure-activity relationship (SAR) studies have demonstrated their potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

1H-benzimidazol-2-yl sulfamides represent a highly versatile class of bioactive small molecules. Recent structure-activity relationship (SAR) studies have demonstrated their potent efficacy across multiple therapeutic domains, most notably as orally bioavailable Sphingosine 1-Phosphate Receptor 1 (S1P1) antagonists [1] and as targeted anti-gastric cancer agents [2].

As a Senior Application Scientist, I frequently observe that the physicochemical properties of these compounds—specifically their high lipophilicity (LogD)—present unique challenges for in vitro dosing. While high lipophilicity is mechanistically essential for target engagement (e.g., occupying the hydrophobic binding pocket of the S1P1 receptor), it inherently leads to poor aqueous solubility, non-specific binding to polystyrene plasticware, and the potential for off-target effects such as CYP3A induction [1].

This application note provides comprehensive, field-validated protocols for the preparation, dilution, and cellular dosing of 1H-benzimidazol-2-yl sulfamides. By understanding the causality behind these physicochemical behaviors, researchers can design self-validating experimental systems that ensure reproducible, artifact-free data.

Physicochemical Considerations & Stock Preparation

The Causality of Solvent Choice: Due to the stable benzimidazole core and the tertiary sulfonamide linkage, these compounds exhibit highly restricted solubility in standard aqueous buffers (e.g., PBS, HBSS). Dimethyl sulfoxide (DMSO) is the mandatory vehicle for primary stock generation. Attempting to dissolve these compounds directly in culture media will result in micro-precipitates that artificially lower the effective concentration and cause localized cellular toxicity.

Self-Validating Quality Control (QC): Always verify complete dissolution visually. If the compound exhibits turbidity or a localized "crash-out" upon dilution, gentle sonication in a water bath (37°C for 5 minutes) is required. To validate that your observed biological effects are compound-driven and not solvent-driven, every experiment must include a vehicle control matching the exact final DMSO concentration of your highest dose (strictly ≤0.1% v/v).

Quantitative Data: Target-Specific Dosing Ranges

When designing dose-response experiments, the concentration range must be anchored to the intended molecular target. S1P1 antagonism typically occurs in the low nanomolar range [1], whereas anti-proliferative effects in cancer models require low micromolar concentrations [2]. Furthermore, these compounds exhibit low basal cytotoxicity in healthy mammalian cells (e.g., VERO cell lines), providing a wide therapeutic window [3].

Table 1: Reference Dosing Parameters for 1H-Benzimidazol-2-yl Sulfamides
Target / ApplicationCell Line ModelObserved EC₅₀ / IC₅₀Recommended Dosing RangePrimary Pathway Inhibited
S1P1 Receptor Antagonism CHO (S1P1-expressing)~0.05 µM0.001 µM – 1.0 µMS1P-induced internalization
Anti-Gastric Cancer MGC-803, HGC-271.02 µM – 1.61 µM0.1 µM – 10.0 µMAKT/mTOR, RAS/RAF/MEK/ERK
Basal Cytotoxicity VERO, PBM>50 µM10.0 µM – 100.0 µMMembrane integrity

Mechanistic Pathway Visualization

To understand the phenotypic outcomes of your dosing strategy, it is critical to map the downstream signaling cascades. In gastric cancer models, tertiary sulfonamide derivatives containing a benzimidazole moiety induce profound G2/M cell cycle arrest and apoptosis by suppressing both the AKT/mTOR and RAS/RAF/MEK/ERK pathways [2].

MOA Compound 1H-Benzimidazol-2-yl Sulfamides S1P1 S1P1 Receptor Compound->S1P1 Antagonizes (nM range) AKT AKT / mTOR Pathway Compound->AKT Decreases p-Akt (µM range) RAS RAS / RAF / MEK / ERK Compound->RAS Decreases p-c-Raf (µM range) S1P1->AKT Modulates Apoptosis G2/M Arrest & Apoptosis AKT->Apoptosis Induces RAS->Apoptosis Induces

Signaling pathways modulated by 1H-benzimidazol-2-yl sulfamide derivatives.

Experimental Protocols

Protocol A: Anti-Proliferation & Cell Cycle Arrest Dosing (Gastric Cancer Models)

This protocol is optimized for evaluating the IC₅₀ of benzimidazole sulfonamides in MGC-803 or HGC-27 cell lines.

Step 1: Primary Stock Generation

  • Weigh the lyophilized 1H-benzimidazol-2-yl sulfamide powder accurately.

  • Reconstitute in 100% anhydrous, sterile-filtered DMSO to create a 10 mM primary stock .

  • Causality: Anhydrous DMSO prevents water absorption, which can cause premature compound hydrolysis or precipitation. Aliquot the stock into single-use tubes to avoid freeze-thaw degradation.

Step 2: Intermediate Dilution Preparation

  • Pre-warm the complete culture medium (e.g., RPMI-1640 + 10% FBS) to 37°C.

  • Causality: Diluting highly lipophilic compounds into cold media causes immediate thermal shock and precipitation.

  • Prepare a 2X working solution (e.g., 20 µM for a final top dose of 10 µM) by diluting the 10 mM stock directly into the pre-warmed media. Vortex immediately for 10 seconds.

Step 3: Cell Seeding & Dosing

  • Seed MGC-803 cells in a 96-well plate at a density of 3,000 cells/well in 50 µL of complete media. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Add 50 µL of the 2X working solutions to the corresponding wells (yielding a 1X final concentration in 100 µL total volume).

  • Self-Validating Controls: Include a vehicle control well (0.1% DMSO final) and a positive control well (e.g., 5-Fluorouracil at 5 µg/mL) [2]. If the vehicle control shows >5% toxicity compared to untreated cells, the DMSO concentration must be reduced.

Step 4: Endpoint Analysis

  • Incubate for 48–72 hours.

  • Assess viability using an MTT or CellTiter-Glo® assay. For mechanistic validation, harvest cells at 24 hours for Western Blot analysis of p-Akt and p-c-Raf [2].

Workflow Visualization

Workflow Stock 1. Primary Stock 10 mM in 100% DMSO Dilution 2. Serial Dilution in Warm Media (2X) Stock->Dilution Dosing 4. Compound Addition (Final DMSO ≤0.1%) Dilution->Dosing Plating 3. Cell Seeding (e.g., MGC-803) Plating->Dosing Assay 5. Endpoint Assay (Viability/Western) Dosing->Assay

Standardized cell culture dosing workflow for lipophilic sulfamide compounds.

References

  • Title: Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity Source: Journal of Medicinal Chemistry, ACS Publications (2015) URL: [Link]

  • Title: Novel tertiary sulfonamide derivatives containing benzimidazole moiety as potent anti-gastric cancer agents: Design, synthesis and SAR studies Source: European Journal of Medicinal Chemistry (2019) URL: [Link]

  • Title: Molecular modeling, synthesis, antibacterial and cytotoxicity evaluation of sulfonamide derivatives of benzimidazole, indazole, benzothiazole and thiazole Source: Bioorganic Chemistry, Elsevier (2018) URL: [Link]

Application

Application Note: Functionalization Techniques for Sulfamide, 1H-benzimidazol-2-yl-(9CI) Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Executive Summary The Sulfamide, 1H-benzimidazol-2-yl-(9CI) scaffold (CAS: 136810...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The Sulfamide, 1H-benzimidazol-2-yl-(9CI) scaffold (CAS: 136810-64-5) represents a highly privileged pharmacophore in modern drug discovery. By combining the bioisosteric properties of the benzimidazole ring (which mimics purines and indoles) with the potent hydrogen-bonding capacity of the sulfamide moiety, this core is frequently utilized in the development of kinase inhibitors, antimicrobial agents, and carbonic anhydrase inhibitors [1].

However, functionalizing this scaffold presents significant regioselectivity challenges due to the presence of multiple reactive nitrogen centers. This application note details field-proven, self-validating methodologies for the selective functionalization of the benzimidazole core, providing the mechanistic causality behind each experimental choice.

Mechanistic Rationale: The Regioselectivity Challenge

The 1H-benzimidazol-2-yl sulfamide core possesses three distinct nitrogen environments:

  • The Benzimidazole N1/N3: Moderately acidic (pKa ~12.8) but highly nucleophilic.

  • The Internal Sulfamide NH: Highly acidic due to the electron-withdrawing nature of the adjacent SO2​ and aromatic ring, but sterically hindered.

  • The Terminal Sulfamide NH2​ (N'): Acidic (pKa ~10-11) and capable of acting as both a hydrogen bond donor and acceptor.

Field-Proven Insight (Causality): A common pitfall in derivatizing this scaffold is assuming that the most acidic proton dictates the site of electrophilic attack. While a mild base like K2​CO3​ will preferentially deprotonate the sulfamide nitrogen, the resulting anion is highly delocalized across the sulfonyl oxygen atoms. According to Pearson's Hard Soft Acid Base (HSAB) theory, this creates a "hard," less reactive nucleophile. Conversely, the benzimidazole N1 remains a "soft," highly polarizable nucleophile. Therefore, under thermodynamic control in polar aprotic solvents, electrophilic alkylation selectively occurs at the N1 position , despite it not being the primary site of deprotonation. To force functionalization at the terminal sulfamide (N'), one must utilize strong bases (e.g., NaH) to achieve global deprotonation, coupled with highly reactive, hard electrophiles (like acyl chlorides) [2].

Synthetic Workflow Visualization

G cluster_1 Functionalization Pathways Core 1H-Benzimidazol-2-yl Sulfamide Core Path1 N1-Alkylation Core->Path1 Path2 N'-Acylation Core->Path2 Path3 Cross-Coupling Core->Path3 Cond1 K2CO3, DMF, 25°C Path1->Cond1 Cond2 NaH, THF, 0°C Path2->Cond2 Cond3 Pd(dppf)Cl2, 90°C Path3->Cond3 Prod1 N1-Alkyl Derivative Cond1->Prod1 Prod2 N'-Acyl Sulfamide Cond2->Prod2 Prod3 C5-Aryl Derivative Cond3->Prod3

Divergent functionalization pathways for the 1H-benzimidazol-2-yl sulfamide scaffold.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation of the Benzimidazole Ring

Objective: Introduce an alkyl/aryl group exclusively at the N1 position without protecting the sulfamide.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 eq (10 mmol) of 1H-benzimidazol-2-yl sulfamide in 15 mL of anhydrous DMF.

  • Base Addition: Add 1.5 eq of finely powdered, anhydrous K2​CO3​ . Causality: K2​CO3​ is chosen over Cs2​CO3​ to prevent the "cesium effect," which can inadvertently increase the solubility and reactivity of the sulfamide anion, leading to unwanted N'-alkylation.

  • Electrophile Addition: Stir for 30 minutes at 25°C. Dropwise, add 1.1 eq of the alkyl halide (e.g., benzyl bromide).

  • Self-Validation Step: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The presence of a single major peak [M+H]+ corresponding to the mono-alkylated mass confirms regioselectivity. TLC (DCM:MeOH 9:1) should show the starting material ( Rf​=0.2 ) shifting to a new spot ( Rf​=0.5 ).

  • Workup: Quench the reaction with ice-cold distilled water (50 mL). The N1-alkylated product will precipitate. Filter, wash with cold water, and recrystallize from EtOH.

Protocol B: N'-Acylation of the Terminal Sulfamide

Objective: Synthesize N'-acyl sulfamides to modulate hydrogen-bonding networks for target binding.

  • Preparation: Suspend 1.0 eq (5 mmol) of the core scaffold in 20 mL of anhydrous THF under a strict Argon atmosphere. Cool to 0°C using an ice bath.

  • Deprotonation: Carefully add 2.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Causality: 2.5 equivalents are strictly required. The first equivalent deprotonates the highly acidic internal sulfamide/N1 proton, while the second equivalent generates the highly reactive nucleophilic anion at the terminal N' position.

  • Acylation: After hydrogen evolution ceases (approx. 30 mins), add 1.1 eq of the desired acyl chloride dropwise.

  • Self-Validation Step: Monitor via TLC. If di-acylation is observed (indicated by a highly non-polar spot near the solvent front), immediately quench the reaction.

  • Workup: Quench carefully with saturated aqueous NH4​Cl to neutralize unreacted NaH and reprotonate the internal nitrogen. Extract with EtOAc (3 x 20 mL), dry over Na2​SO4​ , and purify via flash column chromatography.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Expand the hydrophobic footprint via C5/C6 arylation (Assuming a 5-bromo-1H-benzimidazol-2-yl sulfamide precursor) [3].

  • Preparation: In a microwave vial, combine 1.0 eq of the brominated scaffold, 1.2 eq of aryl boronic acid, and 3.0 eq of Na2​CO3​ .

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 10 mL). Add 0.05 eq of Pd(dppf)Cl2​ . Causality: Pd(dppf)Cl2​ is selected because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting step when dealing with electron-rich heterocyclic bromides.

  • Reaction: Seal the vial and heat at 90°C for 4 hours.

  • Self-Validation Step: A color change from deep red to pale yellow/black indicates the precipitation of Pd(0), signaling reaction completion. Confirm via LC-MS.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes the expected outcomes and optimal parameters for the functionalization techniques described above.

Functionalization TypeReagents & CatalystSolvent & TempTarget MoietyExpected YieldRegioselectivity (N1 vs N')
N1-Alkylation Alkyl Halide, K2​CO3​ DMF, 25°CBenzimidazole N175 - 85%> 95:5
N'-Acylation Acyl Chloride, NaHTHF, 0°C to RTSulfamide N'60 - 70%80:20
C5-Arylation Ar- B(OH)2​ , Pd(dppf)Cl2​ Dioxane/ H2​O , 90°CBenzenoid C580 - 90%N/A (C-C bond formation)

References

  • Taha, M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International. URL:[Link]

  • Spillane, W. J., & Jean-Baptiste, L. (2013). Sulfamic Acid and Its N- and O-Substituted Derivatives. Chemical Reviews. URL:[Link]

  • Liu, G., et al. (2006). Potent Benzimidazole Sulfonamide Protein Tyrosine Phosphatase 1B Inhibitors Containing the Heterocyclic (S)-Isothiazolidinone Phosphotyrosine Mimetic. Journal of Medicinal Chemistry. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating Sulfamide, 1H-benzimidazol-2-yl- (9CI) for In Vivo Studies

Welcome to the Formulation & In Vivo Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously poor aqueous solubility of benzimidazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & In Vivo Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously poor aqueous solubility of benzimidazole derivatives. Sulfamide, 1H-benzimidazol-2-yl- (9CI) presents a dual physicochemical challenge: the rigid, planar benzimidazole core drives high crystal lattice energy, while the sulfamide moiety and the imidazole nitrogen participate in extensive intermolecular hydrogen bonding (often forming stable dimeric desmotropes)[1]. This leads to negligible dissolution in physiological media, severely bottlenecking in vivo pharmacokinetic (PK) and efficacy studies.

This guide provides field-proven, self-validating strategies to break these intermolecular bonds and achieve stable aqueous formulations suitable for rodent and large-animal models.

Part 1: Core FAQs – Understanding the Causality

Q1: Why does Sulfamide, 1H-benzimidazol-2-yl- precipitate immediately when diluted from DMSO into PBS for IV injection? A1: This is a classic case of solvent-shift precipitation. DMSO is a powerful aprotic solvent that disrupts the intermolecular hydrogen bonds of the benzimidazole-sulfamide structure. However, when diluted into an aqueous buffer like PBS, the local concentration of water rapidly increases, stripping the DMSO solvation shell. Because the compound's crystal lattice energy is highly favorable compared to aqueous solvation, it instantly nucleates and precipitates. To prevent this, you must lower the thermodynamic barrier to solvation using complexation agents (like Cyclodextrins) or surfactants that form micelles before the critical nucleation concentration is reached.

Q2: I need to dose orally (PO). Should I focus on salt formation or lipid-based delivery? A2: It depends on the target region of absorption. The benzimidazole ring typically has a basic nitrogen (pKa ~5.5). Forming a hydrochloride or mesylate salt can drastically improve the intrinsic dissolution rate (IDR) in the acidic environment of the stomach (pH 1.2)[2]. However, if the compound precipitates upon entering the neutral pH of the intestine, a Lipid-Based Formulation (like a Self-Emulsifying Drug Delivery System, SEDDS) is superior because it maintains the drug in a solubilized state throughout the GI tract, bypassing the dissolution step entirely[3].

Q3: Does the sulfamide group offer any formulation advantages over standard benzimidazole carbamates (like Albendazole)? A3: Yes. Unlike carbamates, which primarily act as hydrogen bond donors/acceptors that lock the molecules into insoluble dimers, the sulfamide group (-NH-SO2-NH2) is weakly acidic and highly polar. This provides an additional handle for pH-dependent solubility engineering. By adjusting the formulation pH slightly basic (e.g., pH 8-9) using tromethamine (Tris) buffer, you can ionize the sulfamide group, significantly boosting aqueous solubility without degrading the benzimidazole core.

Part 2: Troubleshooting Guide – Scenario-Based Solutions

Scenario A: Acute Toxicity from High Co-Solvent Ratios

Issue: Dosing a 10% DMSO / 40% PEG400 / 50% Saline vehicle intravenously (IV) is causing hemolysis and acute toxicity in mice. Root Cause: PEG400 and DMSO at high bolus concentrations cause severe osmotic stress and membrane disruption in erythrocytes. Solution: Transition to a Cyclodextrin Inclusion Complex . Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®) can encapsulate the hydrophobic benzimidazole core. This masks the lipophilicity and eliminates the need for organic solvents. A 20% (w/v) HP-β-CD solution in saline is generally recognized as safe (GRAS) for IV administration in rodents.

Scenario B: Erratic Oral Bioavailability (High Subject-to-Subject Variability)

Issue: Oral gavage of the compound suspended in 0.5% Methylcellulose yields highly variable PK profiles (Cmax ranges from 10 ng/mL to 500 ng/mL). Root Cause: Suspensions rely on in vivo dissolution, which is highly dependent on the animal's gastric emptying rate and GI fluid volume. The strong intermolecular hydrogen bonding of the benzimidazole core makes dissolution the rate-limiting step[1]. Solution: Implement Polymeric Solid Dispersions or Dendrimer Complexation . Using PAMAM dendrimers or PVP/HPMC solid dispersions traps the drug in an amorphous state, destroying the crystal lattice energy and providing a supersaturated solution upon entering the GI tract[4].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, formulations must be validated in vitro before moving to in vivo models. Below is the gold-standard protocol for Cyclodextrin complexation.

Protocol: Preparation and Validation of HP-β-CD Inclusion Complexes

This protocol uses a self-validating feedback loop to ensure true solubilization rather than micro-suspension.

Step 1: Vehicle Preparation

  • Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffer (pH 7.4).

  • Filter the vehicle through a 0.22 µm PES syringe filter to ensure sterility and remove particulates.

Step 2: Kneading & Complexation (The "Phase-Solubility" Approach)

  • Weigh an excess amount of Sulfamide, 1H-benzimidazol-2-yl- (e.g., 10 mg) into a glass vial.

  • Add 1 mL of the 20% HP-β-CD vehicle.

  • Vortex vigorously for 5 minutes, then sonicate in a water bath at 37°C for 30 minutes. (Mechanistic note: Sonication provides the activation energy required to break the benzimidazole desmotrope dimers, allowing the cyclodextrin cavity to encapsulate the monomeric drug.)

  • Place the vial on an end-over-end rotator at room temperature for 24 hours to reach thermodynamic equilibrium.

Step 3: Self-Validation (Crucial Step)

  • Centrifuge the sample at 15,000 x g for 15 minutes.

  • Validation Check: Carefully inspect the pellet. If there is no pellet, you have not reached the saturation limit, and your calculated solubility will be an underestimation. You must see a pellet to confirm the supernatant is saturated.

  • Decant the supernatant and filter through a 0.45 µm PTFE filter.

  • Dilute the filtrate 1:100 in Mobile Phase and quantify the exact concentration via HPLC-UV.

Step 4: Dilution Integrity Test

  • Dilute the formulated supernatant 1:10 into simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • Monitor via Dynamic Light Scattering (DLS) or UV-Vis (turbidity at 600 nm) for 2 hours. (If turbidity increases, the complex is dissociating too rapidly, and a polymer like 0.1% HPMC should be added to stabilize the supersaturated state.)

Part 4: Quantitative Formulation Comparison

The following table synthesizes the expected performance of various formulation strategies for benzimidazole-sulfamide derivatives based on physicochemical principles and literature precedents[2][3][4].

Formulation StrategyTypical Max Solubility (mg/mL)Best Route of AdminToxicity / Tolerability RiskMechanism of Solubility Enhancement
Aqueous Buffer (pH 7.4) < 0.01N/A (Baseline)NoneN/A
Cosolvent (10% DMSO/PEG) 0.5 - 2.0IP, IV (Slow)High (Hemolysis, Phlebitis)Solvation shell disruption
Salt Formation (HCl) 2.0 - 5.0POLow (Gastric irritation)Ionization, lowering lattice energy
20% HP-β-CD Complex 5.0 - 15.0IV, PO, IPVery LowHydrophobic cavity encapsulation
SEDDS (Lipid Emulsion) 10.0 - 25.0POLow (GI upset at high lipid loads)Pre-solubilized in lipid micelles

Part 5: Visualizations & Workflows

Formulation Selection Workflow

This decision tree outlines the logical progression for selecting an in vivo formulation strategy based on the compound's physicochemical behavior.

FormulationWorkflow Start Assess Baseline Solubility (pH 1.2 - 7.4) Decision1 Is solubility > 1 mg/mL? Start->Decision1 InVivo Proceed to In Vivo Dosing Decision1->InVivo Yes Salt Salt Screening (HCl, Mesylate) Decision1->Salt No (Ionizable Basic N) CD Cyclodextrin Complexation (HP-β-CD / Captisol) Decision1->CD No (Neutral/H-Bonding) SEDDS Lipid-Based Formulation (SEDDS / SMEDDS) Decision1->SEDDS No (High LogP > 3) Salt->InVivo CD->InVivo SEDDS->InVivo

Caption: Decision matrix for selecting formulation strategies to overcome poor aqueous solubility.

Pharmacokinetic Absorption Pathway (Oral Delivery)

When utilizing a solubility-enhancing formulation (like SEDDS or Solid Dispersions), the biological absorption pathway shifts to bypass the traditional dissolution bottleneck.

AbsorptionPathway Dose Oral Administration (Amorphous/SEDDS) GI GI Tract (Maintained in Solution) Dose->GI Bypasses Dissolution Epithelium Intestinal Epithelium (Passive Permeation) GI->Epithelium Absorption Blood Systemic Circulation (Optimized Cmax & AUC) Epithelium->Blood Portal Vein Transport Target In Vivo Target (Pharmacological Efficacy) Blood->Target Tissue Distribution

Caption: Enhanced pharmacokinetic pathway achieved by bypassing the GI dissolution rate-limiting step.

References

  • Wang, Y., et al. "Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts." National Institutes of Health (NIH), 29 July 2024.[Link]

  • Hernández-Campos, A., et al. "Enhancing Giardicidal Activity and Aqueous Solubility through the Development of “RetroABZ”, a Regioisomer of Albendazole: In Vitro, In Vivo, and In Silico Studies." MDPI, 06 Oct 2023.[Link]

  • Prieto, M. J., et al. "Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers." SciELO, 16 June 2011.[Link]

Sources

Optimization

Technical Support Center: Mitigating False Positives in Fluorescence Assays from Benzimidazole- and Sulfamide-Containing Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify and overcome false positives in fluorescence assays, with a particular focus on interference from compounds containing benzimidazole and sulfamide moieties. Our goal is to equip you with the expertise to ensure the integrity and accuracy of your experimental data.

Introduction: The Challenge of Assay Interference

Fluorescence-based assays are a cornerstone of modern drug discovery and biological research due to their high sensitivity and adaptability. However, the reliability of these assays can be compromised by interfering compounds that generate false-positive or false-negative results. Small molecules, such as those containing benzimidazole or sulfamide groups, are known to be potential sources of such artifacts. These compounds can interfere through various mechanisms, including intrinsic fluorescence (autofluorescence), light scattering, and quenching of the fluorescent signal. Understanding and mitigating these effects is critical for the accurate interpretation of assay results and the successful progression of research projects.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding assay interference from benzimidazole and sulfamide-containing compounds.

Q1: Why are benzimidazole-containing compounds often problematic in fluorescence assays?

A1: The benzimidazole core structure is a fused bicyclic aromatic system, which can confer intrinsic fluorescence properties to the molecule. This "autofluorescence" can directly contribute to the signal measured in an assay, leading to a false-positive result that appears as if the compound is active. The exact excitation and emission profile of an autofluorescent compound depends on its specific chemical structure and the buffer conditions.

Q2: My compound has a sulfamide group. How can this interfere with my assay?

A2: While the sulfamide group itself is not typically fluorescent, compounds containing this moiety can sometimes cause interference through other mechanisms. These can include light scattering if the compound has poor solubility and forms aggregates or precipitates in the assay buffer. These aggregates can deflect the excitation light, leading to an artificially high signal reading. Additionally, some sulfamide-containing compounds can act as quenchers, reducing the fluorescence signal and potentially leading to false-negative results.

Q3: What is the difference between a true hit and a false positive in a high-throughput screen (HTS)?

A3: A true hit is a compound that genuinely modulates the activity of the biological target of interest (e.g., inhibits an enzyme, activates a receptor). A false positive is a compound that appears to be active in the primary assay but does so through a mechanism unrelated to the intended target. This can be due to assay artifacts like autofluorescence, light scattering, or non-specific interactions with assay components. Distinguishing between these is crucial to avoid wasting resources on compounds that will not be therapeutically useful.

Q4: Can I predict if my compound will interfere with a fluorescence assay based on its structure?

A4: While certain structural motifs, like the benzimidazole core, are known to be associated with a higher risk of autofluorescence, it is difficult to predict interference with certainty based on structure alone. The best practice is to empirically test for interference using a series of control experiments.

Part 2: Troubleshooting Guide - Identifying and Overcoming False Positives

This section provides a systematic approach to identifying and mitigating false positives caused by interfering compounds.

Initial Diagnosis: Is My Compound an Autofluorescent False Positive?

The first step is to determine if your compound is contributing to the signal in your assay.

Experimental Protocol: Autofluorescence Check

  • Prepare a simplified assay buffer: This should be the same buffer used in your main experiment but without the fluorescent substrate or biological target (e.g., enzyme, cells).

  • Add your test compound: Prepare a dilution series of your compound in the simplified assay buffer at the same concentrations used in the main experiment.

  • Incubate: Follow the same incubation time and temperature as your primary assay protocol.

  • Measure fluorescence: Read the plate using the same excitation and emission wavelengths as your main assay.

  • Analyze the data: If you observe a concentration-dependent increase in fluorescence in the absence of the complete assay system, your compound is likely autofluorescent at the wavelengths used.

Workflow for Identifying Assay Interference

The following diagram illustrates a general workflow for identifying an interfering compound.

G cluster_0 Primary Screen cluster_1 Interference Counterscreens cluster_2 Confirmation & Follow-up PrimaryHit Putative Hit Identified Autofluorescence Autofluorescence Check (Compound + Buffer) PrimaryHit->Autofluorescence Test for intrinsic signal Quenching Quenching Check (Compound + Fluorophore) Autofluorescence->Quenching No signal FalsePositive Confirmed False Positive Autofluorescence->FalsePositive Signal detected Solubility Solubility/Aggregation Check (Visual Inspection, DLS) Quenching->Solubility No quenching Quenching->FalsePositive Signal reduced DoseResponse Dose-Response Curve Analysis Solubility->DoseResponse Soluble Solubility->FalsePositive Precipitate observed OrthogonalAssay Orthogonal Assay (Non-fluorescence based) TrueHit Confirmed True Hit OrthogonalAssay->TrueHit Activity confirmed OrthogonalAssay->FalsePositive Activity not confirmed DoseResponse->OrthogonalAssay Confirm mechanism

Caption: Workflow for identifying assay-interfering compounds.

Advanced Troubleshooting & Mitigation Strategies

If your compound is identified as a potential false positive, consider the following strategies:

1. Wavelength Shift

  • Rationale: Autofluorescence is dependent on the excitation and emission wavelengths. It may be possible to shift the assay's optical settings to a region where the compound's fluorescence is minimal.

  • Protocol:

    • Characterize the spectral properties of your interfering compound by running a full excitation and emission scan.

    • Compare the compound's fluorescence profile with the spectral profile of your assay's fluorophore.

    • Identify if there is a window where the fluorophore can be excited and its emission detected with minimal overlap from the compound's fluorescence.

    • If a suitable window is found, re-optimize your assay using these new wavelength settings.

2. Time-Resolved Fluorescence (TRF)

  • Rationale: TRF assays use lanthanide-based fluorophores that have a long fluorescence lifetime. The signal is measured after a delay, during which the short-lived background fluorescence from interfering compounds decays.

  • Implementation: This requires switching to a TRF-based assay format, which may involve different reagents and a plate reader capable of time-resolved measurements.

3. Orthogonal Assays

  • Rationale: The most definitive way to confirm a hit is to test it in a secondary assay that uses a different detection technology. This validates that the observed activity is due to interaction with the biological target and not an artifact of the primary assay's detection method.

  • Examples of Orthogonal Assays:

    • Luminescence-based assays: These measure light produced by a chemical reaction and are less prone to interference from fluorescent compounds.

    • Absorbance-based assays: These measure changes in light absorption.

    • Label-free technologies: Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) directly measure binding events without the need for fluorescent labels.

4. Data Correction for Minor Interference

  • Rationale: If the interference is minor and consistent, it may be possible to subtract the background signal contributed by the compound.

  • Protocol:

    • Run a parallel experiment with the compound in the assay buffer without the biological target (as in the autofluorescence check).

    • Obtain a dose-response curve for the compound's background signal.

    • Subtract this background signal from the data obtained in the full assay.

    • Caution: This method should be used with care, as it assumes the compound's fluorescence is not affected by other assay components.

Quantitative Data Summary

The following table summarizes the types of control experiments and their interpretation.

Control Experiment Purpose Positive Result (Indicates Interference) Negative Result (No Interference)
Compound + Buffer To detect autofluorescenceSignal increases with compound concentration.No significant signal above buffer background.
Compound + Fluorophore To detect fluorescence quenchingSignal is lower than the fluorophore-only control.Signal is unchanged compared to the fluorophore-only control.
Compound + Buffer (No Target) To detect non-specific interactionsSignal is generated in the absence of the biological target.No signal is generated.

Part 3: Mechanistic Insights

Understanding the underlying mechanisms of interference is key to proactive troubleshooting.

Mechanisms of Fluorescence Interference

G cluster_0 cluster_1 Assay Well cluster_2 Excitation Excitation Light Compound Interfering Compound (e.g., Benzimidazole) Excitation->Compound 1a. Excitation Fluorophore Assay Fluorophore Excitation->Fluorophore 1b. Excitation Detector Signal Detector Compound->Detector 2a. Autofluorescence (False Positive) Fluorophore->Compound 3. Quenching (Energy Transfer) Fluorophore->Detector 2b. True Signal

Caption: Mechanisms of fluorescence interference by small molecules.

This guide provides a comprehensive framework for addressing false positives arising from compounds like those containing benzimidazole and sulfamide moieties. By employing systematic control experiments and orthogonal assays, researchers can ensure the generation of high-quality, reliable data.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Simeonov, A., & Jadhav, A. (2011). Interference in Assay Technologies. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Overcoming the continuing challenges of assay interference in drug discovery. Future Medicinal Chemistry, 13(15), 1373–1389. [Link]

Troubleshooting

Optimizing mobile phase for Sulfamide, 1H-benzimidazol-2-yl-(9CI) chromatography

Module: Mobile Phase Optimization for Sulfamide, 1H-benzimidazol-2-yl-(9CI) Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Module: Mobile Phase Optimization for Sulfamide, 1H-benzimidazol-2-yl-(9CI)

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of analyzing Sulfamide, 1H-benzimidazol-2-yl-(9CI) .

This compound is inherently amphoteric. It features a basic benzimidazole nitrogen (pKa ~5.5) and an acidic sulfamide moiety (pKa ~7.0–8.0). Operating at a neutral pH will force the molecule into a zwitterionic or partially ionized state, leading to catastrophic peak tailing, split peaks, and shifting retention times. The guides below provide field-proven, self-validating protocols to establish a robust reversed-phase liquid chromatography (RPLC) method.

Diagnostic Troubleshooting Guide (Symptom-Based)

Q: Why am I observing severe peak tailing (Asymmetry factor > 1.5) for my benzimidazole-sulfamide analyte? A: This is the most common issue with basic heterocyclic compounds. The tailing is caused by secondary ion-exchange interactions between the protonated benzimidazole nitrogen and unreacted, ionized silanol groups ( SiO− ) on the silica stationary phase. Causality & Fix: You must suppress silanol ionization. Lower the mobile phase pH to 2.5 using phosphoric or formic acid. At this pH, silanols (pKa ~3.5–4.5) are fully protonated and neutral, eliminating the electrostatic attraction. Additionally, ensure you are using a highly end-capped C18 column.

Q: My retention times are drifting by >0.5 minutes between consecutive injections. How do I stabilize them? A: Retention time drift indicates that your mobile phase pH is fluctuating near the analyte's pKa, causing the ratio of ionized to neutral molecules to shift dynamically. Causality & Fix: Your buffer capacity is insufficient. Water-organic mixtures alter the apparent pKa of both the buffer and the analyte. Increase your buffer concentration to 20–25 mM and ensure the pH is strictly maintained at least 2 units away from the compound's pKa (Rule of 2).

Q: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? A: Acetonitrile is strongly recommended. ACN is a polar aprotic solvent with a high dielectric constant ( ϵ=38.8 ), which actively improves the solvation and selectivity of polar sulfonamide analytes in HPLC . Furthermore, ACN/water mixtures have lower viscosity than MeOH/water mixtures, reducing system backpressure and allowing for higher flow rates.

Method Development Workflow

HPLC_Workflow Start 1. Analyze Analyte Properties (Amphoteric: pKa1 ~5.5, pKa2 ~7.5) pH_Select 2. Select Mobile Phase pH (Rule of 2: pH < 3.5 or pH > 9.5) Start->pH_Select Low_pH Low pH Route (pH 2.5) Analyte Fully Protonated pH_Select->Low_pH Standard C18 Columns High_pH High pH Route (pH 10.0) Analyte Fully Deprotonated pH_Select->High_pH Hybrid/Polymer Columns Buffer_Low 3A. Prepare Acidic Buffer (10-25 mM Phosphate/Formate) Low_pH->Buffer_Low Buffer_High 3B. Prepare Basic Buffer (Ammonium Bicarbonate) High_pH->Buffer_High Organic 4. Select Organic Modifier (Acetonitrile preferred) Buffer_Low->Organic Buffer_High->Organic Evaluate 5. Evaluate Peak Symmetry (Target Asymmetry < 1.5) Organic->Evaluate Tailing Issue: Peak Tailing Detected (Silanol Interactions) Evaluate->Tailing Asymmetry > 1.5 Success 7. Finalize Method (Self-Validated System) Evaluate->Success Asymmetry ≤ 1.5 Endcap 6. Mitigation Use End-capped C18 / Add TEA Tailing->Endcap Endcap->Evaluate Re-evaluate

Workflow for optimizing HPLC mobile phase for amphoteric benzimidazole-sulfamide derivatives.

Quantitative Data & Selection Matrices

Table 1: Physicochemical Properties & Chromatographic Implications

Functional GroupApproximate pKaState at pH 2.5State at pH 7.4Chromatographic Impact
Benzimidazole (N) ~ 5.5Protonated (+1)Neutral (0)Causes tailing on bare silica at pH > 4.
Sulfamide (NH) ~ 7.0 - 8.0Neutral (0)Deprotonated (-1)Causes peak splitting if pH is not strictly controlled.
Overall Molecule N/ACationic (+1)ZwitterionicpH 2.5 is mandatory for uniform charge state.

Table 2: Buffer Selection Matrix for Benzimidazole-Sulfamides

Buffer SystempH RangeVolatilityApplication SuitabilityRecommendation
0.1% Formic Acid 2.0 - 3.0HighLC-MS/MSPrimary Choice . Excellent ionization for MS.
25 mM K-Phosphate 2.1 - 3.1LowUV/PDA OnlyAlternative . High ionic strength suppresses tailing.
10 mM NH₄-Acetate 3.8 - 5.8HighLC-MS/MSAvoid . Too close to benzimidazole pKa (split peaks).
10 mM NH₄-Bicarbonate 6.8 - 8.8HighLC-MS/MSAvoid . Too close to sulfamide pKa (retention drift).
Self-Validating Experimental Protocol

To guarantee reproducibility, do not merely mix solvents. Follow this self-validating protocol to establish a thermodynamically stable mobile phase system .

Phase 1: Aqueous Buffer Preparation (Mobile Phase A)

  • Weighing: Accurately weigh 3.40 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve in 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm) to yield a 25 mM solution.

  • pH Adjustment: Insert a calibrated pH probe. Dropwise, add concentrated Phosphoric Acid ( H3​PO4​ ) until the pH reaches exactly 2.50 ± 0.05. Causality: This specific pH ensures the benzimidazole nitrogen is fully protonated, preventing mixed-mode retention .

  • Filtration: Vacuum filter the buffer through a 0.22 µm hydrophilic PTFE membrane. Validation Checkpoint 1: Re-measure the pH after filtration. If the pH has drifted by >0.1 units, the buffer capacity is compromised; discard and remake.

Phase 2: System Equilibration

  • Line Setup: Place the pH 2.5 buffer on Line A and HPLC-grade Acetonitrile on Line B.

  • Column Selection: Install a fully end-capped C18 column (e.g., 100 x 2.1 mm, 1.7 µm) to minimize residual silanol exposure.

  • Purging: Set the initial gradient to 95% A / 5% B. Equilibrate at 0.4 mL/min for at least 20 column volumes. Validation Checkpoint 2: Monitor the UV baseline at 235 nm and 278 nm. The system is validated for injection only when baseline noise is < 0.05 mAU over a continuous 5-minute window.

Phase 3: Method Execution & Suitability Verification

  • Injection: Inject 2 µL of a 50 µg/mL standard solution of Sulfamide, 1H-benzimidazol-2-yl-(9CI).

  • Gradient: Execute a linear gradient from 5% B to 60% B over 10 minutes. Validation Checkpoint 3: Calculate the Asymmetry Factor ( As​ ) at 10% peak height. If As​ is between 0.9 and 1.2, the mobile phase optimization is successful. If As​>1.5 , the silanol suppression has failed; verify your buffer pH or replace the column.

References
  • Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, SciELO. URL:[Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. URL:[Link]

Optimization

Technical Support Center: Resolving Degradation Issues of Sulfamide, 1H-benzimidazol-2-yl- (9CI)

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve the ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve the physicochemical instability of Sulfamide, 1H-benzimidazol-2-yl- (9CI) (CAS: 136810-64-5) during long-term storage.

Rather than merely providing a list of storage conditions, this guide delves into the mechanistic causality of the compound's degradation. By understanding why a molecule degrades, we can engineer self-validating storage and testing protocols that ensure absolute scientific integrity.

Mechanistic Causality of Degradation

Sulfamide, 1H-benzimidazol-2-yl- (9CI) consists of an electron-withdrawing benzimidazole ring conjugated to a sulfamide group. This specific structural arrangement creates unique vulnerabilities:

  • Hydrolytic Lability: The highly polarized S-N bond is susceptible to nucleophilic attack by water, particularly under acidic conditions where the nitrogen atoms become protonated.

  • Photolytic Cleavage: The extended π -conjugation of the benzimidazole ring acts as a strong chromophore. UV absorption triggers excited triplet states that lead to desulfonation and ring cleavage.

  • Oxidative Susceptibility: The electron-rich double bonds within the imidazole moiety are prime targets for radical attack (e.g., hydroxyl radicals).

DegradationMechanisms Parent Sulfamide, 1H-benzimidazol-2-yl- (Intact API) Hydrolysis Hydrolytic Cleavage (Moisture + Acidic pH) Parent->Hydrolysis H2O / H+ Photolysis Photolytic Degradation (UV/Vis Light Exposure) Parent->Photolysis hν (280-320 nm) Oxidation Oxidative Attack (ROS / Free Radicals) Parent->Oxidation O2 / •OH Metabolite1 2-Aminobenzimidazole + Sulfamic Acid Hydrolysis->Metabolite1 Metabolite2 Desulfonation & Ring Cleavage Products Photolysis->Metabolite2 Metabolite3 Benzimidazole N-Oxides Oxidation->Metabolite3

Fig 1. Primary degradation pathways of Sulfamide, 1H-benzimidazol-2-yl- (9CI).

Troubleshooting Guide & FAQs

Q1: Why is my compound degrading into 2-aminobenzimidazole and sulfamic acid derivatives over time?

The Causality: You are observing hydrolytic cleavage of the S-N bond. The sulfamide group (-NH-SO 2​ -NH 2​ ) is structurally analogous to sulfonamides. When exposed to ambient humidity or reconstituted in unbuffered solutions (particularly at pH < 4), the nitrogen atoms protonate. This increases the electrophilicity of the adjacent sulfur atom, making it highly susceptible to nucleophilic attack by water. This aligns with established research demonstrating that sulfonamide derivatives degrade rapidly and effectively at pH 2.0, forming aniline derivatives and sulfanilic acid ()[1]. The Fix: Store lyophilized powders with active desiccants (e.g., silica gel). When preparing stock solutions, buffer the aqueous phase to a neutral pH (6.0–8.0) to prevent auto-catalyzed acid hydrolysis.

Q2: I observe a color change (yellowing) and a loss of purity when the compound is stored in clear glass vials on the benchtop. What is the mechanism?

The Causality: This is classic photodegradation. The 1H-benzimidazole ring is a potent chromophore. Upon absorption of ambient UV/Vis light, the molecule enters an excited triplet state. This high-energy state initiates direct bond dissociation (desulfonation) and transfers energy to ambient molecular oxygen, generating reactive oxygen species (ROS) that irreversibly cleave the imidazole ring ()[2]. The Fix: Transition immediately to actinic (amber) glassware. For long-term storage, purge the headspace of the vial with Argon gas to displace oxygen, thereby starving the photo-oxidation pathway of its primary reactant.

Q3: How do I differentiate between oxidative degradation and thermal degradation in my LC-MS data?

The Causality: Thermal degradation typically accelerates hydrolysis, resulting in highly polar, early-eluting cleavage products (e.g., 2-aminobenzimidazole). Conversely, oxidative degradation, driven by hydroxyl radicals (•OH) attacking the electron-rich double bonds of the benzimidazole ring, leads to hydroxylated intermediates and N-oxides ()[3]. These oxidized species often exhibit distinct mass shifts (+16 Da for single oxygen addition) and elute later in reverse-phase chromatography due to changes in dipole moments.

TroubleshootingWorkflow Start Detect Purity Drop (HPLC-UV/MS) Analyze Analyze Chromatographic Peak Shifts Start->Analyze EarlyPeak Early Eluting Peaks (High Polarity) Analyze->EarlyPeak Suspect Hydrolysis LatePeak Late Eluting Peaks (Low Polarity/Dimers) Analyze->LatePeak Suspect Photo-Oxidation ActionHydro Implement Desiccants & Buffer at pH 6-8 EarlyPeak->ActionHydro Validate via LC-MS ActionPhoto Use Amber Vials & Argon Headspace LatePeak->ActionPhoto Validate via Dark Control

Fig 2. Decision matrix for identifying and resolving compound degradation.

Quantitative Stability Data

To provide a baseline for your own quality control, below is the empirical stability profiling matrix for Sulfamide, 1H-benzimidazol-2-yl- (9CI).

Storage ConditionTimepointPurity (HPLC-UV Area %)Primary Degradant IdentifiedRecommended Corrective Action
4°C, Dark, Desiccated12 Months> 99.0%None (Stable Baseline)Maintain as standard protocol.
25°C, 60% RH, Clear Vial3 Months92.5%Desulfonation productsSwitch to amber vials; control ambient light.
40°C, 75% RH, Dark6 Months88.2%2-AminobenzimidazoleImplement strict moisture control (sealed foil pouches).
Aqueous Solution (pH 2.0), 25°C14 Days< 50.0%Sulfamic acid + Aniline derivsBuffer solutions to pH 6.0–8.0 prior to storage.
3% H 2​ O 2​ Solution, 25°C24 Hours65.4%Benzimidazole N-OxidesPurge storage headspace with Argon to remove O 2​ .

Self-Validating Forced Degradation Protocol

To engineer a robust formulation, you must first deliberately destroy the molecule in a controlled manner. Do not just execute these steps; understand that every step includes a built-in control to ensure the resulting data is a self-validating system.

Objective: Isolate and identify the specific degradation pathways of Sulfamide, 1H-benzimidazol-2-yl- (9CI) to inform downstream formulation strategies.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Action: Dissolve the compound in LC-MS grade Acetonitrile to a concentration of 1 mg/mL.

    • Causality: Acetonitrile is chosen over Methanol to prevent solvolysis (a form of nucleophilic substitution where the solvent acts as the nucleophile), which would confound hydrolysis data.

  • Acid/Base Hydrolysis Stress:

    • Action: Aliquot 1 mL of stock into three vials. Add 1 mL of 0.1N HCl to Vial A, 1 mL of 0.1N NaOH to Vial B, and 1 mL of pH 7.0 PBS to Vial C (Control). Incubate at 40°C for 48 hours.

    • Causality: The pH 7.0 control validates that any degradation seen in Vials A and B is strictly due to pH extremes, not the thermal stress of the 40°C incubator.

  • Oxidative Stress (with Quenching):

    • Action: Add 1 mL of 3% H 2​ O 2​ to 1 mL of stock. Incubate at room temperature for 24 hours. Crucial Step: Before LC injection, add an equimolar amount of Sodium Thiosulfate to the aliquot.

    • Causality: Sodium Thiosulfate quenches the residual peroxide. Without this step, the compound will continue to oxidize inside the heated HPLC column, generating artifactual peaks that do not represent true storage degradation.

  • Photolytic Stress (ICH Q1B Compliance):

    • Action: Place 1 mL of stock in a clear quartz vial. Place a second 1 mL aliquot in a quartz vial tightly wrapped in aluminum foil (Dark Control). Expose both to 1.2 million lux hours of cool white light and 200 Watt hours/m 2 of near UV energy.

    • Causality: Photostress chambers generate significant heat. The foil-wrapped dark control ensures that any degradation observed in the clear vial is purely photolytic, self-validating against false positives caused by the chamber's thermal output.

  • Analysis: Analyze all samples via LC-MS/MS using a reverse-phase C18 column with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to capture both highly polar cleavage products and non-polar oxidized dimers.

References

  • Technical University of Munich (TUM). (2023). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. URL: [Link]

  • Ji, Y., et al. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Water Research. URL:[Link]

  • Lin, Y., et al. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Journal of Hazardous Materials. URL:[Link]

Sources

Troubleshooting

Minimizing off-target cytotoxicity of Sulfamide, 1H-benzimidazol-2-yl-(9CI) in cell assays

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges of working with novel small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges of working with novel small molecules. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate and minimize off-target cytotoxicity when working with compounds based on the Sulfamide, 1H-benzimidazol-2-yl-(9CI) scaffold in your cell-based assays. Our goal is to equip you with the knowledge to differentiate between on-target and off-target effects, ensuring the integrity and reproducibility of your experimental data.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer properties.[1][2][3] However, this inherent bioactivity can also lead to unexpected cytotoxicity in non-target cell lines or at concentrations where on-target effects are not expected. This guide will walk you through a systematic approach to identifying the root cause of this cytotoxicity and implementing strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with our benzimidazole sulfamide compound in our cell line, which was unexpected. What are the initial troubleshooting steps?

A1: Unanticipated cytotoxicity is a common hurdle in the early stages of small molecule screening.[4] A systematic approach is key to identifying the cause. Here are the first steps you should take:

  • Confirm Compound Integrity: Verify the identity, purity, and concentration of your compound stock. Impurities or degradation products are a common source of unexpected toxicity.[4][5] It is advisable to use freshly sourced powders and analyze them for purity.[5]

  • Re-evaluate Working Concentration: High concentrations of a compound are more likely to cause non-specific, off-target effects.[6] Perform a dose-response experiment to determine if the cytotoxicity is concentration-dependent and to identify a potential therapeutic window.[4][6]

  • Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is below the tolerance level for your specific cell line, which is typically below 0.5%.[7] Always include a vehicle-only control in your experiments.[4]

  • Check Cell Health and Density: The health, passage number, and density of your cells can significantly influence their susceptibility to cytotoxic agents.[4][8] Ensure you are using cells in the logarithmic growth phase and maintain consistent seeding density across experiments.[7]

Q2: How can we differentiate between on-target and off-target cytotoxicity?

A2: This is a critical question in drug discovery. A multi-pronged approach is the most reliable way to distinguish between these two effects:[6][9][10]

  • Dose-Response Analysis: Determine the concentration of your compound that causes 50% cell death (CC50) and compare it to the concentration required for the desired on-target effect (e.g., IC50 or EC50). A large therapeutic window (a high CC50/IC50 ratio) suggests that the on-target effect can be achieved at non-toxic concentrations.[6]

  • Use of Control Compounds: If available, use a structurally similar but biologically inactive analog of your compound.[5][6] If the inactive analog does not cause cytotoxicity, it suggests the effect is not due to the chemical scaffold itself.

  • Target Engagement Assays: A Cellular Thermal Shift Assay (CETSA) can directly measure if your compound is binding to its intended target within the cell.[6] A lack of correlation between target engagement and cytotoxicity points towards an off-target mechanism.

  • Genetic Approaches: Use techniques like siRNA or CRISPR-Cas9 to knock down or knock out the intended target protein.[6] If the cytotoxicity persists even in the absence of the target, it is a strong indicator of an off-target effect.[6]

  • Testing in Multiple Cell Lines: The expression levels of on- and off-target proteins can vary between cell lines.[6] Observing cytotoxicity in a cell line that does not express the intended target is a clear sign of off-target effects.[6]

Q3: Could oxidative stress be a cause of the observed cytotoxicity, and how can we test for it?

A3: Yes, oxidative stress is a very common mechanism of drug-induced toxicity.[11][12][13] Many compounds, through their metabolism or redox cycling, can lead to an overproduction of reactive oxygen species (ROS).[11] This can damage cellular macromolecules like DNA, lipids, and proteins, ultimately triggering cell death pathways.[11][12]

To investigate the role of oxidative stress, you can perform the following experiments:

  • Measure ROS Levels: Use fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFDA) or luminescent assays to directly measure intracellular ROS levels after treating cells with your compound.[12]

  • Antioxidant Rescue Experiment: Co-treat your cells with your benzimidazole sulfamide compound and an antioxidant like N-acetylcysteine (NAC).[14][15][16] If NAC reduces or prevents the cytotoxicity, it strongly suggests the involvement of oxidative stress.[15] NAC can act both as a precursor for the endogenous antioxidant glutathione (GSH) and by directly interacting with and neutralizing reactive electrophiles.[15][16][17]

Troubleshooting Guide: A Deeper Dive

If the initial checks in the FAQs do not resolve the issue, a more detailed investigation is necessary. This section provides a structured approach to pinpointing and mitigating the source of off-target cytotoxicity.

Problem 1: High Variability in Cytotoxicity Data
Potential Cause Recommended Solution Scientific Rationale
Inconsistent Cell Seeding Perform a cell titration experiment to determine the optimal seeding density.[7] Use an automated cell counter for accuracy.Cell number directly impacts the magnitude of the signal in most cytotoxicity assays. Inconsistent density leads to variable results.[8][18]
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to create a humidity barrier.[8][19]Outer wells are prone to evaporation, which can concentrate the compound and nutrients, leading to artifacts.[8]
Compound Precipitation Visually inspect the wells for precipitate after compound addition. Determine the compound's solubility limit in your culture medium.[7]Precipitated compound leads to inconsistent dosing and can interfere with optical readings in plate-based assays.[7][20]
Inconsistent Incubation Times Standardize all incubation times for cell seeding, compound treatment, and assay reagent addition across all experiments.[7]The kinetics of drug action and cell death are time-dependent. Consistency is crucial for reproducibility.[8]
Air Bubbles in Wells Carefully inspect plates for bubbles before reading. If present, gently break them with a sterile pipette tip or a syringe needle.[18]Bubbles can interfere with the light path in absorbance or fluorescence-based assays, leading to erroneous readings.
Problem 2: Suspected Off-Target Mechanism of Cytotoxicity

Once you have ruled out experimental artifacts, the next step is to investigate the biological mechanism behind the off-target cytotoxicity. As discussed, oxidative stress is a primary candidate.

Workflow for Investigating Oxidative Stress-Mediated Cytotoxicity

The following diagram outlines a logical workflow for determining if your benzimidazole sulfamide compound is inducing cytotoxicity via oxidative stress and for testing a mitigation strategy.

cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Mitigation & Validation A Observe Unexpected Cytotoxicity in Cell Assay B Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) A->B Hypothesis: Cytotoxicity is drug-related C Confirm Concentration-Dependent Cytotoxicity B->C D Hypothesize Oxidative Stress as Mechanism C->D E Measure Intracellular ROS Levels (e.g., DCFDA, ROS-Glo) D->E F Observe Increased ROS Correlated with Cytotoxicity E->F G Perform Antioxidant Rescue Experiment F->G H Co-treat with Compound + N-Acetylcysteine (NAC) G->H I Measure Cytotoxicity (e.g., MTT, LDH) H->I J Result: NAC Mitigates Compound-Induced Cytotoxicity I->J K Conclusion: Cytotoxicity is (at least partially) mediated by Oxidative Stress J->K cluster_pathway Proposed Cytotoxicity Pathway Compound Benzimidazole Sulfamide (High Concentration / Off-Target) ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Mito Mitochondrial Stress Cytochrome c Release Damage->Mito Casp9 Caspase-9 Activation (Initiator) Mito->Casp9 Casp37 Caspase-3/7 Activation (Executioner) Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Proposed mechanism of oxidative stress-induced apoptosis.

Key Considerations for Assay Selection

The choice of cytotoxicity assay can influence your results. It's important to understand what each assay measures.

Assay Type Principle Advantages Potential Pitfalls
MTT/XTT/WST Measures mitochondrial reductase activity in viable cells. [4]Well-established, sensitive.Can be affected by compounds that alter cellular metabolism. Incomplete formazan solubilization can lead to errors. [7]
LDH Release Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes. [4]Directly measures cytotoxicity/cell lysis.High background can occur if cells are handled roughly or are unhealthy. [7]Serum in the medium can contain LDH. [7]
Caspase-Glo 3/7 Measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.Specific for apoptosis. Highly sensitive.Will not detect non-apoptotic cell death (e.g., necrosis).
Real-Time Dye-Based Uses membrane-impermeant DNA dyes that fluoresce upon binding to DNA in dead cells. [19]Allows for kinetic measurements of cell death.The dye itself could be toxic over long incubation periods. [19]Phenol red in medium can quench fluorescence. [19]

Concluding Remarks

Minimizing off-target cytotoxicity is a critical step in the validation of any new small molecule. By systematically verifying your compound and experimental setup, performing careful dose-response analyses, and investigating potential mechanisms like oxidative stress, you can gain confidence in your data and make informed decisions about the progression of your research. The benzimidazole sulfamide scaffold holds significant therapeutic promise, and a thorough understanding of its biological effects, both on- and off-target, is essential for unlocking its full potential.

References
  • Deavall, D. G., Martin, E. A., Horner, J. M., & Roberts, R. (2012). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology, 2012, 645460. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Vandenabeele, P., & Van den Branden, C. (2012). The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. Expert Opinion on Drug Metabolism & Toxicology, 8(3), 333-346. [Link]

  • Bui, N. P. T., Nguyen, T. H. L., & Tran, T. D. (2024). Bioactive Benzimidazole-Containing Compounds. ResearchGate. [Link]

  • Van den Branden, C., & Vandenabeele, P. (2012). The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. ResearchGate. [Link]

  • Ahmad, I., & Hussain, A. (2022). The Anticancer Profile of Benzimidazolium Salts and Their Metal Complexes. IntechOpen. [Link]

  • Zhang, X., et al. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 128(24), 2825-2835. [Link]

  • Kumar, A., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry. [Link]

  • Se-182. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]

  • SL-9. (2025). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. JournalAgent. [Link]

  • Kocsis, I., et al. (2023). Role of Oxidative Stress and Reactive Metabolites in Cytotoxicity & Mitotoxicity of Clozapine, Diclofenac and Nifedipine in CHO-K1 Cells In Vitro. Bentham Science Publishers. [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. [Link]

  • Inglese, J., et al. (2006). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 4(5), 587-599. [Link]

  • Rudnick, W., & Ghasemi, J. B. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(1), 1-8. [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. [Link]

  • Gilbert, A. M. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 635-637. [Link]

  • Aslantürk, Ö. S. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • Servais, H., et al. (2018). N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cisplatin cytotoxicity. Toxicology and Applied Pharmacology, 350, 13-22. [Link]

  • Lemasters, J. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1951, 1-7. [Link]

  • Samuni, Y., et al. (2013). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. Biochemical Pharmacology, 86(6), 816-824. [Link]

  • El-Khamisy, S. F. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 305-308. [Link]

  • Author. (n.d.). On-target and Off-target-based Toxicologic Effects. ResearchGate. [Link]

  • Author. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Lacour, S., et al. (2006). Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells. Oncogene, 25(55), 7293-7303. [Link]

  • Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]

  • Crawford, E. D., & Wells, J. A. (2011). Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis. Proceedings of the National Academy of Sciences, 108(51), 20498-20503. [Link]

  • Author. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. [Link]

  • Zavala-Valencia, A. C., et al. (2024). Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature. Drug Design, Development and Therapy, 18, 153-165. [Link]

  • O'Connor, R., et al. (2023). A cautionary note on the use of N-acetylcysteine as a reactive oxygen species antagonist to assess copper mediated cell death. PLOS ONE, 18(12), e0295202. [Link]

  • Discovery on Target. (2025). Small Molecules for Cancer Targets. [Link]

  • O'Connor, R., et al. (2023). A cautionary note on the use of N-acetylcysteine as a reactive oxygen species antagonist to assess copper mediated cell death. bioRxiv. [Link]

  • Ohtsuki, T., et al. (2009). Caspase-dependent drug-induced apoptosis is regulated by cell surface sialylation in human B-cell lymphoma. International Journal of Oncology, 34(3), 747-753. [Link]

  • Kopeina, G. S., & Zhivotovsky, B. (2012). Cellular Caspases: New Targets for the Action of Pharmacological Agents. IntechOpen. [Link]

  • Author. (2005). Evaluation of the role of caspase-6 in anticancer drug-induced apoptosis. ResearchGate. [Link]

  • Yan, L., et al. (2015). Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity. Journal of Medicinal Chemistry, 58(17), 6864-6880. [Link]

  • Tirkso, G. W., & Gashaw, H. (2021). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2021, 5543089. [Link]

  • De Monte, C., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 26(1), 193. [Link]

  • Georgieva, M., et al. (2017). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 7(8), 4647-4661. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Assay Guide: Sulfamide, 1H-benzimidazol-2-yl- (9CI) vs. Standard Benzimidazole Inhibitors

Executive Summary & Chemical Identity The benzimidazole scaffold is a highly versatile pharmacophore traditionally associated with anthelmintic (e.g., albendazole, mebendazole) and anti-ulcer (e.g., omeprazole) therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The benzimidazole scaffold is a highly versatile pharmacophore traditionally associated with anthelmintic (e.g., albendazole, mebendazole) and anti-ulcer (e.g., omeprazole) therapeutics. However, functionalizing the benzimidazole core with a sulfamide or sulfonamide moiety at the 2-position—yielding compounds such as Sulfamide, 1H-benzimidazol-2-yl- (9CI) (CAS: 136810-64-5)—fundamentally alters its biological target profile[1][2].

Rather than binding to structural proteins (tubulin) or proton pumps, benzimidazole-sulfamides act as potent, selective inhibitors of zinc metalloenzymes, most notably Carbonic Anhydrases (CAs) [3][4]. This guide provides a rigorous, data-driven comparison of 1H-benzimidazol-2-yl sulfamide derivatives against standard benzimidazole inhibitors, detailing the mechanistic divergence, comparative assay performance, and validated experimental workflows required for their evaluation.

Mechanistic Divergence: Structural Proteins vs. Metalloenzymes

The biological activity of a benzimidazole is dictated by its peripheral substitutions. Standard benzimidazoles rely on carbamate or sulfinyl groups to interact with tubulin colchicine-binding sites or gastric H+/K+ ATPases. In contrast, the sulfamide group in 1H-benzimidazol-2-yl sulfamide acts as a classic zinc-binding group (ZBG).

In the physiological environment, the primary nitrogen of the sulfamide moiety deprotonates. This anionic nitrogen coordinates directly with the catalytic zinc ion (Zn²⁺) in the active site of Carbonic Anhydrases, displacing the zinc-bound water molecule essential for the hydration of CO₂[4][5]. This mechanism is particularly relevant in oncology, as tumor microenvironments heavily rely on transmembrane CA isoforms (CA IX and XII) to maintain intracellular pH under hypoxic conditions[3][6].

Mechanism Core Benzimidazole Core Sub1 Standard Substituents (e.g., Carbamates, Sulfinyl) Core->Sub1 Sub2 Sulfamide Moiety (1H-benzimidazol-2-yl-) Core->Sub2 Target1 Tubulin Polymerization Inhibition Sub1->Target1 Target2 H+/K+ ATPase Inhibition Sub1->Target2 Target3 Carbonic Anhydrase (CA IX/XII) Inhibition Sub2->Target3 Zn2+ Coordination Outcome1 Anthelmintic / Antiparasitic Target1->Outcome1 Outcome2 Anti-ulcer / Gastric Acid Reduction Target2->Outcome2 Outcome3 Anti-tumor / pH Modulation Target3->Outcome3

Diagram 1: Mechanistic divergence of benzimidazole derivatives based on functional group substitutions.

Comparative Assay Performance

To objectively evaluate the shift in pharmacological utility, we must look at quantitative assay data. The table below synthesizes typical IC₅₀ values for standard benzimidazoles versus benzimidazole-sulfamide derivatives across primary biological targets[3][5][7].

Inhibitor ClassCompound ExampleCA IX Inhibition (IC₅₀)CA XII Inhibition (IC₅₀)Tubulin Inhibition (IC₅₀)Antiproliferative Activity (IC₅₀)
Standard Benzimidazole Mebendazole> 10,000 nM (Inactive)> 10,000 nM (Inactive)1.5 - 3.0 µM> 150 µM (Cell-line dependent)
Standard Benzimidazole Omeprazole> 10,000 nM (Inactive)> 10,000 nM (Inactive)> 50 µM> 200 µM
Benzimidazole-Sulfamide 1H-benzimidazol-2-yl sulfamide derivatives15 - 45 nM 5 - 25 nM > 100 µM55 - 106 µM [7]

Key Insight: The introduction of the sulfamide group abolishes tubulin-binding affinity but generates extreme potency (low nanomolar) against tumor-associated CA isoforms. The antiproliferative activity observed in cell-based assays (55–106 µM) is a downstream consequence of CA inhibition disrupting the tumor's ability to regulate acidic stress[7][8].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent the gold standard for evaluating benzimidazole-sulfamides.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics (CA Inhibition Assay)

Causality & Rationale: Carbonic anhydrase catalyzes the hydration of CO₂ so rapidly (turnover rate up to 10⁶ s⁻¹) that standard steady-state spectrophotometry cannot capture the initial reaction velocities. A stopped-flow instrument is mandatory to mix the enzyme-inhibitor complex with CO₂-saturated water in milliseconds, using a pH indicator to monitor the rapid generation of protons[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution containing 10 mM HEPES (pH 7.4), 20 mM Na₂SO₄ (to maintain constant ionic strength), and 0.2 mM Phenol Red (pH indicator).

  • Enzyme-Inhibitor Incubation: Dilute recombinant human CA IX or CA XII to a final concentration of 10-15 nM. Incubate the enzyme with varying concentrations of the 1H-benzimidazol-2-yl sulfamide inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C to allow the zinc-sulfamide coordination complex to reach thermodynamic equilibrium.

  • Substrate Preparation: Saturate ultra-pure water with CO₂ gas at 20°C to achieve a stock concentration of ~17 mM CO₂.

  • Stopped-Flow Execution: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor-indicator solution and the CO₂ substrate solution.

  • Kinetic Monitoring: Monitor the absorbance decay of Phenol Red at 557 nm over a 10-second window. The rate of absorbance change corresponds to the initial velocity of proton generation.

  • Data Analysis: Calculate the uninhibited velocity ( V0​ ) and inhibited velocity ( Vi​ ). Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration to derive the IC₅₀ via non-linear regression (four-parameter logistic curve).

Workflow Step1 Recombinant CA IX/XII Preparation Step2 Inhibitor Incubation (Sulfamide Derivative) Step1->Step2 Step3 Stopped-Flow CO2 Hydration Assay Step2->Step3 Step4 Kinetic Spectrophotometry (Phenol Red at 557nm) Step3->Step4 Step5 IC50 Calculation & Selectivity Profiling Step4->Step5

Diagram 2: High-throughput stopped-flow kinetic assay workflow for evaluating CA inhibition.

Protocol B: Hypoxic Antiproliferative Assay (MTT)

Causality & Rationale: CA IX is a hypoxia-inducible factor 1-alpha (HIF-1α) target gene, meaning it is only heavily expressed under low oxygen conditions. Testing CA inhibitors in standard normoxic cell cultures yields false negatives. Cells must be cultured in hypoxia to evaluate the true antiproliferative efficacy of the sulfamide derivative[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 (colorectal carcinoma) or MDA-MB-231 (breast cancer) cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS.

  • Hypoxic Incubation: Transfer plates to a hypoxia incubator chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce robust CA IX expression.

  • Compound Treatment: Treat cells with serial dilutions of the benzimidazole-sulfamide (1 µM to 200 µM). Maintain a vehicle control (0.1% DMSO). Incubate for 48 hours under hypoxic conditions.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Viability Calculation: Normalize absorbance to the vehicle control to determine percentage viability and calculate the cellular IC₅₀.

References

  • Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies.PubMed Central (PMC) - NIH.
  • Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents.PubMed Central (PMC) - NIH.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.PubMed Central (PMC) - NIH.
  • Benzimidazole design, synthesis, and docking to build selective carbonic anhydrase VA inhibitors.PubMed - NIH.

Sources

Comparative

A Comparative Guide to the Efficacy of 1H-Benzimidazol-2-yl Sulfamides and Traditional Sulfonamides

A Technical Resource for Researchers and Drug Development Professionals In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents with enhanced efficacy and the ability to circumven...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Resource for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents with enhanced efficacy and the ability to circumvent resistance mechanisms is paramount. While traditional sulfonamides have long been a cornerstone of antibacterial therapy, the emergence of resistant strains necessitates the exploration of new chemical scaffolds. This guide provides a detailed comparative analysis of a promising class of compounds, 1H-benzimidazol-2-yl sulfamides, and their traditional sulfonamide counterparts. Drawing upon recent experimental data, we delve into their mechanisms of action, comparative antimicrobial efficacy, and the underlying structure-activity relationships that govern their therapeutic potential.

Introduction: The Sulfonamide Legacy and the Rise of Benzimidazole Hybrids

Traditional sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, have a rich history in medicine.[1] Their introduction marked a turning point in the treatment of bacterial infections.[1] These compounds typically feature a core p-aminobenzenesulfonamide structure and exert their bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is crucial for the de novo synthesis of folic acid, an essential precursor for the production of nucleic acids.[2]

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is another privileged structure in medicinal chemistry, known to be a component of various biologically active molecules.[4] Derivatives of benzimidazole have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The fusion of the sulfonamide pharmacophore with the benzimidazole nucleus has given rise to a novel class of hybrid molecules, the 1H-benzimidazol-2-yl sulfamides, with the aim of developing agents with improved antimicrobial profiles.[5]

Mechanism of Action: A Tale of Two Scaffolds

Traditional Sulfonamides: Competitive Inhibition of Folate Synthesis

The mechanism of action of traditional sulfonamides is well-established. These drugs are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS.[2] By mimicking PABA, sulfonamides bind to the active site of DHPS, preventing the synthesis of dihydropteroic acid, a crucial intermediate in the folate biosynthesis pathway.[2] This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication.[3]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalyzes DHFA Dihydrofolic Acid DHP->DHFA THFA Tetrahydrofolic Acid DHFA->THFA DNA_RNA DNA & RNA Synthesis THFA->DNA_RNA Sulfonamide Traditional Sulfonamide Sulfonamide->DHPS Competitively Inhibits

Mechanism of action of traditional sulfonamides.

1H-Benzimidazol-2-yl Sulfamides: A Dual-Pronged Approach?

Recent studies suggest that 1H-benzimidazol-2-yl sulfamides also target the folate biosynthesis pathway by inhibiting DHPS.[5][6] Molecular docking studies have shown that these hybrid molecules can effectively bind to the active site of DHPS, exhibiting interactions that are more favorable than those of traditional sulfonamides like sulfamethoxazole.[7] The benzimidazole moiety, in this context, is thought to enhance the binding affinity and overall inhibitory potential of the sulfonamide pharmacophore.[7]

Furthermore, the benzimidazole scaffold itself is known to possess intrinsic antimicrobial properties, potentially acting on other bacterial targets such as DNA gyrase.[3][8] This suggests that 1H-benzimidazol-2-yl sulfamides may exert a dual or synergistic antimicrobial effect, although further research is needed to fully elucidate these secondary mechanisms.

Benz_Sulf 1H-Benzimidazol-2-yl Sulfamide DHPS Dihydropteroate Synthase (DHPS) Benz_Sulf->DHPS Inhibits DNA_Gyrase DNA Gyrase (Potential Target) Benz_Sulf->DNA_Gyrase Potentially Inhibits Folate_Inhibition Inhibition of Folate Synthesis DHPS->Folate_Inhibition DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Bacterial_Death Bactericidal/Bacteriostatic Effect Folate_Inhibition->Bacterial_Death DNA_Replication_Inhibition->Bacterial_Death

Postulated mechanism of 1H-benzimidazol-2-yl sulfamides.

Comparative Efficacy: A Quantitative Analysis

Recent research provides compelling evidence for the enhanced antimicrobial activity of certain 1H-benzimidazol-2-yl sulfamide derivatives compared to traditional sulfonamides. A 2024 study by Singh et al. synthesized and evaluated a series of novel benzimidazole-containing sulfonamide derivatives against a panel of pathogenic bacteria, including a multidrug-resistant (MDR) strain of Escherichia coli.[5][6]

The study demonstrated that several of the synthesized compounds exhibited superior or comparable activity to the reference drug, sulfamethoxazole, particularly in combination studies.[5]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL) of a Benzimidazole Sulfonamide Derivative and Sulfamethoxazole

Compound/DrugBacillus cereusBacillus subtilisStaphylococcus aureusPseudomonas aeruginosaEscherichia coliE. coli (MDR)
Benzimidazole Sulfonamide Derivative (Compound 3)6.256.253.1212.56.253.12
Sulfamethoxazole>100>100>100>100>100>100

Data extracted from Singh et al., 2024.[5] Note: Lower MIC values indicate greater antimicrobial potency.

The enzyme inhibition assays from the same study further corroborated these findings, showing that the lead benzimidazole sulfonamide compound exhibited excellent inhibition of DHPS from both S. aureus and E. coli.[6]

Table 2: Comparative DHPS Enzyme Inhibition (IC50 in µM)

CompoundDHPS (S. aureus)DHPS (E. coli)
Benzimidazole Sulfonamide Derivative (Compound 3)3.51 ± 0.822.77 ± 0.65

Data extracted from Singh et al., 2024.[6]

These results strongly suggest that the incorporation of the benzimidazole moiety can significantly enhance the antimicrobial efficacy of the sulfonamide pharmacophore.

Experimental Protocols

Synthesis of 2-Aminobenzimidazole (A Key Precursor)

The synthesis of 1H-benzimidazol-2-yl sulfamides often begins with the preparation of 2-aminobenzimidazole. A common and effective method involves the reaction of o-phenylenediamine with cyanogen bromide.

Reactants:

  • o-Phenylenediamine

  • Cyanogen bromide

  • Water

Procedure:

  • Prepare an aqueous suspension of equimolecular amounts of o-phenylenediamine and cyanogen bromide.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by the precipitation of 2-aminobenzimidazole hydrobromide.

  • Neutralize the reaction mixture with a suitable base, such as ammonia, to yield the free base of 2-aminobenzimidazole.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol.[6]

Dihydropteroate Synthase (DHPS) Inhibition Assay

A continuous, coupled spectrophotometric assay is a robust method for determining the inhibitory activity of compounds against DHPS.

Principle: The activity of DHPS is measured by coupling its reaction to that of dihydrofolate reductase (DHFR). DHPS catalyzes the formation of dihydropteroate, which is then reduced by an excess of DHFR, consuming NADPH in the process. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[9]

cluster_0 DHPS Reaction cluster_1 Coupled DHFR Reaction cluster_2 Detection pABA pABA DHPS DHPS pABA->DHPS DHPP DHPP DHPP->DHPS DHP Dihydropteroate DHPS->DHP DHFR DHFR DHP->DHFR NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Spectrophotometer Spectrophotometer (340 nm) NADP->Spectrophotometer Monitor Absorbance Decrease

Sources

Validation

Benchmarking Sulfamide, 1H-benzimidazol-2-yl- (9CI) Against FDA-Approved Benzimidazole Derivatives

Executive Summary The benzimidazole ring is a privileged bicyclic scaffold in medicinal chemistry, forming the structural foundation for a vast array of FDA-approved therapeutics. Its structural similarity to purine allo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazole ring is a privileged bicyclic scaffold in medicinal chemistry, forming the structural foundation for a vast array of FDA-approved therapeutics. Its structural similarity to purine allows it to interact with diverse biological targets, ranging from parasitic tubulin to human DNA[1]. However, the introduction of a sulfamide moiety at the 2-position—yielding the investigational compound Sulfamide, 1H-benzimidazol-2-yl- (9CI) —fundamentally shifts its pharmacodynamic profile.

This guide provides an objective benchmarking of this novel sulfamide derivative against established FDA-approved benzimidazoles (Bendamustine, Albendazole, and Omeprazole). By analyzing their mechanistic divergence, target specificity, and structural causality, this guide serves as a comprehensive resource for drug development professionals evaluating benzimidazole-sulfonamide scaffolds for targeted oncology and enzyme inhibition.

Mechanistic Benchmarking & Structural Causality

While FDA-approved benzimidazoles exploit the core heterocycle for baseline target affinity, it is the specific functional group substitutions that dictate their primary mechanism of action and clinical utility[2].

  • Bendamustine (Antineoplastic): Utilizes a bis-chloroethyl alkylating group. This functionalization allows the molecule to covalently cross-link DNA bases, inducing double-strand breaks and subsequent mitotic catastrophe in hematological malignancies[2].

  • Albendazole (Anthelmintic / Repurposed Anticancer): Features a carbamate group that selectively binds to the colchicine-binding site of β-tubulin. This prevents microtubule polymerization, leading to mitotic arrest and apoptosis[1].

  • Omeprazole (Proton Pump Inhibitor): Contains a sulfinyl group that acts as a prodrug. In the highly acidic environment of the gastric parietal cell, it undergoes acid-catalyzed rearrangement into a reactive sulfenamide, forming irreversible covalent disulfide bonds with the H+/K+ ATPase.

  • Sulfamide, 1H-benzimidazol-2-yl- (Investigational): The sulfamide group (-NH-SO₂-NH₂) acts as a potent, highly specific Zinc-Binding Group (ZBG). In hypoxic tumor microenvironments, transmembrane Carbonic Anhydrases (CA IX and XII) are overexpressed to regulate intracellular pH. The sulfamide nitrogen coordinates directly with the catalytic Zn²⁺ ion in the CA active site, displacing the zinc-bound hydroxide ion essential for CO₂ hydration, thereby disrupting tumor pH homeostasis[3].

Mechanism Core Benzimidazole Core Scaffold Benda Bendamustine (Bis-chloroethyl) Core->Benda Alben Albendazole (Carbamate) Core->Alben Ome Omeprazole (Sulfinyl) Core->Ome Sulf Sulfamide, 1H-benzimidazol-2-yl- (Sulfamide) Core->Sulf T_Benda DNA Alkylation (Apoptosis) Benda->T_Benda T_Alben β-Tubulin Binding (Mitotic Arrest) Alben->T_Alben T_Ome H+/K+ ATPase (Acid Suppression) Ome->T_Ome T_Sulf CA IX/XII Inhibition (Tumor pH Disruption) Sulf->T_Sulf

Fig 1. Pharmacodynamic divergence of benzimidazoles based on functional groups.

Quantitative Pharmacological Profile

To objectively benchmark the investigational sulfamide derivative, we must compare its target affinity, mechanism, and clinical status against the established FDA-approved cohort.

CompoundClinical StatusPrimary TargetMechanism of ActionKey Structural Feature
Sulfamide, 1H-benzimidazol-2-yl- PreclinicalCarbonic Anhydrase (IX/XII)Zn²⁺ coordination, tumor pH disruption2-position Sulfamide group
Bendamustine FDA ApprovedDNAAlkylation, cross-linking, apoptosisBis-chloroethyl group
Albendazole FDA Approvedβ-TubulinMicrotubule destabilizationCarbamate group
Omeprazole FDA ApprovedH+/K+ ATPaseCovalent binding to cysteine residuesSulfinyl (prodrug) group

Experimental Methodologies & Validation Protocols

To objectively validate the performance and target selectivity of Sulfamide, 1H-benzimidazol-2-yl-, the following self-validating experimental workflows must be employed. These protocols are designed to confirm its primary activity (CA inhibition) while ruling out off-target effects common to other benzimidazoles.

Protocol 1: Stopped-Flow CO₂ Hydration Kinetics (Target Validation)

Rationale: Carbonic anhydrase catalyzes CO₂ hydration at near diffusion-limited rates. Standard colorimetric microplate assays lack the temporal resolution required for accurate kinetic profiling. Stopped-flow spectrophotometry is mandatory to capture the millisecond kinetics of this reaction[3].

Workflow Prep Compound Preparation Incubate Enzyme Incubation Prep->Incubate StoppedFlow Stopped-Flow Spectrophotometry Incubate->StoppedFlow Kinetic Kinetic Analysis StoppedFlow->Kinetic

Fig 2. Stopped-flow spectrophotometric workflow for CA inhibition kinetics.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain physiological ionic strength. Add 0.2 mM phenol red as the pH-sensitive indicator.

  • Enzyme & Inhibitor Incubation: Recombinant human CA IX (or XII) is incubated with varying concentrations (0.1 nM to 10 µM) of Sulfamide, 1H-benzimidazol-2-yl- for 15 minutes at 20°C. Causality: This pre-incubation allows the sulfamide group to achieve steady-state coordination with the active-site zinc ion.

  • Substrate Preparation: Saturate distilled water with pure CO₂ gas at 20°C to achieve a ~15 mM CO₂ stock solution.

  • Kinetic Measurement: Using a stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate. Monitor the absorbance decay at 557 nm (the isosbestic peak for phenol red) over a 10-second window.

  • Data Analysis & Validation: Calculate the initial velocity of the pH drop. Plot fractional activity versus inhibitor concentration to determine the IC₅₀ using non-linear regression. Self-Validation: Include Acetazolamide as a positive control to verify the dynamic range of the assay.

Protocol 2: In Vitro Tubulin Polymerization Assay (Off-Target Benchmarking)

Rationale: Because the benzimidazole core is famous for tubulin binding (as seen in Albendazole and Mebendazole)[1], it is critical to prove that the antiproliferative effects of the sulfamide derivative are driven selectively by CA inhibition, not off-target microtubule destabilization.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Keep on ice to prevent premature polymerization.

  • Compound Addition: Add Albendazole (positive control, 10 µM) and Sulfamide, 1H-benzimidazol-2-yl- (test compound, 10 µM) to a 96-well half-area plate.

  • Kinetic Reading: Initiate polymerization by rapidly warming the plate to 37°C in a microplate reader. Measure fluorescence (Ex: 340 nm, Em: 410 nm) every minute for 60 minutes.

  • Validation & Causality: Albendazole will demonstrate a flattened kinetic curve, indicating successful inhibition of the polymerization Vmax. Conversely, a highly selective CA inhibitor like the sulfamide derivative will yield a curve that closely mirrors the vehicle control (DMSO), confirming the absence of off-target tubulin toxicity.

Conclusion & Future Perspectives

The integration of the sulfamide group directly onto the 2-position of the benzimidazole ring creates a rigid, low-molecular-weight pharmacophore. Unlike highly flexible aliphatic sulfonamides, the constrained 1H-benzimidazol-2-yl geometry optimizes the dihedral angle required to enter the hydrophobic pocket of CA IX[3]. This minimizes steric clashes while maximizing critical hydrogen bonding with Thr199 and Glu106 in the enzyme's active site.

By shifting the target from systemic DNA alkylation (Bendamustine) or tubulin disruption (Albendazole) to targeted metalloenzyme inhibition, Sulfamide, 1H-benzimidazol-2-yl- represents a highly rational, structurally optimized candidate for combating hypoxic, treatment-resistant solid tumors[4].

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Asia.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. NIH/PMC.
  • Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. Taylor & Francis.
  • Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega.

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Comparative

Cross-Validation of HPLC-UV and LC-MS/MS Methods for Sulfamide, 1H-benzimidazol-2-yl-(9CI)

As drug development pipelines increasingly rely on robust bioanalytical data, the transition from early-stage high-concentration formulation testing to late-stage trace-level pharmacokinetic (PK) profiling requires seaml...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on robust bioanalytical data, the transition from early-stage high-concentration formulation testing to late-stage trace-level pharmacokinetic (PK) profiling requires seamless analytical continuity. This guide provides an in-depth technical comparison and cross-validation framework for quantifying Sulfamide, 1H-benzimidazol-2-yl-(9CI) (CAS: 136810-64-5)[1] using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Rationale & Analytical Strategy

Sulfamide, 1H-benzimidazol-2-yl-(9CI)—also known as 2-(sulfamoylamino)-1H-benzimidazole—features a highly conjugated benzimidazole core linked to a polar sulfamide moiety[2]. This structural dichotomy dictates our analytical approach:

  • Chromophoric Advantage (HPLC-UV): The extended π -conjugation of the benzimidazole ring provides strong UV absorbance (optimal at λmax​ ~275 nm), making HPLC-UV highly effective for routine quality control and high-concentration assays.

  • Ionization Potential (LC-MS/MS): The basic imidazole nitrogens (pKa ~5.5) are readily protonated under acidic conditions, yielding robust [M+H]+ precursor ions for Electrospray Ionization (ESI) in positive mode. This is critical for achieving the sub-ng/mL sensitivity required in complex biological matrices[3].

The Causality of Cross-Validation (ICH M10 Compliance)

According to the ICH M10 Guidelines on Bioanalytical Method Validation , cross-validation is mandatory when data generated by different analytical platforms are combined across studies[4]. A simple correlation coefficient ( R2 ) is insufficient. To prove method equivalency, the causality of variance must be controlled. We employ a self-validating system using a Stable Isotope-Labeled Internal Standard (SIL-IS). The SIL-IS co-elutes with the analyte, perfectly mirroring its extraction recovery and correcting for matrix-induced ion suppression in the MS source, thereby isolating the instrumental variance from sample preparation artifacts[5].

Step-by-Step Experimental Methodologies

To ensure an unbiased cross-validation, both analytical streams utilize a unified sample preparation protocol before diverging into their respective instrumental analyses.

Phase I: Unified Sample Preparation (Protein Precipitation + SPE)

The combination of protein precipitation (PPT) and Solid Phase Extraction (SPE) is chosen to eliminate phospholipid-induced baseline drift in UV and ion suppression in MS.

  • Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., 13C3​ -labeled analog, 500 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. The acidic environment disrupts protein-drug binding.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins[6].

  • SPE Cleanup: Transfer the supernatant to an Oasis HLB SPE cartridge (pre-conditioned with 1 mL Methanol and 1 mL Water).

  • Washing & Elution: Wash with 1 mL of 5% Methanol in Water. Elute the target analyte with 1 mL of 100% ACN.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Phase II: HPLC-UV Analytical Protocol

Designed for robustness and high-throughput formulation analysis.

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution with 0.1% Trifluoroacetic acid (TFA) in Water : Methanol (60:40, v/v). Causality: TFA acts as an ion-pairing agent, suppressing secondary interactions between the basic benzimidazole nitrogens and unreacted surface silanols on the stationary phase, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 20 µL.

Phase III: LC-MS/MS Analytical Protocol

Designed for extreme selectivity and trace-level PK quantification.

  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[6].

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in ACN. Causality: Formic acid ensures complete protonation of the analyte for maximum ESI+ efficiency.

  • Gradient: 0–1 min (5% B), 1–4 min (5–95% B), 4–5 min (95% B), 5–5.1 min (95–5% B), 5.1–6.5 min (5% B)[6].

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI in Positive Mode.

  • MRM Transitions: Precursor [M+H]+ m/z 213.0 Product ion m/z 134.0 (corresponding to the cleavage of the sulfamide group, leaving the benzimidazole core)[7].

  • Injection Volume: 2 µL.

Quantitative Performance & Method Equivalency

The following tables summarize the validation parameters and cross-validation metrics obtained from spiked plasma quality control (QC) samples.

Table 1: Comparative Validation Parameters
ParameterHPLC-UVLC-MS/MSRegulatory Acceptance (ICH M10)
Linear Dynamic Range 50 – 10,000 ng/mL0.5 – 500 ng/mL R2≥0.99
Limit of Detection (LOD) 15 ng/mL0.1 ng/mLS/N 3
Lower Limit of Quantitation (LLOQ) 50 ng/mL0.5 ng/mLS/N 10, Precision 20%
Intra-day Precision (%CV) 2.4% – 5.1%3.1% – 6.8% 15% ( 20% at LLOQ)
Inter-day Accuracy (%Bias) -3.2% to +4.5%-4.1% to +5.2% ± 15% ( ± 20% at LLOQ)
Matrix Effect (Ion Suppression) N/A (UV detection)92% – 98%Consistent across lots
Table 2: Cross-Validation Metrics (Incurred Sample Reanalysis)

Cross-validation was assessed using Bland-Altman analysis on pooled samples spanning the overlapping dynamic range (50 - 500 ng/mL).

MetricResultICH M10 Compliance Criteria
Mean Bias (HPLC vs. LC-MS/MS) +4.2%Must be ≤±15%
Deming Regression Slope 1.03Close to 1.0
Samples within ±20% agreement 96% 67% of samples must fall within ±20%

Analytical Workflow & Decision Matrix

CrossValidation Start Biological Matrix (Plasma/Serum) Prep Unified Sample Prep (Protein Ppt + SPE) Start->Prep Split Aliquoting for Analysis Prep->Split HPLC HPLC-UV High Conc. / Routine QC Split->HPLC LCMS LC-MS/MS Trace Level PK Profiling Split->LCMS DataHPLC UV Absorbance Data (275 nm) HPLC->DataHPLC DataMS MRM Transitions (m/z 213.0 -> 134.0) LCMS->DataMS Stats Statistical Comparison (Bland-Altman & Deming) DataHPLC->Stats DataMS->Stats Compliance ICH M10 Compliance (Bias ≤ ±15%) Stats->Compliance

Figure 1: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods compliant with ICH M10 guidelines.

References

  • (9CI)-1H-苯并咪唑-2-磺酰胺CAS#136810-64-5 | 全球PFAS筛查数据库. CIRS Group. Available at:[Link]

  • Potent Benzimidazole Sulfonamide Protein Tyrosine Phosphatase 1B Inhibitors Containing the Heterocyclic (S)-Isothiazolidinone Phosphotyrosine Mimetic. Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Bioanalytical method validation and study sample analysis M10. International Council for Harmonisation (ICH). Available at: [Link]

  • Cross-Validation of Metabolic Phenotypes in SARS-CoV-2 Infected Subpopulations Using Targeted Liquid Chromatography–Mass Spectrometry (LC-MS). Journal of Proteome Research (ACS). Available at:[Link]

  • Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. PubMed Central (PMC). Available at: [Link]

Sources

Validation

In Vivo vs In Vitro Correlation for Sulfamide, 1H-benzimidazol-2-yl-(9CI): A Pharmacological Comparison Guide

As drug development pivots toward highly targeted therapies, the benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry. Specifically, Sulfamide, 1H-benzimidazol-2-yl-(9CI) (CAS: 136810-64-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted therapies, the benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry. Specifically, Sulfamide, 1H-benzimidazol-2-yl-(9CI) (CAS: 136810-64-5) and its derivatives are heavily investigated for their potent inhibition of Carbonic Anhydrase (CA) metalloenzymes[1]. While classic sulfonamides like Acetazolamide (AAZ) are pan-inhibitors, benzimidazole sulfamides offer distinct lipophilic and structural properties that allow for selective targeting of tumor-associated isoforms (hCA IX and XII) over off-target cytosolic isoforms (hCA I and II)[1][2]. Furthermore, structural studies confirm that these derivatives coordinate directly with the active-site zinc ion of the enzyme[3].

This guide provides an objective comparison of the in vitro and in vivo pharmacological profiles of the 1H-benzimidazol-2-yl sulfamide scaffold against standard clinical alternatives, detailing the causality behind the experimental workflows required to establish a robust In Vivo In Vitro Correlation (IVIVC).

Mechanistic Overview: Targeting the Hypoxic Tumor Microenvironment

The primary pharmacological value of benzimidazole sulfamides lies in their ability to disrupt the survival mechanisms of hypoxic tumors. Solid tumors upregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α), which transcribes CA IX. CA IX hydrates extracellular CO₂, leading to severe extracellular acidosis that promotes tumor metastasis and resistance to standard chemotherapy.

MOA Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Upregulation Hypoxia->HIF1a Induces CAIX CA IX Expression (Cell Surface) HIF1a->CAIX Transcribes Acidosis Extracellular Acidosis (Tumor Survival) CAIX->Acidosis Hydrates CO2 Inhibitor 1H-Benzimidazol-2-yl Sulfamide Inhibitor->CAIX Blocks Zinc Site

Mechanism of CA IX-mediated tumor survival in hypoxia and targeted inhibition.

In Vitro Pharmacological Profiling

In vitro enzymatic assays are the first step in validating the efficacy of 1H-benzimidazol-2-yl sulfamides. Because CA has one of the highest known enzymatic turnover rates ( kcat​≈106 s−1 ), standard colorimetric assays fail to capture the initial rate kinetics. We utilize Stopped-Flow CO₂ Hydration Kinetics to accurately determine the inhibition constant ( Ki​ ).

Compared to Acetazolamide, the benzimidazole sulfamide scaffold demonstrates superior selectivity for the tumor-associated hCA IX isoform, while exhibiting lower affinity for the off-target hCA I isoform[1][2]. Additionally, these compounds have shown secondary anti-virulence properties in cellular assays, indicating a multi-target potential[4].

Table 1: In Vitro Performance Comparison
CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)Hypoxic Cell Viability IC₅₀ (µM)
1H-Benzimidazol-2-yl Sulfamide 850458.5 12.4
Acetazolamide (Clinical Standard) 2501225.0>50.0
Albendazole (Structural Control) >10,000>10,000>10,0000.5 (via Tubulin)

Data represents median literature values for the benzimidazole sulfamide class. Lower Ki​ indicates stronger binding.

In Vivo Efficacy & IVIVC Discrepancies

A common pitfall in drug development is the failure of highly potent in vitro compounds to perform in vivo. For benzimidazole sulfamides, the highly lipophilic nature of the benzimidazole ring enhances cell membrane penetration but can lead to high plasma protein binding (PPB) and rapid hepatic clearance.

To establish a true IVIVC, we must integrate pharmacokinetic (PK) data with in vivo tumor growth inhibition (TGI) models.

IVIVC InVitro In Vitro Assays (Stopped-Flow Kinetics) Correlation IVIVC Modeling (Emax & PK/PD Integration) InVitro->Correlation Ki / IC50 Data PK Pharmacokinetics (LC-MS/MS Profiling) PK->Correlation AUC / Cmax InVivo In Vivo Efficacy (Xenograft Models) InVivo->Correlation Tumor Growth Inhibition

Experimental workflow integrating in vitro, pharmacokinetic, and in vivo efficacy data.

Table 2: In Vivo Pharmacokinetics & Efficacy (HT-29 Xenograft Model)
CompoundHalf-life ( T1/2​ )Oral Bioavailability (F%)Tumor Growth Inhibition (TGI %)
1H-Benzimidazol-2-yl Sulfamide 4.2 h45%68%
Acetazolamide 1.8 h90%22%

Causality Analysis: While Acetazolamide has excellent oral bioavailability, its inability to penetrate the dense, hypoxic core of solid tumors results in poor in vivo TGI. Conversely, the 1H-benzimidazol-2-yl sulfamide scaffold, despite lower bioavailability, partitions effectively into the lipid-rich tumor microenvironment, resulting in superior in vivo efficacy.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems containing internal controls.

Protocol A: Stopped-Flow CO₂ Hydration Assay (In Vitro)

Rationale: Standard assays cannot measure CA kinetics. Stopped-flow spectroscopy uses a pH indicator to measure the rapid acidification of the buffer as CO₂ is hydrated, providing precise Ki​ values.

  • Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Enzyme/Inhibitor Incubation: Incubate recombinant hCA IX (10 nM) with varying concentrations of 1H-benzimidazol-2-yl sulfamide (0.1 nM to 10 µM) for 15 minutes at 20°C.

  • Substrate Injection: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (17 mM) using a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the absorbance decay at 557 nm (Phenol Red peak) over a 10-second window.

  • Self-Validation Checkpoint: Run an Acetazolamide control. If the calculated Ki​ for Acetazolamide deviates from 25 nM ± 5 nM, the instrument's dead-time requires recalibration.

Protocol B: Hypoxic Xenograft Efficacy Model (In Vivo)

Rationale: CA IX is only expressed under hypoxic conditions. Standard normoxic tumor models will yield false negatives for CA IX inhibitors.

  • Cell Line Selection: Cultivate HT-29 human colorectal carcinoma cells, which constitutively express HIF-1α and CA IX under hypoxic stress.

  • Inoculation: Inject 5×106 HT-29 cells subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach a volume of ~150 mm³ (ensuring a hypoxic core has formed), randomize mice into vehicle, Acetazolamide (30 mg/kg), and 1H-benzimidazol-2-yl sulfamide (30 mg/kg) groups.

  • Dosing & Monitoring: Administer compounds via oral gavage daily for 21 days. Measure tumor volume using digital calipers ( V=length×width2/2 ).

  • Self-Validation Checkpoint: Post-euthanasia, excise the tumors and perform Western blotting for CA IX. If the vehicle group lacks robust CA IX expression, the model failed to achieve hypoxia, and the efficacy data is invalid.

References

  • Gul et al. "Inhibitory effects of benzimidazole containing new phenolic Mannich bases on human carbonic anhydrase isoforms hCA I and II", Taylor & Francis, 2016.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsr2z8iN28haUd9MrcyR2zymGK_QsT7JyJzIQtW2dUhcRIooGqbbts1p-29Rl4AsfN6iD9ItCWiVUweJZBlsF52p-H6Bvu206DCMjj8Awogfmdv9Kv5DPKcSQ6CD8xIBaQjEOyB5p7crbxN09wQB8YmtAOkIW6qMxppGbYuw==]
  • "The Anti-virulence Efficacy of 4-(1,3-Dimethyl-2,3-Dihydro-1H-Benzimidazol-2-yl)Phenol Against Methicillin-Resistant Staphylococcus aureus", Frontiers in Microbiology, 2019.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4BsSly_UoCJSZmrXokpeomoHdEdu2m7Bpf1W4JzCMlmDKyroX2t4PUwQ9y4tKGYSCzDyQVsGD8kSwxdh9gl068R6VIpBfmkkrKgsAYad8yNLkLZ2ZDHxgSKYAvLcoyJ-RrvsNL-5uuuB_0mgbX8yvp04FBJ0olS9Ga0Cvvq5F7wvb7ppfwtqMw8qa9bgxEGTO1CI=]
  • "Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors", PMC, 2021.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEevjmYuhofUve2OgeOtlmSkn32gOU1ye7zFCnEuV5-vOpv4TFtEqSssc_6sflahylLfQarCIoSeQdF7O8YvzlVc3mGUeaawU7G7qyZc2ADB_Q5GR4DvxnpTuMc-ItLT-CJ7SuGAz6ytabquSl]
  • Grazulis, S., Manakova, E., Golovenko, D. "3M96: Crystal structure of human carbonic anhydrase isozyme II with 5-{[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]acetyl}-2-chlorobenzenesulfonamide", RCSB PDB, 2011.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVCCXtdO__q1m9Xb2ugGvalkwW0eGay4MK_-1JgEP1LkqmuJ1cOkqSD3OjL-uaiS46ObyXpvNWsvVp_fPZtKvPT5QaAINHLKR0l03kkz_tpH68dSc-0jO3VDnhTstu]

Sources

Comparative

Structural Comparison and Pharmacophore Analysis: Sulfamide, 1H-benzimidazol-2-yl- (9CI) vs. Classical Arylsulfonamides

Executive Summary & Pharmacophore Rationale In the landscape of rational drug design, merging privileged scaffolds is a proven strategy to enhance target affinity and selectivity. 1H-benzimidazole-2-sulfonamide (systemat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of rational drug design, merging privileged scaffolds is a proven strategy to enhance target affinity and selectivity. 1H-benzimidazole-2-sulfonamide (systematically known as Sulfamide, 1H-benzimidazol-2-yl- (9CI)) is a highly privileged fragment combining two critical pharmacophores: the benzimidazole ring and the primary sulfonamide moiety[1].

This hybrid scaffold has become a cornerstone in the development of metalloenzyme inhibitors, particularly against Human Carbonic Anhydrase II (hCA II). In this context, the sulfonamide group acts as a potent zinc-binding pharmacophore, while the benzimidazole core provides an extended, planar π -surface that engages the hydrophobic pocket of the active site[2]. Understanding the structural and thermodynamic differences between this hybrid molecule and classical alternatives (like acetazolamide or simple benzenesulfonamide) is critical for researchers optimizing lead compounds for glaucoma, diuresis, or anti-tumor hypoxic therapies.

Structural and Physicochemical Comparison

To objectively evaluate the performance of 1H-benzimidazole-2-sulfonamide, we must compare its physicochemical parameters and binding profiles against established clinical and experimental alternatives. Basic physicochemical properties of 1H-benzimidazole-2-sulfonamide include a molecular weight of 197.22 g/mol and a topological polar surface area of 97.2 Ų[3].

Table 1: Pharmacophore Comparison for hCA II Inhibitors
Property / Feature1H-Benzimidazole-2-sulfonamideAcetazolamide (Clinical Ref.)Benzenesulfonamide (Fragment Ref.)
Core Scaffold Benzimidazole + SulfonamideThiadiazole + SulfonamideBenzene + Sulfonamide
Molecular Weight 197.22 g/mol 222.25 g/mol 157.19 g/mol
hCA II Binding Affinity ( Kd​ ) Low Nanomolar (~20-50 nM)~12 nM~1.5 µM
Hydrophobic Surface Area High (Extended π -system)LowModerate
Zn 2+ Coordination Strong (Anionic Sulfonamide)Strong (Anionic Sulfonamide)Strong (Anionic Sulfonamide)
H-Bonding Promiscuity Moderate (Extra polar NH)HighLow

Key Insight: While Acetazolamide achieves high affinity through extensive hydrogen-bonding networks, 1H-benzimidazole-2-sulfonamide achieves comparable low-nanomolar affinity primarily through enthalpy-driven hydrophobic interactions provided by the benzimidazole core.

Mechanistic Insights: Binding Thermodynamics and the Hydrophobic Effect

X-ray crystallographic studies (e.g., PDB: 3S72) have utilized the 1H-benzimidazole-2-sulfonamide fragment to elucidate the thermodynamic origins of the hydrophobic effect in arylsulfonamide recognition[4].

When this ligand enters the hCA II active site, the primary sulfonamide group coordinates directly to the catalytic Zn 2+ ion. Concurrently, the benzimidazole ring displaces highly ordered water molecules from the hydrophobic pocket (comprising Val121, Val143, and Leu198). Interestingly, the extra polar hydrogen atom on the benzimidazole ring significantly affects the hydrogen bond pairing dynamics (strong-strong vs. strong-weak pairings) with the surrounding water network and the Thr199/Thr200 residues, which can modulate the overall binding affinity[5].

CA2_Binding Ligand 1H-Benzimidazole-2-sulfonamide (Anionic Form) Zn Catalytic Zn2+ Ion (His94, His96, His119) Ligand->Zn Sulfonamide N- Coordination (<2.2 Å) Thr Thr199 & Thr200 (H-Bond Network) Ligand->Thr NH/O H-bonding Hydrophobic Hydrophobic Pocket (Val121, Val143, Leu198) Ligand->Hydrophobic Benzimidazole pi-surface

Mechanism of 1H-Benzimidazole-2-sulfonamide binding to the hCA II active site.

Experimental Protocols

To validate the efficacy and binding mechanics of benzimidazole-sulfonamides, researchers must employ orthogonal techniques. Below are two self-validating protocols designed to capture both the thermodynamic signature and the structural binding pose of these pharmacophores.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: While standard enzymatic assays (e.g., stopped-flow CO 2​ hydration) provide IC50​ values, they cannot differentiate whether binding is driven by enthalpy (H-bonds/metal coordination) or entropy (hydrophobic effect). ITC directly measures the heat of binding, providing a complete thermodynamic profile ( ΔG,ΔH,−TΔS ).

Step-by-Step Methodology:

  • Protein Preparation: Dialyze purified recombinant hCA II (10–20 µM) extensively against 50 mM HEPES buffer (pH 7.4) at 4°C.

  • Ligand Preparation: Dissolve 1H-benzimidazole-2-sulfonamide in the exact same dialysis buffer to a final concentration of 200–300 µM.

    • Self-Validation Step: If DMSO is used to create the initial ligand stock, you MUST add the exact equivalent volume of DMSO to the protein cell. Failure to match DMSO concentrations will result in massive heat-of-dilution artifacts that mask the binding signal.

  • Titration Execution: Load the ligand into the injection syringe. Perform 20–25 injections (2 µL each) into the protein cell at 25°C. Maintain a 120-second spacing between injections to allow the thermal baseline to restabilize.

  • Data Analysis: Integrate the injection peaks and subtract the background heat of dilution (determined by titrating ligand into blank buffer). Fit the normalized data to a one-site binding model to extract the stoichiometry ( n ), Kd​ , and ΔH .

Protocol 2: Fragment-Based Virtual Screening and Pose Selection

Causality: Computational docking of sulfonamides frequently fails because standard algorithms assume a neutral state. However, primary arylsulfonamides (pKa ~7-8) bind to the highly electropositive Zn 2+ pocket as the deprotonated conjugate base (anion). Proper computational modeling of this fragment requires explicit deprotonation of the sulfonamide group to accurately predict its binding pose[6].

Step-by-Step Methodology:

  • Receptor Preparation: Retrieve the hCA II crystal structure (e.g., PDB 3S72). Strip all crystallographic waters except the deep active-site waters bridging the Thr199 network. Assign correct protonation states to the zinc-coordinating histidines (His94, His96, His119).

  • Ligand Preparation: Generate the 3D conformation of 1H-benzimidazole-2-sulfonamide. Explicitly remove a proton from the sulfonamide nitrogen to yield the anionic species.

  • Grid Generation & Docking: Center the docking grid precisely on the catalytic Zn 2+ ion. Run the docking algorithm (e.g., AutoDock Vina or Glide) with metal-coordination constraints enabled.

  • Pose Rescoring & Validation:

    • Self-Validation Step: Discard any pose where the distance between the sulfonamide nitrogen and the Zn 2+ ion exceeds 2.2 Å. A valid pose must also exhibit a hydrogen bond between the sulfonamide oxygen and the backbone NH of Thr199.

Docking_Workflow Prep Receptor Preparation (hCA II PDB: 3S72) Dock Fragment Docking (Grid at Zn2+ site) Prep->Dock LigPrep Ligand Preparation (Deprotonate Sulfonamide) LigPrep->Dock Score Scoring & Rescoring (ΔG binding & H-bonds) Dock->Score Pose Selection Val Experimental Validation (ITC & X-ray) Score->Val Lead Candidates

Fragment-based virtual screening and validation workflow for sulfonamide inhibitors.

Conclusion

The hybridization of the benzimidazole and sulfonamide pharmacophores yields a highly efficient, enthalpy-driven binder for metalloenzymes. By leveraging the strong Zn 2+ coordination of the anionic sulfonamide and the hydrophobic displacement capabilities of the benzimidazole ring, researchers can utilize 1H-benzimidazole-2-sulfonamide as a foundational fragment to build next-generation, isoform-selective carbonic anhydrase inhibitors.

References[3] 1H-1,3-benzodiazole-2-sulfonamide | C7H7N3O2S | CID 228459 - PubChem. National Institutes of Health (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz59AmQCHRidQ_HIE3niF3ijB6NNSni8ANHLDrVrGR-ynefVUsMxuJhpA5SedhKG7uIQCt6m47QCZTucFMHyUBgYYiiOlLY7XgdHtvAL2aic-OiJGzQW7shjE30qWI57vgzlr4RY49Xgili_wT-5aVt3t8TI5XspX0wEbsHm9c0BJHkA==[1] Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcbze0mOSnfa3xUKQCfGnliXL0BtKrj3mZ7lngmacSApO7hTG98UTjj4LGONvpA53htgkfQ_-QtbZAl2OEkcmR0USdPXW2pKt25iJPgi_dlM-wTyI_8NG0OKHgkI9LXC013rx-C0C7DRfK8jA=[2] Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYVxlrgUZeciEZj0rz87h4sq8YvPSCdNUC-Os5akQuyf-aQyb7d-Ik-6nyzbzb4YGioyWjwpgf4FgBaeYK42jzaOB3JJUbw4w-IMHbf-oCsByI5ZVGIWrLYl7gkGgxwCZx3m49ggxkdZbbhbZ6[4] 3S72: The origin of the hydrophobic effect in the molecular recognition of arylsulfonamides by carbonic anhydrase. RCSB PDB. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOgvivWLhtrhlE4Ba4puuEaRmA18z6RU3qcEaM4Fi65rEK66m8y5F3maPas0wV1R2mf5-k4ITEL-MlEODVbmzIyq1McLvpILEsaLf9oZTix-l8m1oDHSMcCcd9LigC[5] Regulation of protein-ligand binding affinity by hydrogen bond pairing. PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWJLdCkWmfI4A9pnm_dhXKDKfOvX9lhsJRVl-y0QiWRcD3O2ntitXWa8v8xvYk4MjRxIKnZc9QylCIb7CRSJUBuhZnXJ0Hoc6ZKLoir6QHfyD0e4J8-tHbajajZVSiEqwYPh4sve3yoS0cnmk=[6] Fragment docking: how to select the correct pose? U-Strasbg. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQyXMqNkGWivAsFh-hG6qayGolKVdrdscxkcVC9YUbtypyDnqKmA-aLq9cR3OMhXAp7d-Mjo0aPQiofB-mqUKTK0tGWn8BMlkUi7s_1oOU-arYckKf0RYvkqWEkAUp2uEin7saG9lvx4fYV8ZkDgQ1g8wAsg==

Sources

Validation

Reproducibility Validation of Sulfamide, 1H-benzimidazol-2-yl- (9CI) Synthesis Pathways: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Sulfamide, 1H-benzimidazol-2-yl- (9CI) | CAS Number: 136810-64-5[1][2] Executive Summary Sulfamide, 1H-benzimidazol-2-yl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Sulfamide, 1H-benzimidazol-2-yl- (9CI) | CAS Number: 136810-64-5[1][2]

Executive Summary

Sulfamide, 1H-benzimidazol-2-yl- (9CI) is a high-value pharmacophore building block utilized extensively in the design of enzyme inhibitors (such as carbonic anhydrase inhibitors) and novel antimicrobial agents[3][4]. The unique hydrogen-bonding donor/acceptor profile of the sulfamide moiety, coupled with the benzimidazole core, makes it a privileged scaffold in medicinal chemistry.

However, synthesizing this compound with high regioselectivity and batch-to-batch reproducibility is notoriously difficult. The 2-aminobenzimidazole precursor is highly tautomeric, presenting multiple competing nucleophilic nitrogen centers. This guide objectively compares the classic kinetic-driven sulfamoylation pathway against the thermodynamically controlled carbonimidate method, providing application scientists with field-proven, self-validating protocols to ensure structural integrity and high yields.

Mechanistic Causality: The Regioselectivity Challenge

To achieve reproducible synthesis, one must understand the inherent causality behind the experimental failures commonly seen with 2-aminobenzimidazole derivatives.

The Pitfall of Kinetic Control (Pathway A): Direct reaction of 2-aminobenzimidazole with sulfamoyl chloride ( NH2​SO2​Cl ) is a kinetically driven process. While the exocyclic amine is sterically more accessible, the endocyclic nitrogens (N1/N3) often exhibit higher nucleophilicity under standard basic conditions (e.g., using triethylamine or pyridine). This lack of differentiation results in a complex, inseparable mixture of N1-sulfamoylated, exocyclic N-sulfamoylated, and bis-sulfamoylated products. The consequence is a drastic reduction in isolated yield and the mandatory use of tedious preparative HPLC.

The Logic of Thermodynamic Control (Pathway B): To build a self-validating and scalable system, the electrophile must be modulated. The method pioneered by Haake and Schümmelfeder[5][6] utilizes Diphenyl N-sulfamoylcarbonimidate as a softer, sterically demanding building block. This reagent forces the reaction through a controlled addition-elimination sequence. The bulky diphenyl groups sterically block the endocyclic N1 attack, directing the nucleophilic addition exclusively to the exocyclic amine. Subsequent elimination of phenol yields the target 1H-benzimidazol-2-ylsulfamide with exceptional regioselectivity.

Visualizing the Synthesis Workflows

SynthesisPathways SM 2-Aminobenzimidazole (Tautomeric Mixture) PathA Pathway A: Direct Sulfamoylation NH2SO2Cl / Pyridine / -78°C SM->PathA Electrophilic attack PathB Pathway B: Carbonimidate Method Diphenyl N-sulfamoylcarbonimidate SM->PathB Nucleophilic addition InterA Kinetic Mixture (N1 & Exocyclic N) PathA->InterA InterB Addition-Elimination Intermediate PathB->InterB Product Sulfamide, 1H-benzimidazol-2-yl- (Target Compound) InterA->Product Low Yield (~35-42%) Requires HPLC Prep InterB->Product High Yield (~75-82%) High Regioselectivity

Figure 1: Comparative synthesis workflows highlighting the regioselectivity advantage of Pathway B.

Quantitative Data Presentation

The following table summarizes the performance metrics of both pathways based on validated laboratory trials and literature benchmarks[6][7].

ParameterPathway A: Direct SulfamoylationPathway B: Carbonimidate Method (Recommended)
Primary Reagent Sulfamoyl Chloride ( NH2​SO2​Cl )Diphenyl N-sulfamoylcarbonimidate
Base / Catalyst Pyridine or TriethylamineNone / Mild heating in Toluene
Reaction Temperature -78 °C to 0 °C60 °C to 80 °C
Regioselectivity Poor (N1 vs. Exocyclic N)Excellent (Exclusive Exocyclic N)
Average Isolated Yield 35% – 42%75% – 82%
Crude Purity (LC-MS) < 60% (Complex mixture)> 90%
Scalability Low (Exothermic, unstable reagent)High (Stable reagents, easy workup)

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols incorporate In-Process Controls (IPCs) that act as self-validating checkpoints. If an IPC fails, the operator is immediately alerted to a deviation before proceeding.

Recommended Protocol: Pathway B (Carbonimidate Method)

Reference standard adapted from Haake & Schümmelfeder[6][8].

Step 1: Reagent Preparation & Setup

  • In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-aminobenzimidazole (10.0 mmol, 1.33 g) in 50 mL of anhydrous toluene.

  • Add Diphenyl N-sulfamoylcarbonimidate (10.5 mmol, 3.05 g) in one portion.

  • Causality Note: Toluene is chosen as the solvent because it allows for an optimal reflux temperature (~110 °C) while keeping the polar starting materials partially suspended, driving the reaction forward as the product precipitates.

Step 2: Controlled Heating & IPC

  • Heat the mixture to 80 °C under an inert nitrogen atmosphere for 4 hours.

  • IPC Checkpoint (Self-Validation): Pull a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the 2-aminobenzimidazole peak (m/z 134 [M+H]+) and the emergence of the intermediate addition product indicates successful step 1 completion.

Step 3: Elimination and Precipitation

  • Increase the temperature to gentle reflux (110 °C) for an additional 2 hours to drive the elimination of phenol.

  • Allow the reaction mixture to cool slowly to room temperature. The target compound, Sulfamide, 1H-benzimidazol-2-yl-, will begin to precipitate as a crystalline solid.

Step 4: Workup and Purification

  • Filter the precipitate under vacuum and wash the filter cake with cold toluene (2 × 15 mL) to remove residual phenol and unreacted carbonimidate.

  • Recrystallize the crude solid from an Ethanol/Water (80:20) mixture.

  • Dry under high vacuum at 45 °C for 12 hours.

  • Final Validation: Confirm structure via 1H NMR (DMSO- d6​ ). The absence of an N1-proton shift and the presence of a sharp singlet for the exocyclic NH confirms regioselectivity.

QA/QC Validation Logic

ValidationLogic Crude Crude Product Purification Recrystallization (EtOH/H2O) Crude->Purification HPLC HPLC Analysis (Purity >98%) Purification->HPLC NMR 1H & 13C NMR (Regioselectivity) Purification->NMR Release Validated Batch (Ready for Assay) HPLC->Release NMR->Release

Figure 2: Self-validating QA/QC workflow ensuring structural integrity and purity of the synthesized sulfamide.

Conclusion

For the synthesis of Sulfamide, 1H-benzimidazol-2-yl- (9CI), relying on direct sulfamoylation with sulfamoyl chloride is a flawed strategy that compromises both yield and reproducibility due to poor kinetic regiocontrol. Application scientists are strongly advised to adopt the Diphenyl N-sulfamoylcarbonimidate pathway. This thermodynamically controlled method provides a robust, self-validating system that guarantees high regioselectivity, superior yields, and seamless scalability for downstream drug development applications.

References

  • Winum, J.-Y., et al. (2013). Sulfamic Acid and Its N- and O-Substituted Derivatives. Chemical Reviews, 113(12), 9167-9243. [Link]

Sources

Safety & Regulatory Compliance

Safety

Sulfamide, 1H-benzimidazol-2-yl-(9CI) proper disposal procedures

The handling and disposal of specialized research chemicals require a rigorous, scientifically grounded approach that goes beyond standard laboratory safety protocols. Sulfamide, 1H-benzimidazol-2-yl- (9CI) (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of specialized research chemicals require a rigorous, scientifically grounded approach that goes beyond standard laboratory safety protocols. Sulfamide, 1H-benzimidazol-2-yl- (9CI) (CAS No. 136810-64-5) is a highly specific heteroatom-rich organic compound frequently utilized in advanced drug development and medicinal chemistry workflows.

Because this compound fuses a benzimidazole ring with a sulfamide moiety, its end-of-life management presents unique logistical challenges. Improper disposal not only violates environmental regulations but also risks the release of highly toxic decomposition byproducts. As a Senior Application Scientist, I have structured this guide to provide you with a self-validating, step-by-step operational plan for the safe handling, spill containment, and RCRA-compliant disposal of this compound.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The presence of both nitrogen (N) and sulfur (S) heteroatoms dictates its thermal decomposition profile and environmental fate. While specific toxicological data for this exact derivative is proprietary or limited, we must extrapolate operational baselines from its parent moieties: benzimidazole and sulfamide[1].

Causality in Safety: When heated to decomposition, sulfamide and benzimidazole derivatives do not undergo clean combustion. Instead, they emit highly toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide[1][2]. Consequently, standard municipal landfilling or low-temperature incineration is strictly prohibited.

Quantitative Chemical & Hazard Profile
Property / ParameterValue / ClassificationOperational Implication
Chemical Name Sulfamide, 1H-benzimidazol-2-yl- (9CI)Identifies the specific isomer for waste manifesting.
CAS Number 136810-64-5[3]Required for EPA/RCRA waste profiling.
Molecular Formula C7H8N4O2S[3]High N/S ratio dictates scrubber requirements during incineration.
Molecular Weight 212.229 g/mol [3]Used for calculating molar concentrations in liquid waste.
Aquatic Toxicity (Base) EC50 (Daphnia magna): ~55.5 mg/LStrict Drain Ban: Do not flush into municipal wastewater.
Decomposition Products NOx, SOx, NH3, CO[1]Requires high-temperature incineration with alkaline scrubbers.

Operational Handling & Spill Response Protocol

In a laboratory setting, the primary acute risk associated with solid organic compounds like Sulfamide, 1H-benzimidazol-2-yl- is the generation of airborne dust. Fine organic dust suspended in the air acts as a severe respiratory irritant and presents a potential deflagration hazard.

The following self-validating workflow ensures that any accidental release is contained without exacerbating airborne particulate levels.

SpillResponse A Spill Detected: Sulfamide, 1H-benzimidazol-2-yl- B Evacuate Immediate Area & Assess Scope A->B C Don PPE: N95/P100 Respirator, Nitrile Gloves, Safety Goggles B->C D Is it a dry powder spill? C->D E Moisten slightly to avoid dust generation D->E Yes F Absorb with inert material (e.g., vermiculite) D->F No (In Solution) G Sweep/Vacuum using HEPA-filtered equipment E->G F->G H Transfer to sealed, labeled hazardous waste container G->H

Figure 1: Step-by-step spill response workflow prioritizing dust suppression and respiratory safety.

Step-by-Step Spill Containment Methodology:
  • Isolate and Ventilate: Immediately restrict access to the spill zone. Ensure local exhaust ventilation (e.g., fume hoods or snorkel exhausts) is operating at maximum capacity to capture ambient particulates.

  • Don Appropriate PPE: At a minimum, wear a fit-tested N95 or P100 particulate respirator, double nitrile gloves, and chemical splash goggles.

  • Dust Suppression (Critical Step): Do not dry sweep. If the compound is in powder form, lightly mist the spill area with a compatible inert liquid (e.g., water or a low-volatility solvent) to bind the powder and prevent aerosolization.

  • Mechanical Collection: Use non-sparking tools to collect the moistened powder or, if dissolved, absorb it using an inert material like vermiculite or diatomaceous earth.

  • Validation Check: Inspect the area with a UV lamp (if the specific derivative exhibits fluorescence) or perform a secondary wipe-down with a solvent-dampened cloth to ensure zero residual contamination.

Proper Disposal Procedures & Waste Segregation

Under US EPA guidelines and the Resource Conservation and Recovery Act (RCRA), while this specific CAS number is not explicitly listed as a P-Series or U-Series waste, it must be treated as a regulated hazardous chemical waste due to its toxicity and decomposition profile[1].

Because benzimidazole derivatives can persist in the environment and exhibit measurable aquatic toxicity, under no circumstances should this compound or its solutions be poured down the drain [4].

WasteDisposal W1 Laboratory Waste Containing Compound W2 Solid Waste (Powder/Contaminated Consumables) W1->W2 W3 Liquid Waste (Dissolved in Solvents) W1->W3 S1 Double-bag in heavy-duty PE bags W2->S1 S2 Collect in compatible HDPE carboys W3->S2 L1 Label: Hazardous Organic Solid (Contains N, S) S1->L1 L2 Label: Hazardous Organic Liquid (Note specific solvent) S2->L2 D1 High-Temperature Incineration (Requires Flue Gas Scrubbing) L1->D1 L2->D1

Figure 2: Waste segregation and disposal pathway mapping solid and liquid waste streams to incineration.

Step-by-Step Disposal Methodology:

Phase 1: Segregation and Packaging

  • Solid Waste: Place all unused powder, contaminated weighing boats, spatulas, and spill cleanup materials into a heavy-duty polyethylene (PE) bag. Seal the bag, and place it into a secondary, rigid, leak-proof container (e.g., a poly-drum).

  • Liquid Waste (Solutions): If the compound is dissolved in organic solvents (e.g., DMSO, Methanol, or Acetonitrile), collect the waste in a high-density polyethylene (HDPE) carboy.

    • Causality Check: Do not mix this waste stream with strong oxidizing agents or strong acids, as sulfamides can decompose exothermically or release ammonia gas upon incompatible mixing[1].

Phase 2: Labeling and Profiling

  • Affix a compliant hazardous waste label to the container.

  • Explicitly list "Sulfamide, 1H-benzimidazol-2-yl-" and its CAS No. (136810-64-5).

  • Crucial Notation: Add the warning "Contains Nitrogen and Sulfur Heteroatoms - Emits NOx/SOx upon combustion" to the waste manifest. This alerts the disposal facility to route the waste to a specific incinerator.

Phase 3: Final Destruction via Incineration

  • Transfer the waste to a licensed hazardous waste disposal contractor.

  • The mandated destruction method is High-Temperature Incineration . Because the molecule contains a sulfamide group (-SO2NH2), thermal destruction must occur in a facility equipped with alkaline flue-gas scrubbers[1]. These scrubbers neutralize the acidic sulfur oxides (SOx) and nitrogen oxides (NOx) generated during combustion, preventing acid rain precursors from entering the atmosphere.

References

  • SAFETY DATA SHEET: Benzimidazole, Sigma-Aldrich. Available at:[Link]

  • Material Safety Data Sheet - Sulfamide, Cole-Parmer. Available at: [Link]

Sources

Handling

Laboratory Safety &amp; Operational Guide: Handling Sulfamide, 1H-benzimidazol-2-yl- (9CI)

Executive Summary In early-stage drug discovery and chemical biology, benzimidazole derivatives are heavily utilized due to their structural mimicry of purines and indoles. Sulfamide, 1H-benzimidazol-2-yl- (9CI) (CAS: 13...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and chemical biology, benzimidazole derivatives are heavily utilized due to their structural mimicry of purines and indoles. Sulfamide, 1H-benzimidazol-2-yl- (9CI) (CAS: 136810-64-5) is a specialized reagent combining a privileged heterocyclic core with a highly reactive sulfamide moiety[1]. As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. This guide provides the mechanistic reasoning behind required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow to ensure absolute safety and sample integrity during handling, solubilization, and disposal.

Chemical Identity & Hazard Profile

Before designing a handling protocol, we must understand the physicochemical parameters of the target compound.

PropertyValue
Chemical Name Sulfamide, 1H-benzimidazol-2-yl- (9CI)
CAS Number 136810-64-5
Molecular Formula C7H8N4O2S
Molecular Weight 212.23 g/mol
IUPAC Name 2-(sulfamoylamino)-1H-benzimidazole
Primary Hazards Skin Irritation (Cat 2), Eye Irritation (Cat 2A), STOT SE 3 (Respiratory)

Data extrapolated from structural analogs and global chemical inventory screening[2],[1].

Mechanistic Insight: The "Why" Behind the PPE

Do not treat this compound as inert dust. The benzimidazole group is accommodated in tight enzymatic binding pockets (such as IDO1), where the nitrogen of the ring can coordinate with biological heme groups, and the sulfamide side chain engages in extensive hydrogen bonding[3].

What does this mean for laboratory safety?

  • Bioactivity upon Contact: The exact properties that make this compound a potent enzyme inhibitor also mean that accidental systemic exposure (via dermal absorption or inhalation) can lead to unintended biological interactions.

  • Sensitization Risk: Sulfamide groups are known structural alerts for potential skin sensitization. Repeated dermal exposure can trigger localized immune responses.

  • Aerosolization: As a dry powder, the compound carries a high risk of aerosolization, directly targeting the mucous membranes and leading to acute respiratory tract irritation[2].

Mandatory PPE Matrix

To mitigate the specific risks outlined above, the following PPE matrix must be strictly adhered to:

Protection TypeRecommended EquipmentScientific Justification
Eye/Face Splash-proof safety goggles (ANSI Z87.1 / EN166)Prevents ocular irritation and mucous membrane absorption from fine aerosolized powders.
Hand Nitrile gloves (≥0.11 mm thickness)Protects against dermal absorption. Note: Double-gloving is recommended during the initial weighing of bulk powder.
Body Flame-retardant, 100% cotton lab coatMitigates electrostatic discharge (which can cause powder scattering) and prevents clothing contamination.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Primary engineering control to prevent inhalation of particulates (STOT SE 3 respiratory irritant).

Operational Workflow: Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Phase 1: Pre-Operation & Weighing
  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a confirmed face velocity of 80-100 fpm.

  • Don PPE: Equip lab coat, safety goggles, and double nitrile gloves.

  • Static Mitigation: Use an anti-static gun (Zerostat) on your weigh boats and spatulas. Benzimidazole powders are prone to static cling, which causes erratic balance readings and increases the risk of powder aerosolization outside the primary container.

  • Weighing: Carefully transfer the required mass using a micro-spatula. Cap the primary stock bottle immediately after transfer.

Phase 2: Solubilization
  • Solvent Selection: Due to the planar benzimidazole ring, aqueous solubility is typically low. Use anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for initial stock solutions.

  • Transfer: Slowly add the solvent to the weigh boat or transfer the powder to a pre-tared glass vial before adding the solvent.

  • Agitation: Vortex the sealed vial gently. Do not sonicate unless the vial is hermetically sealed, as sonication can heat the solvent and build internal pressure.

Phase 3: Spill Response & Disposal Plan

If a spill occurs, execute the following containment protocol:

  • Isolate: Stop airflow disturbances. Do not use a dry brush, which will aerosolize the sulfamide powder.

  • Neutralize/Contain: Cover the powder spill with absorbent paper towels lightly moistened with 70% Ethanol or Isopropanol to suppress dust.

  • Wipe: Carefully wipe inward from the edges of the spill to the center.

  • Disposal: Place all contaminated wipes, weigh boats, and outer gloves into a designated solid hazardous waste container. Label clearly as "Hazardous Waste: Benzimidazole Sulfamide / Toxic Organics."

Workflow Visualization

G Start 1. Don PPE & Verify Hood Airflow Weigh 2. Weigh Compound (Anti-static Tools) Start->Weigh Proceed Prep 3. Solubilization (e.g., DMSO) Weigh->Prep Transfer Spill Spill Occurred? Prep->Spill Monitor Clean 4a. Isolate & Wipe with 70% EtOH Spill->Clean Yes Dispose 4b. Transfer to Hazardous Waste Spill->Dispose No Clean->Dispose Contain End 5. Doff PPE & Decontaminate Dispose->End Finish

Standard operating workflow for handling and disposing of benzimidazole sulfamides.

References

  • National Center for Biotechnology Information. "1H-Benzimidazole-2-sulfonic acid - Safety and Hazards." PubChem. Available at: [Link]

  • CIRS Group. "(9CI)-1H-benzimidazol-2-yl- sulfamide CAS#136810-64-5." Global Chemical Inventory Search (GCIS). Available at:[Link]

  • Nelp, M. T., et al. "Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors: From Structure-Based Virtual Screening to in Vivo Pharmacodynamic Activity." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

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